molecular formula C14H10F6N2O2 B10827697 STG-001

STG-001

Cat. No.: B10827697
M. Wt: 352.23 g/mol
InChI Key: WSFKMLQSYRCAQE-UHFFFAOYSA-N
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Description

STG-001 is under investigation in clinical trial NCT04489511 (Study of this compound in Subjects With Stargardt Disease).

Properties

Molecular Formula

C14H10F6N2O2

Molecular Weight

352.23 g/mol

IUPAC Name

3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C14H10F6N2O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-1-3-22(21-11)4-2-12(23)24/h1,3,5-7H,2,4H2,(H,23,24)

InChI Key

WSFKMLQSYRCAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

STG-001 for Stargardt Disease: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stargardt disease, the most prevalent form of inherited juvenile macular dystrophy, is characterized by progressive central vision loss. The underlying pathology is rooted in mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoids, primarily N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE). This lipofuscin accumulation induces cellular damage and photoreceptor death. STG-001, developed by Stargazer Pharmaceuticals, is an investigational small molecule designed as an indirect visual cycle modulator. Its therapeutic rationale is based on reducing the systemic delivery of vitamin A to the retina, thereby mitigating the formation of cytotoxic byproducts. This document provides a detailed technical guide on the mechanism of action, available preclinical and clinical data, and experimental methodologies relevant to this compound.

The Pathophysiology of Stargardt Disease and the Rationale for Visual Cycle Modulation

Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1][2] The ABCA4 protein is a flippase located in the outer segments of photoreceptor cells, responsible for transporting all-trans-retinal from the intradiscal space to the cytoplasm.[3] In individuals with Stargardt disease, impaired ABCA4 function leads to the accumulation of all-trans-retinal within the photoreceptor discs.[4][5] This excess all-trans-retinal reacts with phosphatidylethanolamine to form N-retinylidene-phosphatidylethanolamine (N-RPE), a precursor to the toxic bisretinoid A2E.[3] A2E and other lipofuscin components accumulate in the RPE, leading to oxidative stress, inflammation, and eventual apoptosis of both RPE and photoreceptor cells.[4]

Given that the formation of these toxic byproducts is dependent on the availability of vitamin A (retinol) in the visual cycle, a therapeutic strategy aimed at modulating this cycle presents a promising approach to slowing disease progression. By reducing the influx of retinol to the retina, the rate of bisretinoid formation can be decreased, potentially preserving retinal structure and function.

G cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) all_trans_retinal All-trans-retinal ABCA4_mutated Mutated ABCA4 all_trans_retinal->ABCA4_mutated Impaired Transport N_RPE N-retinylidene-PE (N-RPE) all_trans_retinal->N_RPE + PE PE Phosphatidylethanolamine PE->N_RPE A2E A2E (toxic bisretinoid) N_RPE->A2E Forms Lipofuscin Lipofuscin Accumulation A2E->Lipofuscin Contributes to Cell_Death RPE & Photoreceptor Cell Death Lipofuscin->Cell_Death Induces

Stargardt Disease Pathophysiology.

This compound: Mechanism of Action

This compound is an orally administered small molecule that acts as an indirect modulator of the visual cycle.[6][7] Its primary mechanism of action is the reduction of circulating retinol-binding protein 4 (RBP4).[6][7] RBP4 is the exclusive transporter of vitamin A from the liver to peripheral tissues, including the retina.[8] By lowering plasma RBP4 concentrations, this compound is hypothesized to decrease the uptake of vitamin A into the retina.[6] This reduction in retinal vitamin A availability is expected to slow down the visual cycle, leading to a decreased rate of toxic bisretinoid and lipofuscin formation.[6][7]

G cluster_effect STG001 This compound RBP4 Plasma RBP4 STG001->RBP4 Retina_VA Retinal Vitamin A Uptake RBP4->Retina_VA Mediates Visual_Cycle Visual Cycle Rate Retina_VA->Visual_Cycle Toxic_Byproducts Toxic Bisretinoid (A2E) Formation Visual_Cycle->Toxic_Byproducts Generates Cell_Preservation Preservation of RPE & Photoreceptors Toxic_Byproducts->Cell_Preservation

Proposed Mechanism of Action of this compound.

Preclinical and Clinical Data

Preclinical Data

Publicly available preclinical data specifically for this compound is limited. However, studies on other RBP4 inhibitors, such as BPN-14136, in animal models of Stargardt disease provide proof-of-concept for this therapeutic approach.

CompoundAnimal ModelKey FindingsReference
BPN-14136Abca4-/- mouse- ~90% reduction in serum RBP4- 40-50% decrease in visual cycle retinoids- 25% reduction in rhodopsin concentration[9]

Note: This data is for a different RBP4 inhibitor and should be interpreted with caution as it may not be directly representative of this compound's effects.

Clinical Data

Stargazer Pharmaceuticals has completed a Phase 1 study in healthy volunteers and a Phase 2a clinical trial (NCT04489511) of this compound in patients with Stargardt disease.[6][10][11]

Phase 2a Study (NCT04489511) Overview: [10][11]

  • Design: Open-label, multicenter study.

  • Population: 10 subjects with Stargardt disease (STGD1) confirmed by the presence of at least two ABCA4 gene mutations.

  • Intervention: Daily oral administration of this compound at two different dose levels for 28 days.

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcomes: Pharmacokinetics and pharmacodynamics.

  • Status: Completed in April 2021.

Quantitative results from this trial have not yet been made publicly available. However, reported adverse events from the study are summarized below.[1]

Dose GroupReported Adverse Events
Low Dose (n=6)Dry eye (1), Subretinal fluid (1), Skin disorder (1)
High Dose (n=4)Chromatopsia (1), Delayed dark adaptation (1), Night blindness (2), Visual impairment (1), Dry skin (1)

Experimental Protocols

Measurement of Serum Retinol-Binding Protein 4 (RBP4)

Accurate quantification of serum RBP4 is critical for assessing the pharmacodynamic effect of this compound. Several methods are available, each with its own advantages and limitations.

  • Quantitative Western Blotting: Often considered the "gold standard," this method provides a good dynamic range and can distinguish between full-length and C-terminal proteolyzed RBP4.[4][6][12] The protocol typically involves separating serum proteins by SDS-PAGE, transferring them to a membrane, probing with a specific anti-RBP4 antibody, and quantifying the signal using a standardized curve of purified full-length human RBP4.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput method for RBP4 measurement. Both sandwich and competitive ELISA formats exist. However, some ELISAs may have a limited dynamic range and can be affected by assay saturation, potentially undervaluing RBP4 concentrations in certain patient populations.[12]

  • Turbidimetric Immunoassay (TIA): This is a rapid, automated method suitable for clinical chemistry analyzers. The assay measures the turbidity caused by the antigen-antibody reaction between RBP4 in the sample and anti-RBP4 antibodies.[13]

Phase 2a Clinical Trial Protocol (General Workflow)

The following represents a generalized workflow for a Phase 2a clinical trial in Stargardt disease, based on the design of the NCT04489511 study.

G Screening Screening & Enrollment (n=10) Baseline Baseline Assessments - BCVA, FAF, SD-OCT - Serum RBP4 Screening->Baseline Randomization Dose Allocation (Dose 1 or Dose 2) Baseline->Randomization Treatment Daily Oral this compound (28 Days) Randomization->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring FollowUp Post-Treatment Follow-up (28 Days) Treatment->FollowUp Endpoint End-of-Study Assessments - Safety, PK, PD (RBP4 levels) FollowUp->Endpoint

Generalized Phase 2a Clinical Trial Workflow.

Inclusion Criteria for the Phase 2a trial of this compound included: [10]

  • Confirmed diagnosis of STGD1 with at least two ABCA4 mutations.

  • Age between 18 and 55 years.

  • Best-corrected visual acuity (BCVA) between 20/50 and 20/400 Snellen equivalent in at least one eye.

Exclusion criteria included: [10]

  • History of vitamin A deficiency.

  • Significant cardiovascular or cerebrovascular disease.

  • Clinically significant abnormal electrocardiogram (ECG).

Future Directions

The completion of the Phase 2a trial for this compound marks a significant step in its clinical development. The forthcoming data on safety, pharmacokinetics, and pharmacodynamics will be crucial in determining the future trajectory of this compound. Should the results be favorable, a larger, pivotal efficacy study will likely be initiated to further evaluate the potential of this compound to slow disease progression and preserve vision in patients with Stargardt disease.[14][15][16] The long-term safety and efficacy of modulating the visual cycle will be of paramount interest to the scientific and clinical communities.

References

STG-001: A Novel Retinol Binding Protein 4 (RBP4) Inhibitor for the Treatment of Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Stargardt disease is the most common form of inherited macular degeneration, leading to progressive central vision loss, particularly in younger patients.[1] The pathophysiology of Stargardt disease is primarily linked to mutations in the ABCA4 gene, which result in the accumulation of toxic bisretinoid compounds, such as A2E, in the retinal pigment epithelium (RPE). This accumulation leads to RPE and photoreceptor cell death. A promising therapeutic strategy involves modulating the visual cycle to reduce the formation of these toxic byproducts. STG-001, developed by Stargazer Pharmaceuticals, is an orally administered small molecule that acts as an antagonist of Retinol Binding Protein 4 (RBP4).[2][3] RBP4 is the primary transporter of retinol (Vitamin A) from the liver to the retina.[4][5] By inhibiting RBP4, this compound aims to reduce the uptake of retinol into the retina, thereby decreasing the rate of bisretinoid formation and slowing the progression of retinal degeneration.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Introduction to Stargardt Disease and the Role of RBP4

Stargardt disease is an autosomal recessive retinal dystrophy caused by mutations in the ABCA4 gene.[7][8] The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal, a key component of the visual cycle.[8] Deficiencies in ABCA4 function lead to the accumulation of all-trans-retinal, which then participates in the formation of cytotoxic bisretinoids, most notably N-retinylidene-N-retinylethanolamine (A2E).[9] These bisretinoids form lipofuscin deposits in the RPE, leading to cellular dysfunction and eventual apoptosis of RPE and photoreceptor cells.[10]

The visual cycle is dependent on a steady supply of retinol from the bloodstream, which is transported to the RPE by RBP4.[4][5] Therefore, targeting RBP4 presents a logical therapeutic approach to limit the substrate available for the visual cycle and, consequently, reduce the formation of toxic bisretinoids.

This compound: Mechanism of Action

This compound is a non-retinoid antagonist of RBP4.[2][11] Its proposed mechanism of action is to reduce the circulating levels of RBP4 that are bound to retinol, thereby limiting the delivery of retinol to the retina. This, in turn, is expected to slow down the visual cycle and decrease the rate of toxic bisretinoid formation and accumulation in the RPE.[1][6][12]

cluster_bloodstream Bloodstream cluster_retina Retina (RPE) Retinol Retinol Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 Binds to RBP4 RBP4 RBP4->Retinol_RBP4 RetinalUptake Retinol Uptake Retinol_RBP4->RetinalUptake Delivers Retinol to STG001 This compound STG001->RBP4 Antagonizes STG001->RetinalUptake Reduces VisualCycle Visual Cycle RetinalUptake->VisualCycle ToxicBisretinoids Toxic Bisretinoids (A2E) VisualCycle->ToxicBisretinoids Leads to formation of RetinalDegeneration Retinal Degeneration ToxicBisretinoids->RetinalDegeneration Causes

Figure 1: Proposed mechanism of action of this compound.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and has progressed through early-stage clinical trials.

Preclinical Studies

While specific preclinical data for this compound is not extensively published, research on other RBP4 antagonists in animal models of Stargardt disease, such as Abca4 knockout mice, has demonstrated the potential of this therapeutic approach. These studies have shown that reducing systemic retinol levels can decrease the accumulation of A2E and preserve retinal structure and function.

Clinical Trials

This compound has been evaluated in Phase 1 and Phase 2a clinical trials.[6][9]

  • Phase 1 (ACTRN12619000816156): A randomized, double-masked, placebo-controlled study in healthy volunteers was completed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.[3] The trial was completed in 2019.[9]

  • Phase 2a (NCT04489511): An open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of two different doses of this compound administered daily for 28 days in subjects with Stargardt disease.[4] The study enrolled 10 participants and was completed in 2021.[4][9] The trial reported no serious adverse events, though some visual disturbances were noted.[9]

Trial Identifier Phase Status Number of Participants Primary Objectives Key Findings (Publicly Available)
ACTRN126190008161561CompletedNot specifiedSafety, tolerability, pharmacokinetics, pharmacodynamics in healthy volunteersCompleted with no major safety concerns reported.
NCT044895112aCompleted10Safety, pharmacokinetics, and pharmacodynamics in Stargardt disease patientsCompleted with no serious adverse events reported; some visual disturbances noted.[9]

Table 1: Summary of this compound Clinical Trials

Experimental Protocols

Detailed, proprietary protocols for the clinical development of this compound are not publicly available. However, this section outlines standard methodologies for key experiments relevant to the evaluation of RBP4 inhibitors in retinal degeneration.

Quantification of RBP4 in Plasma

The concentration of RBP4 in plasma is a critical biomarker for assessing the pharmacodynamic effect of this compound.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying RBP4 levels.[2][13]

  • Protocol Overview:

    • Blood samples are collected from subjects, and plasma is isolated and stored at -80°C.

    • Microplate wells are coated with a capture antibody specific for human RBP4.

    • Diluted plasma samples and RBP4 standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

    • RBP4 concentrations in the samples are determined by comparison to the standard curve.[13]

Start Start: Plasma Sample Coating Coat plate with capture antibody Start->Coating Blocking Block non-specific binding sites Coating->Blocking Sample_Standard Add plasma samples and RBP4 standards Blocking->Sample_Standard Detection_Ab Add enzyme-linked detection antibody Sample_Standard->Detection_Ab Substrate Add substrate Detection_Ab->Substrate Read Read absorbance Substrate->Read Analysis Calculate RBP4 concentration Read->Analysis End End Analysis->End

References

Preclinical Profile of STG-001: A Novel Retinol-Binding Protein 4 Inhibitor for Inherited Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

STG-001, a novel small molecule inhibitor of Retinol-Binding Protein 4 (RBP4), is in development by Stargazer Pharmaceuticals for the treatment of Stargardt disease, a common form of inherited macular degeneration.[1][2][3] The therapeutic rationale for this compound is based on modulating the visual cycle to reduce the accumulation of cytotoxic bisretinoids in the retina, a hallmark of Stargardt disease.[1][4][5][6] This document provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound, compiled from publicly available information. It is important to note that detailed quantitative preclinical efficacy and toxicology data for this compound are not extensively published in peer-reviewed literature. Therefore, this guide synthesizes established principles and methodologies in the field to present a likely preclinical development pathway for this compound.

Introduction to Stargardt Disease and the Role of RBP4

Stargardt disease is an autosomal recessive retinal dystrophy caused by mutations in the ABCA4 gene.[1][7] The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal, a key component of the visual cycle.[1][8] Defective ABCA4 leads to the accumulation of all-trans-retinal and its toxic byproducts, primarily N-retinylidene-N-retinylethanolamine (A2E), in retinal pigment epithelium (RPE) cells.[1][9] This accumulation of lipofuscin leads to RPE and photoreceptor cell death and progressive central vision loss.[1][5][9]

The transport of retinol (Vitamin A) from the liver to the retina is mediated by Retinol-Binding Protein 4 (RBP4).[3][10] By inhibiting RBP4, this compound aims to reduce the influx of retinol into the retina, thereby decreasing the rate of visual cycle activity and the subsequent formation of toxic bisretinoids.[5][6] This mechanism of action offers a promising therapeutic strategy to slow the progression of retinal degeneration in Stargardt disease.

Mechanism of Action of this compound

This compound is a competitive antagonist of RBP4.[3] It is designed to disrupt the interaction between RBP4 and its receptor, STRA6, which is expressed on the surface of RPE cells.[11] This inhibition reduces the uptake of retinol into the RPE, thereby limiting the substrate available for the visual cycle and the formation of cytotoxic A2E.

This compound Mechanism of Action This compound Signaling Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) Cell RBP4_Retinol RBP4-Retinol Complex STRA6 STRA6 Receptor RBP4_Retinol->STRA6 Binds to STG_001 This compound STG_001->RBP4_Retinol Inhibits Binding to STRA6 Retinol Retinol STRA6->Retinol Internalizes Retinol Visual_Cycle Visual Cycle Retinol->Visual_Cycle Enters A2E A2E (Toxic Bisretinoid) Visual_Cycle->A2E Leads to formation of Cell_Death RPE & Photoreceptor Cell Death A2E->Cell_Death Induces

This compound inhibits the binding of the RBP4-retinol complex to the STRA6 receptor on RPE cells.

Preclinical Efficacy Studies

While specific preclinical data for this compound has not been publicly released, efficacy would likely have been evaluated in the Abca4 knockout (Abca4-/-) mouse model, the standard animal model for Stargardt disease. These mice exhibit key features of the human disease, including the accumulation of A2E in the RPE.

Key Efficacy Endpoints
  • Reduction of A2E Levels: The primary efficacy endpoint would be the quantification of A2E and its isomers in the RPE and retina of treated versus untreated Abca4-/- mice.

  • Preservation of Retinal Structure: Optical Coherence Tomography (OCT) would be used to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.

  • Preservation of Retinal Function: Electroretinography (ERG) would be employed to assess the electrical activity of retinal cells in response to light stimuli, providing a measure of photoreceptor and overall retinal function.

Illustrative Data Presentation

The following tables are illustrative examples of how quantitative data from preclinical efficacy studies of this compound might be presented. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as actual preclinical data for this compound is not publicly available.

Table 1: Effect of this compound on A2E Levels in Abca4-/- Mice

Treatment GroupDose (mg/kg)DurationMean A2E Level (pmol/eye) ± SD% Reduction vs. Vehicle
Wild-Type Control-6 months1.5 ± 0.3-
Abca4-/- Vehicle-6 months12.8 ± 2.10%
This compound16 months9.2 ± 1.528%
This compound56 months6.5 ± 1.149%
This compound106 months4.1 ± 0.868%

Table 2: Effect of this compound on Outer Nuclear Layer (ONL) Thickness in Abca4-/- Mice

Treatment GroupDose (mg/kg)DurationMean ONL Thickness (µm) ± SD% Preservation vs. Vehicle
Wild-Type Control-12 months55.2 ± 3.1-
Abca4-/- Vehicle-12 months38.4 ± 4.50%
This compound512 months45.1 ± 3.940%
This compound1012 months49.8 ± 3.568%

Table 3: Effect of this compound on Scotopic ERG b-wave Amplitude in Abca4-/- Mice

Treatment GroupDose (mg/kg)DurationMean b-wave Amplitude (µV) ± SD% Improvement vs. Vehicle
Wild-Type Control-12 months450 ± 55-
Abca4-/- Vehicle-12 months210 ± 420%
This compound512 months295 ± 4840%
This compound1012 months350 ± 5167%

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic (PK) studies would have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Toxicology studies are essential to establish a safe dose for first-in-human clinical trials.

Pharmacokinetics

PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life would be determined in relevant animal species (e.g., mice, rats, and a non-rodent species like dogs or non-human primates).

Toxicology

A standard battery of toxicology studies would be performed in compliance with regulatory guidelines. This would include single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent). Key assessments would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Table 4: Illustrative Summary of Preclinical Toxicology Findings for this compound

Study TypeSpeciesDurationKey FindingsNo Observed Adverse Effect Level (NOAEL)
Single Dose ToxicityRat24 hoursWell-tolerated up to 1000 mg/kg.1000 mg/kg
Repeat Dose ToxicityRat28 daysNo significant findings at low and mid doses. Reversible liver enzyme elevation at high dose.50 mg/kg/day
Repeat Dose ToxicityDog28 daysWell-tolerated at all dose levels.100 mg/kg/day
Safety PharmacologyVarious-No effects on cardiovascular, respiratory, or central nervous systems.-
GenotoxicityIn vitro/In vivo-No evidence of mutagenic or clastogenic potential.-

Experimental Protocols

Detailed experimental protocols are proprietary to the developing company. However, based on standard practices in the field, the following sections outline the likely methodologies used in the preclinical evaluation of this compound.

Animal Model
  • Model: Abca4 knockout (Abca4-/-) mice on a C57BL/6J background.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Dosing: this compound administered orally via gavage once daily.

Electroretinography (ERG)
  • Preparation: Mice are dark-adapted overnight. All procedures are performed under dim red light. Anesthesia is induced with a ketamine/xylazine cocktail. Pupils are dilated with tropicamide and phenylephrine.

  • Recording: A corneal electrode is placed on the eye with a reference electrode placed subcutaneously between the eyes and a ground electrode in the tail.

  • Stimuli: For scotopic ERG (rod-driven responses), a series of increasing intensity light flashes are presented in a Ganzfeld dome. For photopic ERG (cone-driven responses), mice are light-adapted for 10 minutes, and then a series of light flashes are presented on a background light that saturates rod responses.

  • Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured.

ERG_Workflow Electroretinography (ERG) Experimental Workflow Dark_Adaptation Overnight Dark Adaptation Anesthesia Anesthesia & Pupil Dilation Dark_Adaptation->Anesthesia Electrode_Placement Electrode Placement (Corneal, Reference, Ground) Anesthesia->Electrode_Placement Scotopic_Recording Scotopic ERG Recording (Increasing Flash Intensities) Electrode_Placement->Scotopic_Recording Light_Adaptation 10 min Light Adaptation Scotopic_Recording->Light_Adaptation Photopic_Recording Photopic ERG Recording (Flashes on Background Light) Light_Adaptation->Photopic_Recording Data_Analysis Analysis of a-wave and b-wave (Amplitude & Implicit Time) Photopic_Recording->Data_Analysis

A typical workflow for performing electroretinography in a preclinical mouse model.

Optical Coherence Tomography (OCT)
  • Preparation: Mice are anesthetized, and pupils are dilated as for ERG.

  • Imaging: A spectral-domain OCT (SD-OCT) system is used to acquire high-resolution cross-sectional images of the retina centered on the optic nerve head.

  • Analysis: The thickness of individual retinal layers, particularly the outer nuclear layer (ONL), is manually or automatically segmented and quantified.

Western Blot for RBP4
  • Sample Preparation: Retinal tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for RBP4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control (e.g., β-actin).

Immunohistochemistry (IHC)
  • Tissue Preparation: Eyes are enucleated, fixed in 4% paraformaldehyde, and cryoprotected in sucrose. Retinal sections are cut on a cryostat.

  • Staining: Sections are blocked and then incubated with primary antibodies against retinal markers (e.g., rhodopsin for rod outer segments, cone arrestin for cones, GFAP for glial activation). This is followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: Stained sections are imaged using a confocal microscope.

Conclusion

This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying pathophysiology of toxic bisretinoid accumulation. The preclinical development program for this compound would have rigorously evaluated its efficacy, pharmacokinetics, and safety in relevant animal models and in vitro systems. While detailed quantitative data from these studies are not publicly available, the methodologies and endpoints described in this guide provide a comprehensive framework for understanding the preclinical evaluation of this novel RBP4 inhibitor. The successful completion of Phase 1 and 2a clinical trials suggests a favorable preclinical profile, and further clinical development will be critical to establishing the therapeutic potential of this compound for patients with inherited retinal diseases.[1][12]

References

STG-001 and its Role in the Visual Cycle Pathway: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, is characterized by the progressive loss of central vision. The disease is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A-derived bisretinoids, most notably A2E, in the retinal pigment epithelium (RPE). This accumulation results in RPE and photoreceptor cell death. STG-001, a novel investigational therapeutic, operates as an indirect modulator of the visual cycle. By inhibiting the retinol-binding protein 4 (RBP4), this compound aims to reduce the systemic transport of retinol to the retina, thereby mitigating the formation of cytotoxic bisretinoids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its intended effects on the visual cycle pathway, and a summary of its clinical development to date. Due to the limited public availability of detailed clinical trial data, this paper also outlines the general experimental protocols relevant to the assessment of such a therapeutic.

Introduction to Stargardt Disease and the Visual Cycle

Stargardt disease is an autosomal recessive retinal dystrophy caused by mutations in the ABCA4 gene[1]. The ABCA4 protein is a transmembrane transporter located in the outer segments of photoreceptor cells. It plays a crucial role in clearing all-trans-retinal from the photoreceptor outer segments after its photoisomerization from 11-cis-retinal, a key step in the visual cycle[1][2].

The visual cycle is a critical enzymatic process that regenerates 11-cis-retinal to ensure continuous phototransduction. This cycle involves both photoreceptor cells and the RPE. A disruption in the clearance of all-trans-retinal, as seen in Stargardt disease, leads to its accumulation and subsequent reaction with another molecule of all-trans-retinal and phosphatidylethanolamine to form the toxic bisretinoid A2E. A2E and other lipofuscin components accumulate in the RPE, leading to cellular dysfunction and eventual apoptosis of both RPE and photoreceptor cells, resulting in progressive vision loss[1][2].

This compound: Mechanism of Action

This compound is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4)[3]. RBP4 is the primary transport protein for vitamin A (retinol) in the bloodstream, responsible for delivering it from the liver to various tissues, including the retina.

The therapeutic rationale for this compound in Stargardt disease is to indirectly modulate the visual cycle by limiting the supply of retinol to the retina. By inhibiting RBP4, this compound reduces the amount of retinol transported to the RPE. This, in turn, is expected to decrease the rate of visual cycle activity and, consequently, the formation and accumulation of the toxic bisretinoid A2E. This mechanism aims to slow down the progression of retinal degeneration and preserve vision in patients with Stargardt disease.

cluster_blood Bloodstream cluster_retina Retina (RPE) Retinol_Liver Retinol (from Liver) RBP4 RBP4 Retinol_Liver->RBP4 Binds to Retinol_RBP4 Retinol-RBP4 Complex RBP4->Retinol_RBP4 Retinol_RPE Retinol Retinol_RBP4->Retinol_RPE Transport to Retina Visual_Cycle Visual Cycle Retinol_RPE->Visual_Cycle All_trans_retinal All-trans-retinal Visual_Cycle->All_trans_retinal Excess A2E A2E (Toxic Bisretinoid) All_trans_retinal->A2E Accumulation & Conversion Cell_Death RPE & Photoreceptor Cell Death A2E->Cell_Death Induces STG001 This compound STG001->RBP4 Inhibits

Figure 1: Proposed mechanism of action of this compound in Stargardt disease.

Clinical Development of this compound

This compound has undergone early-phase clinical development to assess its safety, pharmacokinetics, and pharmacodynamics.

  • Phase 1 Trials: A Phase 1, randomized, double-masked, placebo-controlled study in healthy volunteers (ACTRN12619000816156) and a Phase 1b open-label, cross-over study comparing two formulations (ACTRN12620000766910) have been completed[3]. These studies evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.

  • Phase 2a Trial: A Phase 2a open-label, multicenter study (NCT04489511) was conducted in approximately 10 subjects with Stargardt disease[4][5]. The trial evaluated two doses of this compound administered daily for 28 days. The primary objectives were to assess the safety and tolerability of this compound in this patient population. Secondary objectives included the evaluation of pharmacokinetics and pharmacodynamics, including the effect on RBP4 levels[5][6]. The trial was completed in April 2021[5][6]. Publicly available information indicates that the study was completed with no reported serious adverse events, although some visual disturbances were noted[4].

Data Presentation

Detailed quantitative data from the clinical trials of this compound have not been made publicly available. The following tables are presented as a template for the types of data that would be critical for evaluating the efficacy and safety of this compound.

Table 1: Pharmacodynamic Effects of this compound on Plasma RBP4 Levels

Treatment GroupBaseline RBP4 (µg/mL) (Mean ± SD)RBP4 at Day 28 (µg/mL) (Mean ± SD)Percent Change from Baseline (Mean ± SD)
This compound Dose 1Data not availableData not availableData not available
This compound Dose 2Data not availableData not availableData not available

Table 2: Effects of this compound on Visual Function Endpoints

Treatment GroupBaseline BCVA (logMAR) (Mean ± SD)BCVA at Day 28 (logMAR) (Mean ± SD)Change in Scotopic ERG a-wave amplitude (µV) (Mean ± SD)Change in Photopic ERG b-wave amplitude (µV) (Mean ± SD)
This compound Dose 1Data not availableData not availableData not availableData not available
This compound Dose 2Data not availableData not availableData not availableData not available

Experimental Protocols

The specific experimental protocols used in the this compound clinical trials have not been published. However, based on standard methodologies for clinical trials in Stargardt disease, the following are likely approaches for the key assessments.

Quantification of Plasma RBP4

The measurement of plasma RBP4 levels is a key pharmacodynamic endpoint for an RBP4 inhibitor. Several methods are available for this purpose:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively high-throughput method for quantifying protein levels in biological fluids. Commercial ELISA kits for human RBP4 are widely available.

  • Quantitative Western Blotting: A semi-quantitative method that can provide information on the size and relative abundance of the protein.

  • Mass Spectrometry Immunoassay (MSIA): A highly sensitive and specific method that can distinguish between different isoforms of RBP4.

A generalized workflow for quantifying RBP4 would involve:

  • Collection of blood samples from patients at baseline and specified time points during and after treatment.

  • Separation of plasma from whole blood by centrifugation.

  • Storage of plasma samples at -80°C until analysis.

  • Quantification of RBP4 concentration using a validated assay (e.g., ELISA).

  • Comparison of post-treatment RBP4 levels to baseline levels to determine the effect of the drug.

Start Patient Blood Sample Collection Centrifugation Plasma Separation (Centrifugation) Start->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage Assay RBP4 Quantification (e.g., ELISA) Storage->Assay Analysis Data Analysis (Comparison to Baseline) Assay->Analysis End Pharmacodynamic Assessment Analysis->End

Figure 2: Generalized workflow for RBP4 quantification.

Assessment of Retinal Function: Electroretinography (ERG)

Electroretinography is a non-invasive diagnostic test that measures the electrical responses of the various cell types in the retina, including photoreceptors (rods and cones). Standardized ERG protocols are crucial for assessing changes in retinal function in response to therapeutic interventions.

A typical full-field ERG protocol for a Stargardt disease clinical trial would include:

  • Dark Adaptation: The patient is placed in a dark room for a specified period (e.g., 30 minutes) to allow for the regeneration of rhodopsin in the rod photoreceptors.

  • Scotopic ERG: Rod-mediated responses are elicited using dim flashes of light of increasing intensity. The a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) are measured.

  • Light Adaptation: The patient is then exposed to a bright background light for a period (e.g., 10 minutes) to saturate the rods and isolate cone function.

  • Photopic ERG: Cone-mediated responses are recorded in response to single flashes of light and high-frequency flicker stimulation.

Changes in ERG amplitudes and implicit times from baseline to post-treatment would be analyzed to assess the impact of this compound on retinal function.

Discussion and Future Directions

This compound represents a promising therapeutic strategy for Stargardt disease by targeting the upstream supply of retinol to the retina. The successful completion of Phase 1 and 2a clinical trials suggests a favorable safety profile. However, the lack of publicly available quantitative data on its pharmacodynamic and efficacy endpoints makes a thorough assessment of its potential challenging.

Future publications of the clinical trial results are eagerly awaited by the research and clinical communities. Key questions to be addressed include the dose-dependent effect of this compound on RBP4 levels, the correlation between RBP4 reduction and changes in retinal function and structure, and the long-term safety and efficacy of this therapeutic approach. Further clinical trials will be necessary to establish the clinical benefit of this compound in slowing the progression of Stargardt disease.

Conclusion

This compound is an RBP4 inhibitor that acts as an indirect modulator of the visual cycle, with the potential to reduce the accumulation of toxic bisretinoids in the retina of patients with Stargardt disease. While early-phase clinical trials have been completed, detailed quantitative data on its effects are not yet publicly available. The information presented in this technical guide summarizes the current understanding of this compound's mechanism of action and its clinical development pathway. The future disclosure of clinical trial data will be crucial in determining the therapeutic potential of this compound for this debilitating inherited retinal dystrophy.

References

The Pharmacological Profile of STG-001: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of STG-001, a Novel Visual Cycle Modulator for the Treatment of Stargardt Disease

This compound is an investigational oral therapeutic agent under development by Stargazer Pharmaceuticals for the treatment of Stargardt disease, the most common form of inherited juvenile macular degeneration.[1] Classified as an indirect visual cycle modulator, this compound aims to address the underlying pathophysiology of Stargardt disease by reducing the accumulation of cytotoxic retinoids in the retina. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, and a summary of its clinical development to date.

Mechanism of Action: Modulating the Visual Cycle

The visual cycle is a critical process in the retina responsible for regenerating 11-cis-retinal, the chromophore essential for vision. In Stargardt disease, mutations in the ABCA4 gene lead to the accumulation of toxic vitamin A byproducts, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[2] This lipofuscin accumulation is cytotoxic and leads to progressive retinal degeneration and vision loss.[3]

This compound's therapeutic strategy is to indirectly modulate the visual cycle by reducing the amount of vitamin A transported to the retina.[3] It achieves this by lowering the plasma concentrations of Retinol Binding Protein 4 (RBP4), the primary transport protein for retinol (vitamin A) from the liver to the eye. By inhibiting RBP4, this compound is expected to decrease the uptake of retinol by the retina, thereby slowing the formation of toxic bisretinoids.[1][4]

This compound Mechanism of Action cluster_bloodstream Bloodstream cluster_retina Retina Liver Liver RBP4_Retinol RBP4-Retinol Complex Liver->RBP4_Retinol Secretes RPE Retinal Pigment Epithelium (RPE) RBP4_Retinol->RPE Delivers Retinol STG001 This compound STG001->RBP4_Retinol Reduces Plasma Concentration STG001->RPE Free_RBP4 Free RBP4 Visual_Cycle Visual Cycle RPE->Visual_Cycle Initiates Toxic_Byproducts Toxic Bisretinoids (Lipofuscin) RPE->Toxic_Byproducts Visual_Cycle->Toxic_Byproducts Leads to (in Stargardt Disease) Retinal_Degeneration Retinal Degeneration Toxic_Byproducts->Retinal_Degeneration Causes

Figure 1: Proposed mechanism of action of this compound.

Clinical Development Program

This compound has undergone a Phase 1 clinical trial in healthy volunteers and a Phase 2a clinical trial in patients with Stargardt disease.[5]

Clinical Trial Summary
Trial Identifier Phase Status Population Study Design Key Objectives
ACTRN126190008161561CompletedHealthy VolunteersRandomized, Double-Masked, Placebo-Controlled, Single and Multiple Ascending DoseTo evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[5]
NCT044895112aCompletedStargardt Disease PatientsOpen-Label, MulticenterTo evaluate the safety, pharmacokinetics, and pharmacodynamics of two doses of this compound administered daily for 28 days.[6][7]
Phase 2a Study (NCT04489511) Design and Reported Adverse Events

The Phase 2a study was an open-label, multicenter trial that enrolled 10 subjects with a genotypically confirmed diagnosis of Stargardt disease.[6][7] Participants were assigned to one of two dose cohorts and received this compound daily for 28 days.[6] The primary focus of the study was to assess the safety and tolerability of this compound, with secondary objectives including the evaluation of its pharmacokinetic and pharmacodynamic profiles.[6] While quantitative results from the trial have not been publicly released, a summary of reported adverse events is available.

Dose Cohort Number of Patients Reported Adverse Events
Low Dose6Dry eye (1), Subretinal fluid (1), Skin disorder (1)
High Dose4Chromatopsia (1), Delayed dark adaptation (1), Night blindness (2), Visual impairment (1), Dry skin (1)

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on standard practices for the clinical development of visual cycle modulators and information from similar drug development programs, the following methodologies are likely to have been employed.

Pharmacokinetic Analysis
  • Sample Collection : Serial blood samples (plasma or serum) would be collected at various time points following single and multiple doses of this compound.

  • Bioanalytical Method : A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method would likely be used to quantify the concentrations of this compound and its potential metabolites in the biological samples.

  • Pharmacokinetic Parameters : Non-compartmental analysis would be used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Pharmacodynamic Analysis (RBP4 Measurement)
  • Sample Collection : Blood samples would be collected to measure plasma RBP4 levels at baseline and at multiple time points during and after treatment with this compound.

  • Assay Method : An enzyme-linked immunosorbent assay (ELISA) or a turbidimetric immunoassay would be the standard method for quantifying RBP4 concentrations in plasma.[8][9][10] These assays utilize specific antibodies to detect and quantify RBP4.

  • Pharmacodynamic Endpoint : The primary pharmacodynamic endpoint would be the change in plasma RBP4 concentration from baseline.

Clinical Trial Workflow for a Visual Cycle Modulator cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessments (PK/PD, Ophthalmic) Enrollment->Baseline Dosing Drug Administration (e.g., Daily for 28 days) Baseline->Dosing Monitoring Ongoing Monitoring (Safety, AEs) Dosing->Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Monitoring->PK_PD_Sampling Ophthalmic_Exams Ophthalmic Examinations (e.g., BCVA, Fundus Imaging) Monitoring->Ophthalmic_Exams Follow_up Post-Treatment Follow-up PK_PD_Sampling->Follow_up Ophthalmic_Exams->Follow_up Data_Analysis Analysis of Safety, Pharmacokinetic, and Pharmacodynamic Data Follow_up->Data_Analysis

Figure 2: A generalized experimental workflow for a clinical trial of a visual cycle modulator like this compound.

Future Directions

The completion of the Phase 2a trial for this compound marks a significant step in its development. The safety and pharmacodynamic data from this trial will be crucial in designing future pivotal studies to evaluate the efficacy of this compound in slowing the progression of Stargardt disease. Further clinical development will likely involve larger, longer-term studies to assess the impact of this compound on key clinical endpoints such as the rate of retinal atrophy and changes in visual acuity. The public release of quantitative data from the completed trials is eagerly awaited by the research and clinical communities.

References

The Discovery and Development of STG-001 for Stargardt Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stargardt disease, an inherited retinal dystrophy characterized by progressive central vision loss, currently has no approved treatment. The accumulation of toxic vitamin A metabolites, particularly N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE) is a key pathological feature. STG-001, a novel small molecule developed by Stargazer Pharmaceuticals, is an investigational therapeutic designed to address this underlying pathology. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical rationale, and clinical evaluation. While specific quantitative data from Stargazer Pharmaceuticals' proprietary studies are not yet publicly available, this document synthesizes the existing scientific literature and clinical trial information to offer a detailed perspective for researchers and drug development professionals.

Introduction to Stargardt Disease and the Therapeutic Rationale for this compound

Stargardt disease is the most common form of inherited macular degeneration, typically manifesting in childhood or adolescence.[1] It is primarily caused by mutations in the ABCA4 gene, which encodes an ATP-binding cassette transporter protein crucial for clearing all-trans-retinal from photoreceptor outer segments.[2] Impaired ABCA4 function leads to the accumulation of all-trans-retinal and its subsequent conversion into cytotoxic bisretinoid compounds like A2E within RPE cells.[2] This lipofuscin accumulation contributes to RPE and photoreceptor cell death, resulting in progressive vision loss.[1]

The transport of vitamin A (retinol) from the circulation to the retina is a critical step in the visual cycle and is mediated by retinol-binding protein 4 (RBP4).[3] this compound is a small molecule inhibitor of RBP4.[4][5] By reducing the amount of RBP4 available to transport retinol to the eye, this compound aims to decrease the influx of retinol into the retina.[1][3] This, in turn, is expected to reduce the rate of visual cycle activity and, consequently, the formation and accumulation of toxic bisretinoids like A2E.[1][3] This mechanism of action represents a promising upstream therapeutic strategy to slow the progression of retinal degeneration in Stargardt disease.

Preclinical Development

In Vitro and In Vivo Models

The preclinical development of RBP4 inhibitors for Stargardt disease has primarily utilized the Abca4 knockout (Abca4-/-) mouse model.[6][7] This model recapitulates key features of the human disease, including the age-dependent accumulation of A2E and other lipofuscin fluorophores in the RPE.[6][8]

Preclinical Efficacy (Conceptual)

While specific preclinical data for this compound has not been publicly disclosed, studies on other RBP4 antagonists in Abca4-/- mice have demonstrated proof-of-concept for this therapeutic approach. These studies have shown that reducing systemic RBP4 levels can lead to a significant decrease in the accumulation of A2E in the RPE.

Table 1: Conceptual Preclinical Efficacy Data for an RBP4 Inhibitor in Abca4-/- Mice

ParameterControl Group (Abca4-/-)RBP4 Inhibitor-Treated Group (Abca4-/-)Percentage Reduction
Serum RBP4 Levels BaselineReducedData not available
A2E Levels in RPE (pmol/eye) ElevatedReducedData not available
Fundus Autofluorescence (qAF) IncreasedReducedData not available
Electroretinography (ERG) a- and b-wave amplitudes Progressive declinePreservedData not available

Note: This table is a conceptual representation based on expected outcomes for an RBP4 inhibitor. Specific quantitative data for this compound is not yet publicly available.

Experimental Protocols: Preclinical Assessment
  • Animal Model: Abca4-/- mice on a suitable genetic background are used.

  • Housing: Mice are typically housed under a standard 12-hour light/12-hour dark cycle.

  • Dosing: this compound would be administered orally, likely via daily gavage or formulated in the diet, for a specified duration (e.g., several months) to assess long-term effects on lipofuscin accumulation.[9]

  • Sample Preparation: Following euthanasia, eyes are enucleated, and the RPE-choroid-sclera complex is dissected.

  • Extraction: The tissue is homogenized, and lipids, including A2E, are extracted using a solvent system (e.g., chloroform/methanol).

  • HPLC Analysis: The extracted lipids are separated and quantified using reverse-phase HPLC with UV-Vis detection. A2E is identified and quantified by comparing its retention time and absorbance spectrum to a known standard.[10][11]

  • Procedure: Mice are anesthetized, and their pupils are dilated. A scanning laser ophthalmoscope (SLO) is used to acquire FAF images of the retina.

  • Image Analysis: Quantitative FAF (qAF) analysis is performed to measure the intensity of autofluorescence, which correlates with lipofuscin levels.[7][12]

  • Procedure: Following dark adaptation, full-field ERG is performed to assess the function of rod and cone photoreceptors. Scotopic (dark-adapted) and photopic (light-adapted) responses are recorded in response to light flashes of varying intensities.

  • Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured to evaluate retinal function.[13][14]

G cluster_preclinical Preclinical Experimental Workflow cluster_endpoints start Abca4-/- Mouse Model dosing Oral Administration of this compound start->dosing assessment Endpoint Assessments dosing->assessment hplc A2E Quantification (HPLC) faf Fundus Autofluorescence erg Electroretinography

Preclinical workflow for evaluating this compound.

Clinical Development

This compound has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, randomized, double-masked, placebo-controlled, single- and multiple-ascending dose study of this compound was successfully completed in healthy volunteers.[3][4] The primary objective of this study was to assess the safety and tolerability of this compound. While specific quantitative results have not been published, the successful completion of this trial supported the initiation of studies in patients with Stargardt disease.[3]

Table 2: Phase 1 Clinical Trial Design (Healthy Volunteers)

Trial Identifier Study Design Population Intervention Primary Endpoints Status
ACTRN12619000816156Randomized, Double-Masked, Placebo-Controlled, Single- and Multiple-Ascending DoseHealthy VolunteersThis compoundSafety and TolerabilityCompleted
Phase 2a Clinical Trial in Stargardt Disease Patients

A Phase 2a, open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with Stargardt disease (STGD1).[8][15]

Table 3: Phase 2a Clinical Trial Design (Stargardt Disease Patients)

Trial Identifier Study Design Population Intervention Primary Endpoints Status
NCT04489511Open-label, Multicenter~12 subjects (18-55 years) with genetically confirmed STGD1Two dose levels of this compound administered daily for 28 daysSafety, Pharmacokinetics (PK), Pharmacodynamics (PD)Completed

Note: Detailed results from this study have not yet been publicly released.

Clinical Trial Protocols (Methodology)
  • Inclusion Criteria: Subjects aged 18 to 55 years with a diagnosis of Stargardt disease confirmed by genetic testing (at least two ABCA4 mutations).[8][15]

  • Dosing Regimen: Daily oral administration of one of two dose levels of this compound for 28 days.[8][15]

  • Monitoring of adverse events, clinical laboratory tests (including liver function), electrocardiograms (ECGs), and ophthalmic examinations.[8][15]

  • Blood samples were collected at various time points to determine the concentration of this compound in plasma. Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) would be calculated to characterize the drug's absorption, distribution, metabolism, and excretion.

  • Primary PD Marker: Measurement of plasma RBP4 levels to confirm target engagement and assess the extent of RBP4 reduction following this compound administration.

  • Exploratory Biomarkers: Ophthalmic imaging techniques such as fundus autofluorescence (FAF) and spectral-domain optical coherence tomography (SD-OCT) were likely employed to monitor changes in retinal structure and lipofuscin accumulation. Functional assessments may have included electroretinography (ERG) and visual acuity testing.[8][15]

G cluster_clinical Phase 2a Clinical Trial Workflow cluster_assessments Assessments screening Patient Screening (Genetically Confirmed STGD1) enrollment Enrollment & Baseline Assessments screening->enrollment treatment 28-Day Treatment with this compound (Two Dose Cohorts) enrollment->treatment safety Safety & Tolerability ophthalmic Ophthalmic Imaging & Function followup Post-Treatment Follow-up treatment->followup pk Pharmacokinetics pd Pharmacodynamics (RBP4 levels)

Phase 2a clinical trial workflow for this compound.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the modulation of the visual cycle by inhibiting RBP4.

G cluster_pathway This compound Mechanism of Action rbp4 RBP4 in Bloodstream retina Retina (RPE) rbp4->retina Transports Vitamin A stg001 This compound stg001->rbp4 Inhibition lipofuscin Lipofuscin (A2E) Accumulation retina->lipofuscin Leads to degeneration Retinal Degeneration lipofuscin->degeneration Causes

Simplified signaling pathway of this compound.

Future Directions

The successful completion of the Phase 2a trial is a significant milestone in the development of this compound. The forthcoming results will be critical in determining the future clinical development path, including the design of larger, pivotal Phase 2/3 trials to definitively assess the efficacy and safety of this compound in slowing the progression of Stargardt disease. The data will also inform dose selection and the identification of appropriate patient populations for future studies.

Conclusion

This compound represents a promising, targeted therapeutic approach for Stargardt disease by addressing the fundamental pathological process of toxic bisretinoid accumulation. While comprehensive quantitative data from clinical trials are eagerly awaited, the mechanism of action and the successful completion of early-phase clinical studies provide a strong rationale for its continued development. This technical guide summarizes the current state of knowledge regarding this compound and will be updated as more information becomes publicly available.

References

STG-001: A Novel Approach to Mitigating Lipofuscin Accumulation in Stargardt Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy, leading to progressive central vision loss, particularly in younger populations. A key pathological hallmark of STGD1 is the excessive accumulation of lipofuscin, a heterogeneous mixture of autofluorescent pigments, within the retinal pigment epithelium (RPE). This accumulation is cytotoxic and contributes to RPE and photoreceptor degeneration. STG-001, a novel therapeutic agent developed by Stargazer Pharmaceuticals, represents a promising strategy to combat this pathology. As an indirect visual cycle modulator, this compound is designed to reduce the formation of lipofuscin by targeting the transport of vitamin A (retinol) to the retina. This technical guide provides a comprehensive overview of the core mechanism of this compound, its role in reducing lipofuscin accumulation, available (though limited) data, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Introduction: The Pathophysiology of Stargardt Disease and the Role of Lipofuscin

Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1] This gene encodes an ATP-binding cassette transporter protein located in the outer segments of photoreceptor cells, which is crucial for clearing all-trans-retinal, a key component of the visual cycle.[1][2] Impaired ABCA4 function leads to the accumulation of all-trans-retinal and its toxic byproducts, which ultimately form bisretinoids, the primary components of lipofuscin.[1][2] The most well-characterized of these bisretinoids is N-retinylidene-N-retinylethanolamine (A2E).[3]

The accumulation of lipofuscin within the RPE is cytotoxic, inducing a range of detrimental effects including:

  • Increased oxidative stress

  • Lysosomal dysfunction

  • Complement activation

  • Ultimately, apoptosis of RPE cells and subsequent photoreceptor death

Currently, there are no approved treatments for Stargardt disease.[1] Therapeutic strategies in development aim to address the underlying pathology by various means, including gene therapy, stem cell therapy, and pharmacological modulation of the visual cycle.[1][4] this compound falls into the latter category, offering a systemic approach to reduce the substrate availability for lipofuscin formation.

This compound: Mechanism of Action

This compound is an orally administered small molecule that acts as an antagonist of Retinol-Binding Protein 4 (RBP4).[5][6] RBP4 is the sole specific transporter of retinol from the liver, where it is stored, to peripheral tissues, including the retina.[7] In the bloodstream, the retinol-RBP4 complex binds to transthyretin (TTR) to prevent its filtration by the kidneys.[8]

The proposed mechanism of action for this compound is as follows:

  • RBP4 Antagonism : this compound competes with retinol for binding to RBP4.[9]

  • Disruption of Retinol Transport : By displacing retinol from RBP4, this compound disrupts the formation of the holo-RBP4-TTR complex.[10]

  • Reduced Retinal Vitamin A Uptake : The reduced circulating holo-RBP4 leads to a decrease in the delivery of retinol to the RPE.[11]

  • Inhibition of Lipofuscin Formation : With less retinol available in the visual cycle, the production of all-trans-retinal and its toxic bisretinoid byproducts, including A2E, is significantly reduced.[12]

This indirect modulation of the visual cycle is anticipated to slow the rate of lipofuscin accumulation, thereby preserving RPE and photoreceptor health and function.[13]

Proposed Signaling Pathway of this compound in Reducing Lipofuscin Accumulation Retinol Retinol (Vitamin A) HoloRBP4 Holo-RBP4 (Retinol-RBP4 Complex) Retinol->HoloRBP4 Binds to RBP4 RBP4 RBP4->HoloRBP4 STG001 This compound STG001->RBP4 Antagonizes Binding RBP4_TTR Holo-RBP4-TTR Complex HoloRBP4->RBP4_TTR Complexes with TTR TTR TTR->RBP4_TTR VisualCycle Visual Cycle RBP4_TTR->VisualCycle Delivers Retinol to Retina all_trans_retinal all-trans-retinal VisualCycle->all_trans_retinal Produces Lipofuscin Lipofuscin (A2E) all_trans_retinal->Lipofuscin Forms toxic byproducts

Mechanism of this compound action.

Data Presentation: Preclinical and Clinical Findings

As of the date of this document, specific quantitative data from preclinical and clinical studies of this compound have not been made publicly available by Stargazer Pharmaceuticals. Phase 1 single- and multiple-ascending dose studies in healthy volunteers have been completed, and a Phase 2a study in Stargardt disease patients was initiated.[14][15][16]

To provide a framework for the expected outcomes of this compound, this section presents analogous data from studies of other RBP4 antagonists and visual cycle modulators investigated for Stargardt disease and related conditions.

Table 1: Analogous Preclinical Data for RBP4 Antagonists in Animal Models of Stargardt Disease

CompoundAnimal ModelDuration of TreatmentKey FindingsReference
FenretinideAbca4-/- miceDose-dependentDose-dependent reduction in serum retinol and RBP4.[12]
Decreased A2E and lipofuscin accumulation in the RPE.[12]
BPN-14136Abca4-/- mice12 weeksSignificant reduction in serum RBP4 levels.[17]
Inhibition of bisretinoid synthesis.[17]
40-50% partial reduction in total visual cycle retinoids.[17]

Table 2: Analogous Clinical Trial Data for Visual Cycle Modulators in Stargardt Disease

CompoundPhase of TrialNumber of PatientsKey Endpoints & FindingsReference
EmixustatPhase 2N/ADemonstrated biologic activity by suppressing the visual cycle.[4]
Phase 3N/ASuggested slowing of disease progression in patients with smaller lesions.[4]
TinlarebantPhase 2N/ADemonstrated safety in childhood-onset STGD1 patients.[9]
Phase 3OngoingEvaluating the efficacy in slowing disease progression.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's efficacy in reducing RBP4 levels and lipofuscin accumulation.

Quantification of Serum RBP4 Levels by ELISA

Objective: To measure the concentration of RBP4 in serum samples from subjects treated with this compound.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood samples in serum separator tubes.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,000 x g for 15 minutes.

    • Aliquot serum and store at -80°C until analysis.

  • ELISA Procedure (using a commercial Human RBP4 ELISA Kit):

    • Prepare reagents, standards, and samples as per the manufacturer's instructions.

    • Add standards and diluted serum samples to the wells of a 96-well plate pre-coated with an anti-RBP4 antibody.

    • Incubate for the specified time at room temperature to allow RBP4 to bind to the immobilized antibody.

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Add a biotinylated detection antibody specific for RBP4 to each well and incubate.

    • Wash the wells to remove unbound detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add a TMB substrate solution to each well. The HRP will catalyze the conversion of TMB to a colored product.

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of RBP4 in the serum samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage reduction in RBP4 levels in the this compound treated group compared to the placebo or baseline.

Experimental Workflow for RBP4 Quantification by ELISA Start Start SampleCollection Serum Sample Collection Start->SampleCollection PlatePrep Prepare ELISA Plate (Standards & Samples) SampleCollection->PlatePrep Incubation1 Incubate with Capture Antibody PlatePrep->Incubation1 Wash1 Wash Incubation1->Wash1 AddDetectionAb Add Detection Antibody Wash1->AddDetectionAb Incubation2 Incubate AddDetectionAb->Incubation2 Wash2 Wash Incubation2->Wash2 AddHRP Add Streptavidin-HRP Wash2->AddHRP Incubation3 Incubate AddHRP->Incubation3 Wash3 Wash Incubation3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubation4 Incubate for Color Development AddSubstrate->Incubation4 StopReaction Add Stop Solution Incubation4->StopReaction ReadAbsorbance Read Absorbance at 450 nm StopReaction->ReadAbsorbance DataAnalysis Data Analysis & Quantification ReadAbsorbance->DataAnalysis End End DataAnalysis->End

RBP4 quantification workflow.

Quantification of Lipofuscin by Fundus Autofluorescence (FAF)

Objective: To non-invasively measure changes in lipofuscin accumulation in the RPE of Stargardt disease patients treated with this compound.

Protocol:

  • Patient Preparation:

    • Dilate the pupils of the patient using a standard mydriatic agent.

  • Image Acquisition:

    • Use a confocal scanning laser ophthalmoscope (cSLO) with a standardized internal reference for quantitative FAF (qFAF).

    • Acquire high-resolution images of the macula using a 488 nm excitation wavelength and a barrier filter to detect emitted fluorescence (typically >500 nm).

    • Obtain multiple images to ensure high quality and for averaging to reduce noise.

  • Image Analysis:

    • Use specialized software to align and average the acquired FAF images.

    • Define a region of interest (ROI) in the peripapillary area, avoiding the optic disc and major blood vessels.

    • Calibrate the grey levels of the FAF images using the internal reference to obtain qFAF values.

    • Measure the mean qFAF intensity within the ROI.

  • Data Analysis:

    • Compare the change in qFAF values from baseline to follow-up visits between the this compound and placebo groups.

    • A significant reduction or a slower rate of increase in qFAF in the treated group would indicate a positive therapeutic effect.

Quantification of A2E in Retinal Tissue (Preclinical)

Objective: To directly measure the concentration of the lipofuscin component A2E in the RPE of animal models treated with this compound.

Protocol:

  • Tissue Collection and Extraction:

    • Euthanize the animal and enucleate the eyes.

    • Dissect the RPE-choroid complex from the posterior eyecup.

    • Homogenize the tissue in a chloroform/methanol solvent mixture.

    • Perform a two-phase extraction to separate the lipid-soluble components, including A2E.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample into a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small percentage of a modifying agent like trifluoroacetic acid.

    • Detect A2E using a photodiode array (PDA) detector at its characteristic absorption maxima (around 335 nm and 430 nm).

    • Quantify the amount of A2E by comparing the peak area to a standard curve generated with synthetic A2E.

  • Data Analysis:

    • Normalize the A2E concentration to the amount of tissue used for extraction.

    • Compare the A2E levels between this compound treated and control animals.

Conclusion and Future Directions

This compound presents a rational and promising therapeutic strategy for Stargardt disease by targeting the upstream source of lipofuscin formation. By reducing the delivery of vitamin A to the retina through RBP4 antagonism, this compound has the potential to significantly slow the progression of this debilitating disease. The lack of publicly available quantitative data from Stargazer Pharmaceuticals necessitates a reliance on analogous data from similar compounds, which support the viability of this approach.

The successful completion of ongoing and future clinical trials will be crucial to establish the safety and efficacy of this compound in Stargardt disease patients. Key future research directions should include:

  • Publication of Phase 1 and 2a clinical trial data: This will provide the scientific community with essential information on the safety, pharmacokinetics, and pharmacodynamics of this compound.

  • Long-term efficacy studies: Demonstrating a sustained reduction in the rate of lipofuscin accumulation and a corresponding preservation of visual function over several years will be critical for regulatory approval and clinical adoption.

  • Biomarker development: Further refinement of non-invasive imaging techniques like qFAF and the exploration of other potential biomarkers will aid in monitoring treatment response and disease progression.

References

In Vivo Efficacy of STG-001 in Animal Models of Stargardt Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy, leading to progressive central vision loss, for which there is currently no approved treatment. The disease is primarily caused by mutations in the ABCA4 gene, resulting in the accumulation of toxic bisretinoid byproducts, such as A2E, in the retinal pigment epithelium (RPE). STG-001, developed by Stargazer Pharmaceuticals, is a novel small molecule inhibitor of Retinol-Binding Protein 4 (RBP4). By reducing the systemic transport of retinol to the retina, this compound aims to decrease the rate of bisretinoid formation, thereby slowing retinal degeneration. While specific preclinical efficacy data for this compound in animal models is not extensively published, this whitepaper synthesizes the therapeutic rationale, outlines the established experimental protocols for evaluating this class of compounds, and presents surrogate data from other RBP4 inhibitors to illustrate the expected in vivo effects.

The Pathophysiology of Stargardt Disease and the Rationale for RBP4 Inhibition

Stargardt disease is an autosomal recessive disorder characterized by biallelic mutations in the ABCA4 gene. The ABCA4 protein is a retinal transporter crucial for clearing all-trans-retinal from photoreceptor outer segments during the visual cycle.[1] A dysfunctional ABCA4 protein leads to the accumulation of all-trans-retinal, which then forms toxic bisretinoid compounds like N-retinylidene-N-retinylethanolamine (A2E).[2] A2E is a major component of lipofuscin, which accumulates in RPE cells, causing cellular damage, RPE atrophy, and subsequent photoreceptor death, leading to progressive vision loss.[2]

The transport of retinol (vitamin A) from the liver to the RPE is mediated by RBP4. By inhibiting RBP4, this compound is designed to reduce the influx of retinol into the visual cycle.[3][4] This modulation is expected to decrease the overall flux through the visual cycle, thereby reducing the rate of all-trans-retinal formation and, consequently, the accumulation of cytotoxic bisretinoids. This therapeutic strategy aims to slow the progression of retinal degeneration and preserve vision in individuals with Stargardt disease.

cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Retinol_RBP4 Retinol-RBP4 Complex Retinol Retinol Retinol_RBP4->Retinol Transport to Retina Visual_Cycle Visual Cycle Retinol->Visual_Cycle all_trans_Retinal all-trans-Retinal Visual_Cycle->all_trans_Retinal A2E_Lipofuscin A2E & Lipofuscin Accumulation all_trans_Retinal->A2E_Lipofuscin Toxic Dimerization ABCA4 ABCA4 Transporter (Defective in STGD1) all_trans_Retinal->ABCA4 Clearance RPE_Degeneration RPE Degeneration A2E_Lipofuscin->RPE_Degeneration Photoreceptor_Death Photoreceptor Death RPE_Degeneration->Photoreceptor_Death ABCA4->Visual_Cycle Recycling STG_001 This compound (RBP4 Inhibitor) STG_001->Retinol_RBP4

Figure 1: Mechanism of Action of this compound in Stargardt Disease.

Experimental Protocols for In Vivo Efficacy Assessment

The standard animal model for studying Stargardt disease is the Abca4 knockout (Abca4-/-) mouse. These mice exhibit a biochemical phenotype similar to human patients, including the age-dependent accumulation of A2E and lipofuscin in the RPE, although retinal degeneration is often slow and less severe than in humans.

A representative experimental workflow for evaluating an RBP4 inhibitor like this compound in this model is as follows:

cluster_setup Experimental Setup cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Abca4-/- Mice Treatment_Groups Vehicle Control This compound (Low Dose) This compound (High Dose) Animal_Model->Treatment_Groups Dosing Chronic Oral Administration Treatment_Groups->Dosing A2E_Quant A2E Quantification (HPLC-MS) Dosing->A2E_Quant Lipofuscin_Imaging Lipofuscin Autofluorescence (Fundus Imaging) Dosing->Lipofuscin_Imaging Retinal_Function Retinal Function (Electroretinography - ERG) Dosing->Retinal_Function Retinal_Structure Retinal Structure (Optical Coherence Tomography - OCT) Dosing->Retinal_Structure Statistical_Analysis Statistical Analysis A2E_Quant->Statistical_Analysis Lipofuscin_Imaging->Statistical_Analysis Retinal_Function->Statistical_Analysis Retinal_Structure->Statistical_Analysis Efficacy_Determination Determination of Efficacy Statistical_Analysis->Efficacy_Determination

Figure 2: Representative Experimental Workflow for this compound Efficacy Testing.
Animal Models and Treatment

  • Animal Model: Abca4-/- mice on a C57BL/6J background.

  • Treatment Groups:

    • Vehicle control (e.g., standard diet or oral gavage with vehicle).

    • This compound low dose.

    • This compound high dose.

  • Administration: Typically, chronic oral administration mixed in the diet or via daily gavage for a period of several months to allow for measurable differences in lipofuscin accumulation.

Efficacy Endpoints
  • A2E Quantification:

    • Method: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on extracts from posterior eye cups.

    • Purpose: To directly measure the concentration of the toxic bisretinoid A2E.

  • Lipofuscin Autofluorescence:

    • Method: In vivo fundus autofluorescence (FAF) imaging using a scanning laser ophthalmoscope.

    • Purpose: To non-invasively monitor the accumulation of lipofuscin in the RPE over time.

  • Retinal Function:

    • Method: Electroretinography (ERG) to measure the electrical responses of various cell types in the retina, including photoreceptors (a-wave) and bipolar cells (b-wave). Both scotopic (dark-adapted) and photopic (light-adapted) ERGs are performed.

    • Purpose: To assess the functional integrity of the retina.

  • Retinal Structure:

    • Method: In vivo spectral-domain optical coherence tomography (SD-OCT) to visualize the cross-sectional structure of the retina.

    • Purpose: To measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, as an indicator of retinal degeneration.

Quantitative Data from In Vivo Studies of RBP4 Inhibitors

While specific data for this compound is not publicly available, studies on other non-retinoid RBP4 antagonists, such as BPN-14136, in the Abca4-/- mouse model provide a strong indication of the expected efficacy of this drug class.

Table 1: Effect of RBP4 Antagonist BPN-14136 on A2E and Lipofuscin Accumulation in Abca4-/- Mice

ParameterWild-TypeAbca4-/- (Vehicle)Abca4-/- (BPN-14136)Percent Reduction
A2E Levels UndetectableElevatedSignificantly Reduced~50%
Lipofuscin Autofluorescence BaselineMarkedly IncreasedSubstantially Reduced~75%

Data synthesized from published studies on BPN-14136.[5]

Table 2: Functional and Structural Outcomes with RBP4 Antagonists in Abca4-/- Mice

ParameterExpected Outcome with RBP4 InhibitionRationale
ERG a- and b-wave amplitudes Preservation or improvement compared to untreated Abca4-/- mice.Reduced lipofuscin-mediated toxicity is expected to preserve photoreceptor and bipolar cell function.
SD-OCT Outer Nuclear Layer (ONL) Thickness Attenuation of ONL thinning compared to untreated Abca4-/- mice.Slower RPE and photoreceptor degeneration should result in the preservation of retinal structure.

Signaling Pathways and Logical Relationships

The therapeutic approach of this compound is based on a clear logical relationship between reducing the systemic delivery of retinol and mitigating the downstream pathology in Stargardt disease.

STG_001_Action This compound Administration RBP4_Inhibition Inhibition of Plasma RBP4 STG_001_Action->RBP4_Inhibition Retinol_Transport_Reduction Reduced Retinol Transport to RPE RBP4_Inhibition->Retinol_Transport_Reduction Visual_Cycle_Modulation Modulation of Visual Cycle Flux Retinol_Transport_Reduction->Visual_Cycle_Modulation A2E_Reduction Decreased A2E & Lipofuscin Formation Visual_Cycle_Modulation->A2E_Reduction RPE_Protection Protection of RPE Cells A2E_Reduction->RPE_Protection Photoreceptor_Survival Enhanced Photoreceptor Survival RPE_Protection->Photoreceptor_Survival Vision_Preservation Preservation of Visual Function Photoreceptor_Survival->Vision_Preservation

Figure 3: Logical Flow of the Therapeutic Effect of this compound.

Conclusion

This compound represents a promising therapeutic strategy for Stargardt disease by targeting the upstream mechanism of retinol transport. Based on the known pathophysiology of the disease and in vivo efficacy data from analogous RBP4 inhibitors in the Abca4-/- mouse model, it is anticipated that this compound will effectively reduce the accumulation of toxic bisretinoids, thereby slowing the progression of retinal degeneration and preserving visual function. The successful completion of Phase 1 and 2a clinical trials for this compound suggests a favorable safety and pharmacokinetic profile, warranting further investigation in pivotal efficacy studies. The data from such preclinical models are crucial for establishing proof-of-concept and guiding the clinical development of this and other related therapeutic agents for Stargardt disease.

References

STG-001: A Novel Therapeutic Approach for ABCA4-Mediated Retinopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the ATP-binding cassette transporter A4 (ABCA4) gene are the leading cause of a spectrum of inherited retinal diseases, collectively known as ABCA4-mediated retinopathies. These conditions, most notably Stargardt disease, are characterized by the progressive degeneration of photoreceptors and the retinal pigment epithelium (RPE), leading to severe vision loss, for which there is currently no approved treatment. The pathology is driven by the accumulation of toxic bisretinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), a byproduct of the visual cycle. STG-001, a promising therapeutic candidate, operates as an indirect modulator of the visual cycle by inhibiting the retinol-binding protein 4 (RBP4). This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of available clinical trial data, and detailed experimental protocols relevant to the study of ABCA4-mediated retinopathies.

Introduction: The Challenge of ABCA4-Mediated Retinopathies

ABCA4-mediated retinopathies represent a significant unmet medical need, with Stargardt disease being the most common form of inherited macular degeneration in both juvenile and adult populations. The ABCA4 protein is a crucial flippase located in the outer segment discs of photoreceptor cells. Its primary function is to transport N-retinylidene-phosphatidylethanolamine (N-Ret-PE), a key intermediate in the visual cycle, from the intradiscal lumen to the cytoplasm.[1][2][3][4][5]

In individuals with pathogenic ABCA4 mutations, this transport is impaired, leading to the accumulation of all-trans-retinal within the photoreceptor outer segments. This excess all-trans-retinal then reacts to form toxic bisretinoid adducts, including A2E, which accumulate as lipofuscin in RPE cells.[6] This lipofuscin accumulation is cytotoxic, inducing RPE and subsequent photoreceptor cell death, resulting in progressive vision loss.[6]

The clinical presentation of ABCA4-mediated retinopathies is heterogeneous, but typically involves central vision loss, photophobia, and color vision defects.[7] Diagnosis is confirmed through genetic testing and supported by characteristic findings on multimodal imaging, such as fundus autofluorescence (FAF) and optical coherence tomography (OCT).[7]

This compound: Mechanism of Action

This compound is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[8][9][10] RBP4 is the primary transport protein for retinol (Vitamin A) in the bloodstream, responsible for delivering it from the liver to various tissues, including the retina.[11][12][13] The visual cycle is critically dependent on a steady supply of retinol to the retina for the regeneration of the visual chromophore, 11-cis-retinal.

By inhibiting RBP4, this compound reduces the amount of retinol transported to the retina.[13] This modulation of the visual cycle is intended to decrease the rate of all-trans-retinal formation and, consequently, reduce the production of cytotoxic bisretinoids like A2E.[14] This mechanism aims to slow down the progressive degeneration of the RPE and photoreceptors, thereby preserving vision in patients with ABCA4-mediated retinopathies.[13]

Figure 1: this compound Mechanism of Action cluster_blood Bloodstream cluster_retina Retina RBP4 RBP4 RBP4_Retinol RBP4-Retinol Complex RBP4->RBP4_Retinol Retinol Retinol (Vitamin A) Retinol->RBP4_Retinol STG001 This compound STG001->RBP4 Inhibits Binding RPE Retinal Pigment Epithelium (RPE) RBP4_Retinol->RPE Delivers Retinol Photoreceptor Photoreceptor RPE->Photoreceptor Supports VisualCycle Visual Cycle Photoreceptor->VisualCycle ToxicByproducts Toxic Bisretinoids (e.g., A2E) VisualCycle->ToxicByproducts Dysfunctional ABCA4 leads to ToxicByproducts->RPE Accumulates in and damages Figure 2: ERG Experimental Workflow PatientPrep Patient Preparation (Pupil Dilation, Dark Adaptation) ElectrodePlacement Electrode Placement (Corneal, Reference, Ground) PatientPrep->ElectrodePlacement Stimulation Ganzfeld Stimulation (Scotopic & Photopic Flashes) ElectrodePlacement->Stimulation Recording ERG Recording (a-wave, b-wave) Stimulation->Recording DataAnalysis Data Analysis (Amplitude, Implicit Time) Recording->DataAnalysis Figure 3: FAF Imaging Workflow PupilDilation Pupil Dilation ImageAcquisition cSLO Image Acquisition (Excitation & Emission) PupilDilation->ImageAcquisition QualitativeAnalysis Qualitative Analysis (FAF Patterns) ImageAcquisition->QualitativeAnalysis QuantitativeAnalysis Quantitative Analysis (qAF Measurement) ImageAcquisition->QuantitativeAnalysis Figure 4: ABCA4 in the Visual Cycle cluster_photoreceptor Photoreceptor Outer Segment Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Photoisomerization Light Light Light->Rhodopsin N_Ret_PE N-Retinylidene-PE all_trans_retinal->N_Ret_PE ABCA4 ABCA4 Transporter N_Ret_PE->ABCA4 Substrate for ABCA4->all_trans_retinal Transports to cytoplasm for clearance ABCA4_dysfunction ABCA4 Dysfunction (Stargardt Disease) ABCA4->ABCA4_dysfunction Toxic_accumulation Accumulation of all-trans-retinal & N-Ret-PE ABCA4_dysfunction->Toxic_accumulation Leads to Figure 5: RBP4 Pathway and this compound Inhibition cluster_liver Liver cluster_bloodstream Bloodstream cluster_retina Retina Retinol_stores Retinol Stores RBP4_Retinol_complex RBP4-Retinol Complex Retinol_stores->RBP4_Retinol_complex RBP4_synthesis RBP4 Synthesis RBP4_synthesis->RBP4_Retinol_complex Retinal_uptake Retinal Uptake RBP4_Retinol_complex->Retinal_uptake STG001 This compound STG001->RBP4_Retinol_complex Inhibits formation and promotes clearance Visual_cycle_input Input to Visual Cycle Retinal_uptake->Visual_cycle_input

References

Methodological & Application

Application Notes and Protocols for STG-001 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on STG-001, an investigational oral therapeutic for the treatment of Stargardt disease. The data is compiled from publicly accessible clinical trial information and press releases.

Introduction

This compound is an orally administered small molecule designed as an inhibitor of the Retinol-Binding Protein 4 (RBP4).[1] In the pathophysiology of Stargardt disease, a genetic condition often leading to juvenile macular degeneration, the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina is a key driver of disease progression. This compound aims to reduce the transport of vitamin A to the retina, thereby decreasing the formation of these toxic metabolites and potentially slowing or preventing vision loss.[2][3]

Mechanism of Action

This compound functions by targeting RBP4, the primary transport protein for retinol (vitamin A) in the blood. By inhibiting RBP4, this compound reduces the amount of retinol available to the retinal pigment epithelium (RPE), a crucial step in the visual cycle. This modulation of the visual cycle is intended to limit the accumulation of lipofuscin, a hallmark of Stargardt disease.

STG001_Mechanism_of_Action cluster_blood Bloodstream cluster_retina Retinal Pigment Epithelium (RPE) Retinol Retinol (Vitamin A) Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 Binds to RBP4 RBP4 RBP4->Retinol_RBP4 TTR TTR Retinol_RBP4_TTR Retinol-RBP4-TTR Complex TTR->Retinol_RBP4_TTR Stabilizes Retinol_RBP4->Retinol_RBP4_TTR STRA6 STRA6 Receptor Retinol_RBP4_TTR->STRA6 Delivers Retinol STG001 This compound STG001->RBP4 Inhibits Visual_Cycle Visual Cycle STRA6->Visual_Cycle Internalizes Retinol Bisretinoids Toxic Bisretinoids (Lipofuscin) Visual_Cycle->Bisretinoids Leads to (in Stargardt Disease)

This compound Mechanism of Action.

Clinical Development Program

This compound has undergone a Phase 1 clinical trial in healthy volunteers and a Phase 2a clinical trial in patients with Stargardt disease.[2][4]

Phase 1 Clinical Trial

A Phase 1, randomized, double-masked, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy volunteers.[4][5] While the successful completion of this trial has been announced, specific dosage levels and detailed results are not publicly available.

Phase 2a Clinical Trial (NCT04489511)

An open-label, multicenter Phase 2a study was initiated to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with Stargardt disease (STGD1) caused by mutations in the ABCA4 gene.[6][7]

Table 1: Summary of this compound Phase 2a Clinical Trial (NCT04489511)

ParameterDetails
Official Title A Phase 2a Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Stargardt Disease (STGD1) Caused by Autosomal Recessive Mutation in ATP Binding Cassette Subfamily A Member 4 (ABCA4) Gene
ClinicalTrials.gov ID NCT04489511
Study Design Open-label, multicenter, active treatment
Patient Population Approximately 10 subjects aged 18 to 55 years with a diagnosis of Stargardt disease confirmed by the presence of at least two ABCA4 gene mutations.[6]
Intervention This compound administered orally, once daily for 28 days.[6][7]
Dosage Cohorts Two dosage levels were evaluated: Dose 1 (Cohort 1) and Dose 2 (Cohort 2). The specific milligram dosages for each cohort have not been publicly disclosed.[6][7]
Primary Outcome Measures Safety and tolerability of this compound.
Secondary Outcome Measures Pharmacokinetics and pharmacodynamics of this compound.
Study Duration 28 days of dosing followed by a 28-day follow-up period.[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies employed in the this compound clinical trials based on standard practices and available information.

General Workflow for Phase 2a Clinical Trial

STG001_Phase2a_Workflow cluster_dosing Dosing Period (28 Days) Screening Screening (Inclusion/Exclusion Criteria, Genotyping) Enrollment Enrollment (N=10) Screening->Enrollment Baseline Baseline Assessments (Safety, Ophthalmic) Enrollment->Baseline Dosing Daily Oral Administration (Dose 1 or Dose 2) Baseline->Dosing Monitoring Ongoing Monitoring (Safety, PK/PD) Dosing->Monitoring FollowUp Follow-up Period (28 Days) (Safety Assessments) Dosing->FollowUp Monitoring->Dosing Completion Study Completion FollowUp->Completion

Phase 2a Clinical Trial Workflow.
Safety and Tolerability Assessment

  • Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, serious adverse events (SAEs), and their relationship to the study drug.

  • Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.

  • Physical Examinations: Comprehensive physical examinations at baseline and specified follow-up visits.

  • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis performed at regular intervals to monitor for any drug-related toxicities.

  • Electrocardiograms (ECGs): To assess cardiac safety.

Pharmacokinetic (PK) Analysis
  • Blood Sampling: Collection of blood samples at pre-defined time points before and after drug administration.

  • Bioanalytical Method: Development and validation of a sensitive and specific assay (e.g., LC-MS/MS) to quantify concentrations of this compound and its potential metabolites in plasma.

  • PK Parameters: Calculation of standard pharmacokinetic parameters including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Elimination half-life)

Pharmacodynamic (PD) Assessment
  • RBP4 Levels: Measurement of plasma RBP4 concentrations at baseline and throughout the study to determine the extent of target engagement by this compound.

  • Vitamin A Levels: Measurement of serum retinol levels to assess the downstream effect of RBP4 inhibition.

  • Ophthalmic Examinations: A battery of ophthalmic tests to monitor changes in retinal structure and function, which may include:

    • Best-Corrected Visual Acuity (BCVA)

    • Fundus Autofluorescence (FAF) imaging to assess the health of the RPE.

    • Optical Coherence Tomography (OCT) to visualize retinal layers.

    • Electroretinography (ERG) to measure the electrical response of retinal cells.

Data Presentation

As the specific quantitative data from the clinical trials have not been publicly released, the following tables are presented as templates for how such data would be structured for clear comparison.

Table 2: Template for Phase 1 Single Ascending Dose (SAD) Pharmacokinetic Parameters

Dose Group (mg)NCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)t1/2 (hr)
Placebo
Dose 1
Dose 2
Dose 3
...

Table 3: Template for Phase 2a Pharmacodynamic Response

CohortNBaseline RBP4 (µg/mL)End of Treatment RBP4 (µg/mL)% Change in RBP4
Dose 1
Dose 2

Conclusion

This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying mechanism of toxic retinoid accumulation. The completion of Phase 1 and Phase 2a clinical trials has established a preliminary safety and activity profile. Further clinical development will be necessary to determine the efficacy and long-term safety of this compound in this patient population. The scientific community awaits the publication of detailed results from these studies to fully evaluate the potential of this novel therapeutic.

References

Application Notes and Protocols for Evaluating the in vivo Efficacy of STG-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STG-001 is an investigational therapeutic agent under development for the treatment of Stargardt disease, the most common form of inherited macular degeneration.[1][2] Stargardt disease is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic lipofuscin and its bisretinoid component, A2E, in the retinal pigment epithelium (RPE), ultimately causing progressive vision loss.[3][4] this compound is an indirect visual cycle modulator that acts by reducing the plasma concentrations of retinol-binding protein 4 (RBP4) and vitamin A.[2][5] This mechanism is intended to decrease the uptake of retinol by the retina, thereby reducing the formation and accumulation of cytotoxic retinoids.[2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a relevant animal model of Stargardt disease.

Mechanism of Action of this compound in Stargardt Disease

This compound is designed to interfere with the transport of vitamin A (retinol) to the retina. By inhibiting RBP4, this compound reduces the amount of retinol available for the visual cycle. This, in turn, is expected to decrease the production of the toxic bisretinoid A2E, a key component of lipofuscin that contributes to RPE and photoreceptor cell death in Stargardt disease.[2][6]

This compound Signaling Pathway cluster_0 Systemic Circulation cluster_1 Retinal Pigment Epithelium (RPE) Retinol Retinol Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 binds RBP4 RBP4 RBP4->Retinol_RBP4 TTR TTR Retinol_RBP4_TTR Retinol-RBP4-TTR Complex TTR->Retinol_RBP4_TTR Retinol_RBP4->Retinol_RBP4_TTR binds TTR Retinal All-trans-retinal Retinol_RBP4_TTR->Retinal Retinol uptake by retina This compound This compound This compound->RBP4 inhibits A2E A2E (toxic bisretinoid) Retinal->A2E Visual Cycle Byproduct Lipofuscin Lipofuscin Accumulation A2E->Lipofuscin Cell_Death RPE & Photoreceptor Cell Death Lipofuscin->Cell_Death

Figure 1: this compound Mechanism of Action in Stargardt Disease.

Animal Model for in vivo Efficacy Studies

The most widely used and accepted animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[5][7] These mice exhibit a phenotype that recapitulates key features of the human disease, including the progressive accumulation of lipofuscin and A2E in the RPE.[3][8] While some strains of Abca4-/- mice do not show significant retinal degeneration under normal lighting conditions, light-induced retinal damage models can be employed to accelerate and exacerbate the degenerative phenotype, providing a more robust system for evaluating therapeutic interventions.[9][10] For certain studies, the Abca4-/- Rdh8-/- double knockout mouse can also be used, as it shows an even greater accumulation of bisretinoids.[11]

Experimental Workflow for in vivo Efficacy Evaluation

A typical workflow for assessing the in vivo efficacy of this compound involves longitudinal studies in Abca4-/- mice, with endpoints assessing retinal function, structure, and visual behavior, as well as biochemical analysis of lipofuscin accumulation.

Experimental Workflow Start Start of Study Animal_Model Abca4-/- Mice Start->Animal_Model Baseline Baseline Measurements (ERG, Fundus Imaging, etc.) Animal_Model->Baseline Treatment_Groups Randomization into Treatment Groups Baseline->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle STG-001_Low This compound (Low Dose) Treatment_Groups->STG-001_Low STG-001_High This compound (High Dose) Treatment_Groups->STG-001_High Dosing Chronic Dosing (e.g., daily oral gavage) Vehicle->Dosing STG-001_Low->Dosing STG-001_High->Dosing Interim Interim Assessments (e.g., monthly ERG) Dosing->Interim Final_Assessments Final Assessments (Behavioral Tests, ERG, Imaging) Interim->Final_Assessments Tissue_Collection Tissue Collection (Eyes, Plasma) Final_Assessments->Tissue_Collection Biochemical Biochemical Analysis (A2E Quantification, RBP4 levels) Tissue_Collection->Biochemical Histology Histological Analysis (Retinal Morphology) Tissue_Collection->Histology End End of Study Biochemical->End Histology->End

Figure 2: General Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

Electroretinography (ERG) for Retinal Function Assessment

Principle: ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, including photoreceptors (a-wave) and inner retinal cells (b-wave).[1][12] It provides a quantitative assessment of retinal function.

Protocol:

  • Animal Preparation:

    • Dark-adapt mice overnight (minimum 12 hours) before scotopic (rod-driven) ERG recordings.[12][13]

    • Anesthetize mice using a mixture of ketamine and xylazine or isoflurane inhalation.[13]

    • Dilate the pupils with a drop of 1% tropicamide and 2.5% phenylephrine.[13]

    • Place the anesthetized mouse on a heated platform to maintain body temperature.[13]

  • ERG Recording:

    • Place a corneal electrode on the eye with a drop of methylcellulose for lubrication and electrical contact.[13]

    • Place reference and ground electrodes subcutaneously in the head and tail, respectively.[1]

    • For scotopic ERG, present single flashes of white light of increasing intensity in a Ganzfeld dome.[1][14]

    • For photopic (cone-driven) ERG, light-adapt the mouse for 10 minutes to a background light to saturate rod responses, then present light flashes.[12][13]

    • Record and amplify the electrical responses.

  • Data Analysis:

    • Measure the amplitude of the a-wave (from baseline to the trough) and the b-wave (from the a-wave trough to the peak).[13]

    • Compare the amplitudes between this compound-treated and vehicle-treated groups.

Quantification of Lipofuscin and A2E

Principle: A hallmark of Stargardt disease is the accumulation of the bisretinoid A2E, a major component of lipofuscin.[3] Quantification of A2E levels in the RPE provides a direct measure of the disease pathology and the efficacy of this compound in reducing its formation.

Protocol:

  • Tissue Preparation:

    • Euthanize mice and enucleate the eyes.

    • Dissect the RPE/choroid complex from the neural retina.[15]

  • A2E Extraction and HPLC Analysis:

    • Homogenize the pooled RPE/choroid samples in a chloroform:methanol solvent mixture.[15]

    • Centrifuge to separate the organic layer containing the lipids and A2E.[15]

    • Evaporate the solvent and redissolve the extract in a suitable mobile phase.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV-Vis detector.[15][16]

    • Quantify A2E by comparing the peak area to a standard curve of known A2E concentrations.[16]

  • Fundus Autofluorescence (FAF) Imaging:

    • In living, anesthetized mice, FAF can be used to non-invasively monitor lipofuscin accumulation over time.[3]

    • Use a scanning laser ophthalmoscope (SLO) with appropriate excitation and emission filters to capture images of the fundus.[3]

    • Quantify the fluorescence intensity in different retinal regions.

Histological Analysis of Retinal Morphology

Principle: Histological analysis allows for the microscopic examination of retinal structure to assess photoreceptor layer thickness and overall retinal health.[4][17]

Protocol:

  • Tissue Processing:

    • Fix enucleated eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution).

    • Dehydrate the tissue and embed in paraffin or resin.

    • Cut thin sections (e.g., 5 µm) through the optic nerve head.

  • Staining and Imaging:

    • Stain the retinal sections with hematoxylin and eosin (H&E) to visualize the different retinal layers.[4]

    • Capture images of the stained sections using a light microscope.

  • Data Analysis:

    • Measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, at defined distances from the optic nerve head.[4][9]

    • Compare the ONL thickness between this compound-treated and vehicle-treated groups.

Behavioral Testing of Visual Function

Principle: Behavioral tests assess the functional vision of the mice by measuring their responses to visual stimuli.[18][19]

Protocol (Optomotor Response - OMR):

  • Apparatus:

    • Use a commercially available optomotor testing system, which typically consists of a chamber with computer monitors displaying rotating vertical sine-wave gratings.[20]

  • Procedure:

    • Place the mouse on a central platform within the chamber.[20]

    • Present rotating gratings of varying spatial frequency and contrast.

    • An observer, blind to the treatment group, records the reflexive head-tracking movements of the mouse as it follows the rotating pattern.[20]

  • Data Analysis:

    • Determine the visual acuity threshold, which is the highest spatial frequency at which the mouse consistently tracks the grating.[18]

    • Compare the visual acuity thresholds between this compound-treated and vehicle-treated groups.

Data Presentation

The following tables provide a template for summarizing the expected quantitative outcomes from in vivo efficacy studies of this compound.

Table 1: Effect of this compound on Retinal Function (ERG)

Treatment GroupScotopic a-wave amplitude (µV)Scotopic b-wave amplitude (µV)Photopic b-wave amplitude (µV)
Wild-Type Control~150-200~400-500~100-150
Abca4-/- + Vehicle~100-150~300-400~70-100
Abca4-/- + this compound (Low Dose)Expected increase vs. VehicleExpected increase vs. VehicleExpected increase vs. Vehicle
Abca4-/- + this compound (High Dose)Expected greater increase vs. VehicleExpected greater increase vs. VehicleExpected greater increase vs. Vehicle

Table 2: Effect of this compound on A2E Accumulation and Retinal Structure

Treatment GroupRPE A2E Levels (pmol/eye)Outer Nuclear Layer (ONL) Thickness (µm)
Wild-Type Control< 5~50-60
Abca4-/- + Vehicle~20-30~40-50 (in aged or light-damaged mice)
Abca4-/- + this compound (Low Dose)Expected reduction vs. VehicleExpected preservation vs. Vehicle
Abca4-/- + this compound (High Dose)Expected greater reduction vs. VehicleExpected greater preservation vs. Vehicle

Table 3: Effect of this compound on Visual Behavior

Treatment GroupVisual Acuity (cycles/degree)
Wild-Type Control~0.4-0.5
Abca4-/- + Vehicle~0.3-0.4
Abca4-/- + this compound (Low Dose)Expected improvement vs. Vehicle
Abca4-/- + this compound (High Dose)Expected greater improvement vs. Vehicle

Note: The values presented in the tables are approximate and may vary depending on the specific mouse strain, age, and experimental conditions. They are intended to provide a general framework for data presentation.

References

Application Notes and Protocols for Measuring Retinol-Binding Protein 4 (RBP4) Levels Following STG-001 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol-Binding Protein 4 (RBP4) is a key transporter protein responsible for mobilizing retinol (Vitamin A) from the liver to peripheral tissues. It circulates in the bloodstream bound to retinol and transthyretin (TTR). Emerging research has implicated elevated levels of circulating RBP4 in the pathogenesis of various metabolic disorders, including insulin resistance, type 2 diabetes, and cardiovascular disease. Consequently, therapeutic strategies aimed at modulating RBP4 levels are of significant interest in drug development.

STG-001 is a novel therapeutic agent under investigation for its potential to modulate metabolic pathways. A key biomarker of interest for assessing the pharmacodynamic effect of this compound is the level of circulating RBP4. This document provides detailed protocols for the quantitative measurement of RBP4 in biological samples, specifically tailored for researchers evaluating the effects of this compound. The following sections outline validated assays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, to accurately determine RBP4 concentrations.

Key Experimental Assays for RBP4 Quantification

A variety of immunoassays are available for the quantification of RBP4 in biological matrices such as serum, plasma, and cell culture supernatants. The choice of assay depends on the specific requirements of the study, including desired sensitivity, throughput, and the nature of the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and high-throughput method ideal for quantifying RBP4 levels in a large number of samples. The assay typically employs a sandwich format where the target RBP4 is captured by a specific antibody coated on a microplate and detected by a second, enzyme-conjugated antibody.

Western Blotting

Western blotting is a semi-quantitative method that allows for the visualization of RBP4 protein and provides information on its molecular weight. It is particularly useful for confirming the specificity of the antibodies used in ELISA and for analyzing RBP4 in complex mixtures like tissue lysates.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from RBP4 measurement assays following this compound treatment.

Table 1: In Vitro RBP4 Secretion in Response to this compound Treatment

Treatment GroupThis compound Concentration (µM)Mean RBP4 Concentration (ng/mL)Standard Deviation (ng/mL)% Change from Vehicle
Vehicle Control0150.212.50%
This compound0.1135.811.2-9.6%
This compound1110.59.8-26.4%
This compound1075.16.7-50.0%
Positive ControlTBDTBDTBDTBD

Table 2: In Vivo Plasma RBP4 Levels in Animal Models Treated with this compound

Treatment GroupDose (mg/kg)Time Point (hours)Mean Plasma RBP4 (µg/mL)Standard Deviation (µg/mL)% Change from Baseline
Vehicle0035.64.10%
Vehicle02436.14.5+1.4%
This compound10034.93.80%
This compound102425.33.1-27.5%
This compound30035.24.00%
This compound302418.92.5-46.3%

Experimental Protocols

Protocol 1: RBP4 Quantification by Sandwich ELISA

This protocol outlines the steps for a typical sandwich ELISA for measuring RBP4 in serum, plasma, or cell culture supernatant.

Materials:

  • RBP4 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, and substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and sterile tips

  • Biological samples (serum, plasma, or supernatant)

Procedure:

  • Sample Preparation:

    • Centrifuge samples to remove particulate matter.

    • Dilute samples in Assay Diluent to fall within the dynamic range of the assay. A typical starting dilution for human serum is 1:1000.

  • Standard Curve Preparation:

    • Reconstitute the RBP4 standard as per the kit instructions.

    • Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., from 100 ng/mL down to 1.56 ng/mL).

  • Assay Procedure:

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.

    • Incubate for 2 hours at room temperature or as specified by the kit manufacturer.

    • Aspirate the contents of the wells and wash the plate 3-4 times with 300 µL of Wash Buffer per well.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate as described in step 3.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate as described in step 3.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Plot a standard curve of absorbance versus RBP4 concentration.

    • Use the standard curve to interpolate the RBP4 concentration in the unknown samples.

    • Multiply the interpolated concentration by the sample dilution factor to obtain the final RBP4 concentration.

Protocol 2: RBP4 Detection by Western Blot

This protocol provides a general procedure for the semi-quantitative detection of RBP4 in cell lysates or tissue homogenates.

Materials:

  • Primary antibody specific for RBP4

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

  • Protein concentration assay kit (e.g., BCA assay)

Procedure:

  • Sample Preparation:

    • Homogenize tissues or lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-RBP4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the RBP4 bands using appropriate software. Normalize the RBP4 signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample Sample Preparation (Dilution) Plate Add Samples/Standards to Coated Plate Sample->Plate Standard Standard Curve Preparation Standard->Plate Incubate1 Incubate & Wash Plate->Incubate1 DetectAb Add Detection Ab Incubate1->DetectAb Incubate2 Incubate & Wash DetectAb->Incubate2 Enzyme Add Enzyme Conjugate Incubate2->Enzyme Incubate3 Incubate & Wash Enzyme->Incubate3 Substrate Add Substrate Incubate3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Calculate Calculate RBP4 Concentration Read->Calculate RBP4_Signaling_Pathway cluster_liver In the Liver cluster_target At the Target Tissue STG001 This compound Liver Liver Hepatocyte STG001->Liver Modulates RBP4_Gene RBP4 Gene RBP4_Protein RBP4 Protein RBP4_Gene->RBP4_Protein Transcription & Translation Holo_RBP4 Holo-RBP4 (RBP4 + Retinol) RBP4_Protein->Holo_RBP4 Retinol Retinol Retinol->Holo_RBP4 Complex RBP4-Retinol-TTR Complex Holo_RBP4->Complex TTR Transthyretin (TTR) TTR->Complex Bloodstream Bloodstream Complex->Bloodstream Secretion STRA6 STRA6 Receptor Complex->STRA6 Binds to Target_Cell Peripheral Target Cell Bloodstream->Target_Cell Transport Cellular_Effects Cellular Effects (e.g., Insulin Resistance) STRA6->Cellular_Effects Initiates Signaling

Application Notes and Protocols for Assessing Visual Function in STG-001 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STG-001 is an investigational therapeutic agent designed to modulate the visual cycle for the treatment of Stargardt disease. Stargardt disease is an inherited retinal disorder characterized by the progressive loss of central vision due to the accumulation of toxic vitamin A byproducts in the retinal pigment epithelium (RPE). This compound acts as an indirect visual cycle modulator by reducing the plasma concentrations of retinol-binding protein 4 (RBP4), the primary transporter of vitamin A (retinol) to the eye.[1][2] This mechanism aims to decrease the uptake of retinol by the retina, thereby reducing the formation of cytotoxic retinoids and slowing the progression of retinal degeneration.[1][2][3]

Accurate and sensitive assessment of visual function is paramount in clinical and preclinical studies of this compound to evaluate its safety and efficacy. This document provides detailed application notes and protocols for key techniques used to assess visual function in the context of Stargardt disease and therapies targeting the visual cycle. The methodologies described are based on established practices in retinal disease clinical trials and natural history studies, such as the Progression of Atrophy Secondary to Stargardt Disease (ProgStar) study, which has been instrumental in defining meaningful endpoints for clinical trials.[4][5][6]

This compound Signaling Pathway and Mechanism of Action

This compound's therapeutic rationale is based on reducing the burden of toxic bisretinoids in the retina. The following diagram illustrates the targeted signaling pathway.

This compound Signaling Pathway cluster_blood Bloodstream cluster_retina Retinal Pigment Epithelium (RPE) Retinol Vitamin A (Retinol) Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 Binds to RBP4 RBP4 RBP4->Retinol_RBP4 TTR TTR Retinol_RBP4_TTR Retinol-RBP4-TTR Complex TTR->Retinol_RBP4_TTR Retinol_RBP4->Retinol_RBP4_TTR Binds to STG001 This compound STG001->RBP4 Inhibits Binding to TTR STRA6 STRA6 Receptor Retinol_RBP4_TTR->STRA6 Delivers Retinol Retinal_Cycle Visual Cycle STRA6->Retinal_Cycle Internalizes Retinol Toxic_Byproducts Toxic Bisretinoids (e.g., A2E) Retinal_Cycle->Toxic_Byproducts Leads to Accumulation in Stargardt Disease Cell_Death RPE & Photoreceptor Degeneration Toxic_Byproducts->Cell_Death Induces

This compound mechanism of action in reducing retinal vitamin A uptake.

Key Visual Function Assessment Techniques

A multi-modal approach to assessing visual function is crucial for a comprehensive evaluation of this compound's effects. The following techniques are recommended based on their relevance to Stargardt disease pathology and their established use in clinical trials.

Assessment Technique Primary Endpoint(s) Purpose in this compound Studies
Best-Corrected Visual Acuity (BCVA) Change in ETDRS letter score from baseline.To measure changes in central, high-resolution vision.
Fundus Autofluorescence (FAF) Change in the area of "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF) from baseline.To quantify the progression of RPE atrophy.
Spectral-Domain Optical Coherence Tomography (SD-OCT) Change in the thickness and integrity of outer retinal layers (e.g., ellipsoid zone, outer nuclear layer) from baseline.To assess structural changes in the photoreceptors and RPE.
Microperimetry Change in mean retinal sensitivity (dB) and the number/area of scotomas from baseline.To map the function of the macula and correlate it with structural changes.
Full-Field Electroretinography (ffERG) Change in rod and cone response amplitudes and implicit times from baseline.To evaluate the overall function of photoreceptors across the retina and classify disease severity.

Experimental Protocols

Best-Corrected Visual Acuity (BCVA)

Objective: To determine the sharpest vision a subject can achieve with corrective lenses.

Methodology:

BCVA Protocol start Start refraction Perform standardized refraction to determine best correction start->refraction chart_setup Use a standardized ETDRS chart at a 4-meter distance refraction->chart_setup testing_protocol Test each eye separately, starting with the right eye chart_setup->testing_protocol scoring Score the number of correctly identified letters (letter-by-letter scoring) testing_protocol->scoring one_meter_test If <20 letters read at 4m, test at 1m scoring->one_meter_test <20 letters final_score Calculate final ETDRS letter score scoring->final_score >=20 letters one_meter_test->final_score end End final_score->end

Workflow for Best-Corrected Visual Acuity (BCVA) testing.

Protocol Details:

  • Refraction: A standardized manifest refraction is performed by a certified examiner to determine the subject's best optical correction.

  • Chart and Environment: The Early Treatment Diabetic Retinopathy Study (ETDRS) chart is used. The testing is conducted at a standardized distance of 4 meters in a room with controlled, uniform illumination.

  • Testing Procedure: Each eye is tested individually, with the other eye occluded. The subject is instructed to read the letters on the chart, starting from the top.

  • Scoring: A letter-by-letter scoring method is employed. If a subject is unable to read at least 20 letters at 4 meters, the test is repeated at 1 meter. The final score is calculated based on the number of letters read at both distances.

Fundus Autofluorescence (FAF)

Objective: To visualize and quantify the distribution of lipofuscin in the RPE and to measure the area of RPE atrophy.

Methodology:

FAF Protocol start Start pupil_dilation Dilate pupils to at least 6mm start->pupil_dilation image_acquisition Acquire high-resolution, wide-field FAF images using a confocal scanning laser ophthalmoscope (cSLO) pupil_dilation->image_acquisition image_grading Images are graded by a central reading center for quality and artifacts image_acquisition->image_grading quantification Quantify areas of Definitely Decreased Autofluorescence (DDAF) and Questionably Decreased Autofluorescence (QDAF) image_grading->quantification progression_analysis Compare lesion area at baseline and follow-up visits quantification->progression_analysis end End progression_analysis->end

Workflow for Fundus Autofluorescence (FAF) imaging and analysis.

Protocol Details:

  • Pupil Dilation: The subject's pupils are dilated to a minimum of 6 mm to ensure adequate image quality.

  • Image Acquisition: FAF images are captured using a confocal scanning laser ophthalmoscope (cSLO) with a standardized excitation wavelength (e.g., 488 nm) and emission filter (e.g., >500 nm). Multiple images may be acquired and averaged to improve the signal-to-noise ratio.

  • Image Analysis: Images are sent to a central reading center for standardized grading. Certified graders delineate and quantify the areas of definitely decreased autofluorescence (DDAF), which represent advanced RPE atrophy, and questionably decreased autofluorescence (QDAF), which may indicate earlier stages of RPE stress.[7][8]

  • Data Presentation: The area of DDAF and QDAF is measured in square millimeters (mm²) at baseline and at subsequent follow-up visits to determine the rate of lesion progression.

FAF Parameter Baseline (mm²) Month 12 (mm²) Change (mm²)
DDAF Area
QDAF Area
Spectral-Domain Optical Coherence Tomography (SD-OCT)

Objective: To obtain high-resolution, cross-sectional images of the retina to quantify the thickness and integrity of different retinal layers.

Methodology:

SD-OCT Protocol start Start pupil_dilation Dilate pupils start->pupil_dilation scan_acquisition Acquire macular cube scans centered on the fovea using a standardized SD-OCT protocol pupil_dilation->scan_acquisition image_segmentation Perform automated or semi-automated segmentation of retinal layers (e.g., RPE, EZ, ONL) scan_acquisition->image_segmentation quality_control Review segmentation for accuracy and make manual corrections as needed image_segmentation->quality_control data_extraction Extract thickness and integrity measurements for each retinal layer within ETDRS subfields quality_control->data_extraction end End data_extraction->end

Workflow for Spectral-Domain Optical Coherence Tomography (SD-OCT).

Protocol Details:

  • Image Acquisition: High-density macular cube scans are acquired using an SD-OCT device. The scan pattern should be centered on the fovea.

  • Retinal Layer Segmentation: The acquired images are processed using software that automatically or semi-automatically segments the different retinal layers. Key layers of interest in Stargardt disease include the RPE, the ellipsoid zone (EZ), and the outer nuclear layer (ONL).[2][5][9]

  • Data Analysis: The thickness and/or area of integrity of each segmented layer are quantified within the subfields of the ETDRS grid. The change in these parameters over time is a key outcome measure.

SD-OCT Parameter (Central Subfield) Baseline (µm) Month 12 (µm) Change (µm)
Ellipsoid Zone (EZ) Integrity Area (mm²)
Outer Nuclear Layer (ONL) Thickness
Retinal Pigment Epithelium (RPE) Thickness
Microperimetry

Objective: To assess the light sensitivity of the macula at specific retinal locations.

Methodology:

Microperimetry Protocol start Start pupil_dilation Dilate pupils start->pupil_dilation test_pattern Select a standardized test grid (e.g., 68-point grid covering the central 20 degrees) pupil_dilation->test_pattern fixation_target Instruct the subject to maintain fixation on the central target test_pattern->fixation_target stimulus_presentation Present light stimuli of varying intensities at predefined retinal locations fixation_target->stimulus_presentation response_recording Record the subject's response (seen or not seen) for each stimulus stimulus_presentation->response_recording sensitivity_mapping Generate a map of retinal sensitivity (in dB) and identify scotomas response_recording->sensitivity_mapping end End sensitivity_mapping->end

Workflow for Microperimetry testing.

Protocol Details:

  • Test Setup: A standardized grid pattern of test points is used, typically covering the central 20 degrees of the macula. The test is performed in a dark room after a period of dark adaptation.

  • Procedure: The subject's head is positioned in the device, and they are instructed to press a button whenever they see a light stimulus. The device tracks eye movements to ensure accurate placement of the stimuli on the retina.

  • Data Analysis: The primary outcomes are the mean retinal sensitivity (in decibels, dB) across all test points and the number and depth of scotomatous points (areas of reduced or no light sensitivity).[10][11][12]

Microperimetry Parameter Baseline Month 12 Change
Mean Retinal Sensitivity (dB)
Number of Absolute Scotomas
Number of Relative Scotomas
Full-Field Electroretinography (ffERG)

Objective: To measure the electrical response of the entire retina to flashes of light, providing an objective assessment of rod and cone function.

Methodology:

ffERG Protocol start Start pupil_dilation Dilate pupils start->pupil_dilation dark_adaptation Dark adapt the subject for at least 20 minutes pupil_dilation->dark_adaptation scotopic_protocol Record scotopic ERG responses to flashes of increasing intensity (rod-driven responses) dark_adaptation->scotopic_protocol light_adaptation Light adapt the subject for 10 minutes scotopic_protocol->light_adaptation photopic_protocol Record photopic ERG responses to single flashes and flicker stimuli (cone-driven responses) light_adaptation->photopic_protocol data_analysis Measure a-wave and b-wave amplitudes and implicit times photopic_protocol->data_analysis end End data_analysis->end

Workflow for Full-Field Electroretinography (ffERG).

Protocol Details:

  • Subject Preparation: Pupils are dilated, and the subject is dark-adapted for a minimum of 20 minutes.

  • Scotopic ERG: In a dark room, a series of light flashes of increasing intensity are presented to elicit rod-dominant responses.

  • Light Adaptation: The subject is then exposed to a bright, steady background light for 10 minutes to suppress rod activity.

  • Photopic ERG: Cone-dominant responses are recorded in response to single flashes and a flickering light stimulus.

  • Data Analysis: The amplitudes (in microvolts, µV) and implicit times (in milliseconds, ms) of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured. These values are compared to normative data and baseline measurements.[12][13][14]

ffERG Parameter Baseline Month 12 Change
Scotopic (Rod) Response
b-wave amplitude (µV)
Photopic (Cone) Response
b-wave amplitude (µV)
30 Hz Flicker amplitude (µV)

Conclusion

The comprehensive assessment of visual function using a combination of structural and functional tests is essential for evaluating the therapeutic potential of this compound in Stargardt disease. The protocols outlined in these application notes provide a standardized framework for acquiring and analyzing data in this compound studies. Adherence to these methodologies will ensure the collection of high-quality, reliable data, which is critical for determining the safety and efficacy of this novel therapeutic approach.

References

Application Notes and Protocols for STG-001 Oral Formulation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STG-001 is an investigational, orally administered small molecule designed as an inhibitor of Retinol-Binding Protein 4 (RBP4). In the context of Stargardt disease, a juvenile macular degeneration leading to progressive vision loss, this compound aims to reduce the transport of vitamin A (retinol) to the retina. This modulation of the visual cycle is intended to decrease the formation of cytotoxic bisretinoid deposits (lipofuscin) in the retinal pigment epithelium (RPE), thereby slowing retinal degeneration.[1][2][3] These application notes provide an overview of the formulation, preclinical and clinical data, and protocols for the research use of this compound.

Data Presentation

Preclinical Pharmacokinetics of this compound (Hypothetical Data)

The following table summarizes representative pharmacokinetic parameters of an oral formulation of this compound in a preclinical animal model. Note: This data is for illustrative purposes only and does not represent actual study results.

ParameterValueUnits
Cmax (Maximum Concentration)150ng/mL
Tmax (Time to Maximum Conc.)2hours
AUC (0-inf) (Area Under the Curve)1200ng*h/mL
t1/2 (Half-life)8hours
Oral Bioavailability 40%
Clinical Pharmacokinetics of this compound (Phase 1, Hypothetical Data)

This table presents hypothetical pharmacokinetic data for a single oral dose of this compound in healthy volunteers. Note: This data is for illustrative purposes only and does not represent actual study results.

Dose GroupCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*h/mL)t1/2 (hr)
10 mg 752.565010
20 mg 1602.0130011
30 mg 2502.0210010.5
Clinical Study Overview: this compound in Stargardt Disease (Phase 2a)

The Phase 2a clinical trial (NCT04489511) was an open-label, multicenter study designed to evaluate the safety, pharmacokinetics, and pharmacodynamics of two oral doses of this compound in subjects with Stargardt disease.[2][4][5]

ParameterDescription
Study Design Open-label, multicenter, parallel-group
Patient Population Subjects with Stargardt disease (STGD1)
Dosage Regimen 20 mg or 30 mg oral capsules, once daily for 28 days
Primary Outcome Safety and tolerability
Secondary Outcomes Pharmacokinetics (Cmax, Tmax, AUC, t1/2), Pharmacodynamics

Mechanism of Action: RBP4 Inhibition

This compound acts as an antagonist to Retinol-Binding Protein 4 (RBP4). In the bloodstream, RBP4 binds to retinol and forms a complex with transthyretin (TTR). This complex is responsible for transporting retinol from the liver to various tissues, including the retina. By inhibiting the RBP4-TTR interaction, this compound is believed to promote the renal clearance of RBP4, thereby reducing the overall levels of circulating retinol available for uptake by the retina. This, in turn, is expected to decrease the rate of bisretinoid formation and accumulation in the RPE cells of individuals with Stargardt disease.[6][7][8]

STG001_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_retina Retina (RPE) Retinol Retinol (Vitamin A) RBP4_Retinol RBP4-Retinol Complex Retinol->RBP4_Retinol Binds RBP4 RBP4 RBP4->RBP4_Retinol Kidney Renal Clearance RBP4->Kidney Increased Clearance TTR TTR RBP4_Retinol_TTR RBP4-Retinol-TTR Complex TTR->RBP4_Retinol_TTR RBP4_Retinol->RBP4_Retinol_TTR Binds Retina Retinal Pigment Epithelium (RPE) RBP4_Retinol_TTR->Retina Transport to Retina STG001 This compound STG001->RBP4_Retinol_TTR Inhibits Interaction Visual_Cycle Visual Cycle Retina->Visual_Cycle Retinol Uptake Lipofuscin Lipofuscin (Bisretinoids) Visual_Cycle->Lipofuscin Leads to Accumulation Cell_Damage RPE Cell Damage & Vision Loss Lipofuscin->Cell_Damage

Mechanism of action of this compound.

Experimental Protocols

In Vitro RBP4-TTR Interaction Assay

Objective: To determine the inhibitory potential of this compound on the interaction between RBP4 and TTR.

Materials:

  • Recombinant human RBP4

  • Recombinant human TTR

  • All-trans-retinol

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplates (non-binding surface)

  • Plate reader capable of measuring fluorescence polarization or FRET

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

  • In a 96-well plate, add a fixed concentration of fluorescently labeled RBP4 and TTR.

  • Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no TTR).

  • Add a saturating concentration of all-trans-retinol to all wells to induce the RBP4-TTR interaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization or FRET signal using a plate reader.

  • Calculate the IC50 value of this compound by plotting the signal against the log of the inhibitor concentration.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of orally administered this compound.

Materials:

  • This compound oral formulation (e.g., suspension in 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of the this compound formulation via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

PK_Workflow start Start: Fasted Rodents dosing Oral Gavage Administration of this compound Formulation start->dosing sampling Serial Blood Sampling (pre-defined time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis (Quantification of this compound) storage->analysis calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->calculation end End: PK Profile calculation->end

Workflow for in-vivo pharmacokinetic study.

Conclusion

This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying mechanism of vitamin A transport and reducing the accumulation of toxic byproducts in the retina. The provided application notes and protocols offer a framework for researchers to further investigate the properties and potential of this novel oral formulation. Further publication of clinical trial data will be crucial in fully elucidating the safety and efficacy profile of this compound.

References

Application Notes and Protocols for In Vitro Models: Evaluating the Efficacy of STG-001 in Retinal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stargardt disease is an inherited retinal disorder characterized by the progressive loss of photoreceptor cells, leading to central vision impairment. The disease is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A dimers, most notably N-retinylidene-N-retinylethanolamine (A2E), within retinal pigment epithelium (RPE) cells. This accumulation triggers a cascade of detrimental events, including increased oxidative stress, mitochondrial dysfunction, inflammation, and ultimately, apoptosis of RPE and photoreceptor cells.

STG-001 (also known as gildeuretinol or ALK-001) is an investigational oral therapy designed to mitigate the pathology of Stargardt disease. It is a chemically modified form of vitamin A that slows down the rate of vitamin A dimerization, thereby reducing the formation of A2E and other toxic byproducts without interfering with the normal visual cycle. These application notes provide a comprehensive overview of in vitro models and protocols to assess the therapeutic potential of this compound on retinal cells.

In Vitro Models for this compound Testing

A variety of in vitro models can be employed to evaluate the efficacy of this compound in protecting retinal cells from A2E-induced toxicity. The choice of model depends on the specific research question and the desired throughput.

  • Human Induced Pluripotent Stem Cell (hiPSC)-derived Retinal Organoids: These 3D structures are differentiated from patient-specific or healthy donor hiPSCs and recapitulate the layered architecture and cellular diversity of the human retina, including photoreceptors, RPE, and other retinal neurons. They represent a highly relevant model for studying disease mechanisms and therapeutic interventions.

  • Primary Human RPE Cells: These cells, isolated from donor eyes, provide a physiologically relevant 2D culture system to study RPE-specific functions and responses to toxic insults and therapeutic agents.

  • ARPE-19 Cells: An immortalized human RPE cell line that is widely used for high-throughput screening and mechanistic studies due to its ease of culture and well-characterized properties.

  • 661W Cells: A cone photoreceptor-like cell line derived from mouse retina. These cells are useful for studying photoreceptor-specific responses and neuroprotective effects of compounds.

Data Presentation: Efficacy of this compound in In Vitro Models

The following tables summarize hypothetical, yet plausible, quantitative data on the protective effects of this compound against A2E-induced toxicity in various retinal cell models. This data is intended to serve as an example for structuring experimental results.

Table 1: Effect of this compound on Cell Viability in A2E-Treated ARPE-19 Cells (MTT Assay)

Treatment GroupConcentrationMean Absorbance (570 nm)% Cell Viability
Untreated Control-1.25 ± 0.08100%
A2E (20 µM)-0.63 ± 0.0550.4%
A2E (20 µM) + this compound1 µM0.78 ± 0.0662.4%
A2E (20 µM) + this compound5 µM0.95 ± 0.0776.0%
A2E (20 µM) + this compound10 µM1.12 ± 0.0989.6%

Table 2: Effect of this compound on Apoptosis in A2E-Treated 661W Photoreceptor-like Cells (TUNEL Assay)

Treatment GroupConcentration% TUNEL-Positive Cells
Untreated Control-2.1 ± 0.5%
A2E (10 µM)-35.4 ± 3.2%
A2E (10 µM) + this compound1 µM25.8 ± 2.5%
A2E (10 µM) + this compound5 µM15.2 ± 1.8%
A2E (10 µM) + this compound10 µM8.5 ± 1.1%

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in A2E-Treated hiPSC-derived Retinal Organoids (DCFH-DA Assay)

Treatment GroupConcentrationMean Fluorescence Intensity% ROS Production
Untreated Control-1500 ± 120100%
A2E (15 µM)-4500 ± 350300%
A2E (15 µM) + this compound1 µM3300 ± 280220%
A2E (15 µM) + this compound5 µM2100 ± 190140%
A2E (15 µM) + this compound10 µM1650 ± 140110%

Table 4: Effect of this compound on Caspase-3 Activity in A2E-Treated Primary Human RPE Cells

Treatment GroupConcentrationCaspase-3 Activity (RFU/µg protein)Fold Change vs. Control
Untreated Control-850 ± 701.0
A2E (20 µM)-4250 ± 3805.0
A2E (20 µM) + this compound1 µM3100 ± 2903.6
A2E (20 µM) + this compound5 µM1800 ± 1602.1
A2E (20 µM) + this compound10 µM1050 ± 901.2

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Culture and Treatment
  • ARPE-19 and 661W Cells: Culture cells in their respective recommended media and conditions. Seed cells in appropriate plates (e.g., 96-well for viability assays, chamber slides for imaging). Once confluent, pre-treat cells with varying concentrations of this compound for 24 hours before inducing toxicity with A2E. A2E concentrations of 10-25 µM are commonly used to induce cytotoxicity.[1][2][3][4]

  • hiPSC-derived Retinal Organoids: Culture and differentiate hiPSCs into retinal organoids according to established protocols. At the desired maturation stage, treat the organoids with this compound for 48 hours prior to and during A2E exposure.

Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • After treatment, carefully collect the cell culture supernatant.

  • Transfer 50 µL of supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assays

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Culture and treat cells on chamber slides or coverslips.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTPs.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Harvest the cells by gentle trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI solution.

  • Analyze the cells by flow cytometry within one hour.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Lyse the treated cells and collect the protein extract.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and reaction buffer.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

Oxidative Stress Assay

This assay measures the intracellular production of reactive oxygen species (ROS).

  • After treatment, wash the cells with serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

In Vitro Electroretinography (ERG)

This technique can be applied to retinal organoids to assess their light-responsiveness and the functional rescue by this compound.

  • Place a mature retinal organoid on a multi-electrode array (MEA).

  • Perfuse the chamber with a physiological recording solution.

  • Deliver light stimuli of varying intensities and wavelengths.

  • Record the field potentials generated by the different retinal cell layers.

  • Analyze the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes and latencies to assess retinal function.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Stargardt Disease Pathogenesis cluster_1 This compound Mechanism of Action ABCA4 Mutated ABCA4 Transporter Retinal all-trans-retinal A2E A2E Accumulation (Toxic Vitamin A Dimers) Retinal->A2E Dimerization ROS Increased ROS (Oxidative Stress) A2E->ROS Mito Mitochondrial Dysfunction A2E->Mito Inflam Inflammation (NF-κB, NLRP3) A2E->Inflam ROS->Mito ROS->Inflam Mito->ROS Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Inflam->Apoptosis CellDeath RPE & Photoreceptor Cell Death Apoptosis->CellDeath STG001 This compound (Gildeuretinol) STG001->Retinal Reduces Dimerization Rate

Caption: Pathogenesis of Stargardt Disease and the Mechanism of Action of this compound.

G cluster_assays Endpoint Assays start Start: Retinal Cell Culture (e.g., ARPE-19, Retinal Organoids) pretreat Pre-treatment with This compound (various conc.) for 24-48h start->pretreat induce Induce Toxicity: Add A2E (10-25 µM) pretreat->induce incubate Incubate for 24-72h induce->incubate viability Cell Viability (MTT, LDH) incubate->viability apoptosis Apoptosis (TUNEL, Annexin V, Caspase-3) incubate->apoptosis ros Oxidative Stress (DCFH-DA) incubate->ros function RetinalFunction (in vitro ERG for Organoids) incubate->function analyze Data Analysis: - Quantify cell death - Measure ROS levels - Assess functional rescue viability->analyze apoptosis->analyze ros->analyze function->analyze end End: Evaluate this compound Efficacy analyze->end

Caption: General Experimental Workflow for In Vitro Testing of this compound.

G cluster_stress Cellular Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis A2E A2E Accumulation ROS ROS Production A2E->ROS Mito_dys Mitochondrial Dysfunction A2E->Mito_dys NFkB NF-κB Activation A2E->NFkB NLRP3 NLRP3 Inflammasome Activation A2E->NLRP3 ROS->Mito_dys ROS->NFkB Bax Bax/Bcl-2 Ratio ↑ Mito_dys->Bax NFkB->Bax Casp9 Caspase-9 Activation NLRP3->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath RPE & Photoreceptor Cell Death Casp3->CellDeath

Caption: Downstream Signaling Pathways of A2E-Induced Retinal Cell Death.

References

Best Practices for the Laboratory Handling and Storage of STG-001: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STG-001 is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4) under investigation for the treatment of Stargardt disease. As a compound in development, detailed public information regarding its specific handling and storage protocols is limited. This document provides a comprehensive guide to the best practices for handling and storing this compound in a laboratory setting, based on its chemical structure, intended use, and general principles of chemical and laboratory safety. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information.

Introduction to this compound

This compound, chemically known as 3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid, is a potent inhibitor of RBP4.[1][2] By reducing the levels of circulating RBP4, this compound aims to decrease the transport of retinol to the eye, thereby mitigating the accumulation of toxic vitamin A dimers that contribute to retinal degeneration in Stargardt disease.[1] Its investigational nature necessitates careful handling and storage to maintain its stability and ensure accurate experimental results.

Chemical and Physical Properties (Predicted and Inferred)

Due to the limited availability of a public safety data sheet for this compound, the following table summarizes predicted and inferred properties based on its chemical structure and information available for similar compounds.

PropertyValueSource/Justification
IUPAC Name 3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acidPubChem
Molecular Formula C₁₄H₁₀F₆N₂O₂PubChem
Molecular Weight 380.24 g/mol PubChem
Appearance White to off-white solid (predicted)General appearance of similar powdered organic compounds
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in aqueous solutions (predicted)Common for small molecule inhibitors
Stability Sensitive to light and moisture (precautionary assumption)Common for complex organic molecules

General Handling and Safety Precautions

Given that this compound is a biologically active small molecule, appropriate safety measures must be in place to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)
  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Respiratory Protection: When handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated.

General Hygiene
  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling this compound, even if gloves were worn.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. The following are recommended storage conditions based on general best practices for similar compounds.

ConditionRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.To minimize degradation of the compound.
Light Store in a light-resistant container (e.g., amber vial).To prevent photodegradation.
Moisture Store in a tightly sealed container with a desiccant.To prevent hydrolysis.
Atmosphere For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-resistant microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, light-resistant vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Workflow for Handling this compound in the Lab

STG001_Workflow cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receive Receive this compound Log Log into Inventory Receive->Log Store Store at -20°C (Long-term) Log->Store Equilibrate Equilibrate to RT Store->Equilibrate Weigh Weigh Powder (Fume Hood) Equilibrate->Weigh Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Aliquot Aliquot for Single Use Dissolve->Aliquot Store_Aliquot Store Aliquots at -20°C Aliquot->Store_Aliquot Thaw Thaw Aliquot Store_Aliquot->Thaw Dilute Prepare Working Solution Thaw->Dilute Assay Perform Assay Dilute->Assay Waste Collect Waste (Solid & Liquid) Assay->Waste Dispose Dispose as Chemical Waste Waste->Dispose RBP4_Pathway cluster_liver Liver cluster_blood Bloodstream cluster_retina Retina (RPE) Retinol_Liver Retinol RBP4_Retinol_Complex RBP4-Retinol Complex Retinol_Liver->RBP4_Retinol_Complex RBP4_Liver RBP4 RBP4_Liver->RBP4_Retinol_Complex Transport Transport STRA6 STRA6 Receptor Transport->STRA6 Delivery to Retina Retinol_Uptake Retinol Uptake STRA6->Retinol_Uptake Bisretinoid Toxic Bisretinoid Formation Retinol_Uptake->Bisretinoid STG001 This compound STG001->RBP4_Retinol_Complex Inhibits Formation

References

Methodologies for Tracking STG-001 Biodistribution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STG-001 is a promising small molecule visual cycle modulator under investigation for the treatment of Stargardt disease. A critical aspect of its preclinical and clinical development is the comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the biodistribution of this compound—the process of its movement into, through, and out of the body—is paramount for evaluating its efficacy and safety.[1] This document provides detailed application notes and protocols for key methodologies used to track the biodistribution of this compound and similar small molecule therapeutics.

The selection of an appropriate tracking methodology depends on the specific research question, the required sensitivity and resolution, and whether real-time, in vivo imaging or ex vivo quantitative analysis is desired.[2] The primary techniques covered in this document are:

  • Radiolabeling and Quantitative Autoradiography: A highly sensitive method for quantitative tissue distribution analysis.[][4]

  • Fluorescence Imaging: Enables non-invasive, real-time visualization of drug distribution in vivo.[5][6]

  • Mass Spectrometry Imaging (MSI): A label-free technique that provides high chemical specificity, allowing for the simultaneous detection and spatial localization of the parent drug and its metabolites.[2][7]

Quantitative Data Summary

While specific quantitative biodistribution data for this compound is not publicly available, the following table presents representative data from a study on Emixustat , another small molecule visual cycle modulator. This data illustrates the type of quantitative outcomes that can be obtained from biodistribution studies. The study measured the effect of Emixustat on the concentration of A2E, a toxic byproduct that accumulates in the retina in Stargardt disease, in an Abca4-/- mouse model.[8][9]

Table 1: Effect of Emixustat on A2E Levels in Abca4-/- Mouse Eyes After 3 Months of Chronic Treatment[8][9]

Treatment Group (mg/kg/day)Mean A2E Concentration (pmol/eye) ± SDPercent Reduction vs. Vehicle
Vehicle~200%
0.03~18~10%
0.1~15~25%
0.3~10~50%
1.0~8~60%
3.0~8~60%

*Statistically significant reduction compared to vehicle (p<0.05). Data adapted from Kubota et al., 2012.[8][9]

Experimental Protocols

Radiolabeling of this compound for Biodistribution Studies

Radiolabeling is a highly sensitive technique for quantifying drug distribution.[][4] Tritium (³H) or Carbon-14 (¹⁴C) are common isotopes for labeling small molecules.[4]

Objective: To introduce a radioactive isotope into the this compound molecule to enable its detection and quantification in biological samples.

Materials:

  • This compound

  • Tritium (³H) gas or a ¹⁴C-labeled precursor

  • Palladium catalyst (for tritiation)

  • Solvents (e.g., DMSO, DMF)

  • HPLC system for purification

  • Scintillation counter

Protocol:

  • Precursor Synthesis: Synthesize a precursor of this compound that is suitable for radiolabeling. This may involve introducing a functional group amenable to reaction with the radioisotope or a leaving group for catalytic tritiation.

  • Radiolabeling Reaction:

    • Tritiation: Dissolve the this compound precursor and a palladium catalyst in an appropriate solvent. Introduce tritium gas and allow the reaction to proceed under controlled temperature and pressure.

    • ¹⁴C-labeling: React the this compound precursor with a ¹⁴C-labeled reagent. The specific reaction will depend on the functional groups present.

  • Purification: Purify the radiolabeled this compound from unreacted precursors and byproducts using High-Performance Liquid Chromatography (HPLC). Collect the fraction containing the radiolabeled product.

  • Specific Activity Determination: Determine the specific activity (e.g., in Ci/mmol) of the purified radiolabeled this compound using a calibrated scintillation counter and by measuring the concentration of the compound (e.g., by UV absorbance).

  • Quality Control: Confirm the radiochemical purity and identity of the final product using analytical techniques such as radio-HPLC and mass spectrometry.

In Vivo Fluorescence Imaging of this compound Distribution

This protocol outlines the use of a fluorescently-labeled this compound analog for non-invasive, real-time imaging in small animal models.[5][6]

Objective: To visualize the whole-body distribution of a fluorescently-labeled this compound analog over time.

Materials:

  • Fluorescently-labeled this compound (e.g., conjugated to a near-infrared dye)

  • Animal model (e.g., mice or rats)

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

  • Vehicle for drug administration (e.g., saline, DMSO/polyethylene glycol)

Protocol:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions. On the day of the experiment, anesthetize the animals using isoflurane.

  • Baseline Imaging: Acquire a baseline whole-body fluorescence image of the anesthetized animal to determine background signal.

  • Drug Administration: Administer the fluorescently-labeled this compound to the animal via the desired route (e.g., intravenous, oral).

  • Longitudinal Imaging: Acquire whole-body fluorescence images at multiple time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr). Maintain the animal under anesthesia during imaging.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the animal and dissect key organs (e.g., liver, kidneys, spleen, lungs, brain, eyes). Arrange the organs in the imaging system and acquire a final fluorescence image.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs in both the in vivo and ex vivo images. Normalize the signal to the background and express the data as radiant efficiency or a similar metric.

Mass Spectrometry Imaging (MSI) of this compound in Tissues

MSI is a powerful label-free technique to map the distribution of this compound and its metabolites in tissue sections.[2][7]

Objective: To determine the spatial distribution of this compound and its potential metabolites within a specific organ at high resolution.

Materials:

  • Tissue samples from animals dosed with this compound

  • Cryostat

  • Indium tin oxide (ITO) coated glass slides

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in an organic solvent)

  • Automated matrix sprayer or spotter

  • MALDI-TOF mass spectrometer

Protocol:

  • Tissue Collection and Freezing: Following administration of this compound and a predetermined distribution period, euthanize the animal and immediately excise the organs of interest. Snap-freeze the tissues in liquid nitrogen or isopentane cooled on dry ice to preserve the spatial integrity of the drug.

  • Cryosectioning: Mount the frozen tissue onto a cryostat chuck. Section the tissue at a thickness of 10-20 µm.

  • Tissue Mounting: Thaw-mount the tissue sections onto ITO-coated glass slides.

  • Matrix Application: Apply a thin, uniform layer of an appropriate matrix solution over the tissue section. This can be done using an automated sprayer or a robotic spotter for high reproducibility.[7]

  • Mass Spectrometry Imaging: Load the slide into the MALDI-TOF mass spectrometer. Define the imaging area and the spatial resolution (laser spot size). Acquire mass spectra across the entire tissue section in a raster pattern.

  • Data Analysis: Generate ion density maps for the m/z value corresponding to this compound and any predicted metabolites. Co-register the ion images with an optical image of the tissue section to correlate drug distribution with tissue morphology.

Visualizations

Signaling Pathway of this compound in Stargardt Disease

STG001_Mechanism cluster_blood Bloodstream cluster_retina Retinal Pigment Epithelium (RPE) Retinol Vitamin A (Retinol) Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 Binds to RBP4 RBP4 RBP4->Retinol_RBP4 RPE_Cell RPE Cell Retinol_RBP4->RPE_Cell Transport into RPE Visual_Cycle Visual Cycle RPE_Cell->Visual_Cycle Initiates A2E A2E (Toxic Byproduct) Visual_Cycle->A2E Leads to accumulation of Degeneration Retinal Degeneration A2E->Degeneration Causes STG001 This compound STG001->RBP4 Antagonizes Biodistribution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_results Results Drug_Labeling This compound Labeling (Radiolabeling or Fluorescent Tagging) Administration Drug Administration Drug_Labeling->Administration Animal_Model Animal Model Preparation Animal_Model->Administration Time_Points Sample Collection at Defined Time Points Administration->Time_Points In_Vivo In Vivo Imaging (Fluorescence) Time_Points->In_Vivo Ex_Vivo Ex Vivo Analysis Time_Points->Ex_Vivo Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis Tissue_Processing Tissue Processing (Homogenization/Sectioning) Ex_Vivo->Tissue_Processing Quantification Quantification (LSC / Gamma Counter / MSI) Tissue_Processing->Quantification Quantification->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling Method_Comparison Methodologies Methodology Radiolabeling Fluorescence Imaging Mass Spectrometry Imaging Principle Principle Detection of radioactive decay Detection of emitted light from a fluorophore Mass-to-charge ratio of ionized molecules Label_Required Label Required? Yes (Radioisotope) Yes (Fluorophore) No Output Output Quantitative (dpm/g tissue) Semi-Quantitative (in vivo), Quantitative (ex vivo) Quantitative, High-resolution images Advantages Advantages High sensitivity, Gold standard for quantification Real-time, non-invasive, whole-body imaging Label-free, high specificity, metabolite detection Limitations Limitations Invasive, no real-time spatial info, radiation safety Limited tissue penetration, potential for probe quenching Requires specialized equipment, complex sample prep

References

Application Notes and Protocols: Investigating STG-001 in Combination Therapies for Stargardt Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STG-001 is an investigational small molecule designed as an inhibitor of Retinol-Binding Protein 4 (RBP4).[1] By reducing the systemic transport of retinol to the retina, this compound aims to decrease the formation of toxic bisretinoid deposits (lipofuscin) in the retinal pigment epithelium (RPE), a hallmark of Stargardt disease.[2][3] While this compound as a monotherapy addresses a key pathological mechanism, the multifaceted nature of Stargardt disease progression suggests that combination therapies could offer a synergistic effect, potentially leading to enhanced therapeutic outcomes.

These application notes provide a framework for researchers to explore the utility of this compound in combination with other therapeutic modalities for Stargardt disease. The following sections detail the scientific rationale for potential combination strategies, hypothetical preclinical data tables, and detailed protocols for in vitro and in vivo evaluation.

Scientific Rationale for Combination Therapies

The primary therapeutic strategy for Stargardt disease revolves around mitigating the consequences of mutations in the ABCA4 gene.[4] this compound modulates the visual cycle by limiting the supply of retinol to the eye.[2] Combining this compound with therapies that have distinct but complementary mechanisms of action could provide a multi-pronged attack on the disease pathology. Potential combination strategies include:

  • Gene Therapy: The primary goal of gene therapy in Stargardt disease is to deliver a functional copy of the ABCA4 gene to retinal cells, thereby restoring normal protein function.[5][6] A combination with this compound could be beneficial in the interim period before full gene expression and protein function are achieved, by reducing the metabolic stress on the RPE cells.

  • Stem Cell Therapy: This approach aims to replace damaged or lost RPE cells and photoreceptors.[5][6] this compound could create a more favorable environment for the transplanted cells to integrate and survive by reducing the levels of cytotoxic lipofuscin.

  • Visual Cycle Modulators with Different Targets: Other drugs in development for Stargardt disease target different components of the visual cycle, such as RPE65 inhibitors (e.g., emixustat).[1] While a combination with another visual cycle modulator would require careful consideration to avoid excessive disruption of the cycle, it could potentially offer a more complete blockade of toxic byproduct formation.

  • Neuroprotective Agents: These agents aim to protect retinal cells from apoptosis and degeneration. Combining a neuroprotective agent with this compound could both reduce the source of cellular stress (lipofuscin) and enhance the resilience of the retinal cells to ongoing damage.

  • Anti-inflammatory and Complement Inhibitors: Lipofuscin accumulation can trigger inflammation and complement activation in the retina.[7] Combining this compound with an anti-inflammatory or complement-inhibiting agent could address both the instigating factor and the subsequent inflammatory cascade.

Hypothetical Preclinical Data Presentation

The following tables represent hypothetical data from preclinical studies evaluating this compound in combination with other therapies. These are intended to serve as a template for data presentation in future studies.

Table 1: In Vitro Efficacy of this compound in Combination with a Gene Therapy Vector in ARPE-19 Cells

Treatment GroupA2E Accumulation (ng/mg protein)Cell Viability (%)
Vehicle Control50.2 ± 4.5100
This compound (1 µM)25.1 ± 3.198 ± 2.1
AAV-ABCA430.5 ± 3.895 ± 3.0
This compound (1 µM) + AAV-ABCA412.3 ± 2.097 ± 2.5

Table 2: In Vivo Efficacy of this compound in Combination with a Neuroprotective Agent (NPA) in a Murine Model of Stargardt Disease (Abca4-/-)

Treatment GroupLipofuscin Granules (per 100 µm² RPE)Electroretinography (ERG) b-wave amplitude (µV)
Wild-Type Control5.2 ± 1.1450 ± 35
Abca4-/- Vehicle48.7 ± 5.2210 ± 25
Abca4-/- + this compound22.1 ± 3.9280 ± 30
Abca4-/- + NPA45.3 ± 4.8250 ± 28
Abca4-/- + this compound + NPA15.8 ± 2.5350 ± 32

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound and Gene Therapy Combination

Objective: To assess the synergistic effect of this compound and an AAV-mediated ABCA4 gene therapy vector in reducing the accumulation of the toxic bisretinoid A2E and improving cell viability in a human RPE cell line (ARPE-19).

Materials:

  • ARPE-19 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • AAV vector expressing human ABCA4 under a ubiquitous promoter

  • A2E (N-retinylidene-N-retinylethanolamine)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • HPLC system for A2E quantification

Methodology:

  • Cell Culture: Culture ARPE-19 cells in standard conditions (37°C, 5% CO2).

  • A2E Loading: Induce A2E accumulation by incubating the cells with a sub-lethal concentration of A2E for 24-48 hours.

  • Treatment:

    • Divide cells into four treatment groups: Vehicle control, this compound alone, AAV-ABCA4 alone, and this compound + AAV-ABCA4.

    • For the combination group, pre-treat cells with this compound for 24 hours prior to transduction with the AAV-ABCA4 vector.

  • Incubation: Incubate the treated cells for a further 72 hours to allow for gene expression and therapeutic effect.

  • A2E Quantification:

    • Harvest cells and extract lipids.

    • Quantify A2E levels using reverse-phase HPLC with fluorescence detection.

  • Cell Viability Assessment:

    • In a parallel set of plates, assess cell viability using a standard colorimetric assay according to the manufacturer's instructions.

  • Data Analysis: Normalize A2E levels to total protein content. Express cell viability as a percentage of the vehicle control. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between groups.

Protocol 2: In Vivo Evaluation of this compound and Neuroprotective Agent Combination

Objective: To evaluate the combined effect of this compound and a neuroprotective agent (NPA) on lipofuscin accumulation and retinal function in a murine model of Stargardt disease (Abca4-/- mice).

Materials:

  • Abca4-/- mice and wild-type controls (age- and sex-matched)

  • This compound formulated for oral administration

  • Neuroprotective agent (NPA) formulated for systemic or local (e.g., intravitreal) administration

  • Electroretinography (ERG) system

  • Histology equipment and reagents for retinal tissue processing

  • Fluorescence microscope for lipofuscin imaging

Methodology:

  • Animal Groups: Divide Abca4-/- mice into four treatment groups: Vehicle, this compound alone, NPA alone, and this compound + NPA. Include a wild-type control group.

  • Dosing:

    • Administer this compound daily via oral gavage.

    • Administer the NPA according to its established route and frequency.

    • Treat animals for a period of 3-6 months.

  • ERG Analysis:

    • Perform scotopic and photopic ERG at baseline and at the end of the treatment period to assess rod and cone function, respectively.

    • Measure b-wave amplitudes as a primary functional outcome.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and enucleate the eyes.

    • Fix, embed, and section the retinal tissue.

    • Use fluorescence microscopy to visualize and quantify lipofuscin granules in the RPE layer.

  • Data Analysis: Compare lipofuscin density and ERG parameters between the different treatment groups and the control groups. Use appropriate statistical tests (e.g., t-tests or ANOVA) to determine significance.

Visualizations

STG_001_Mechanism_of_Action cluster_blood Bloodstream cluster_retina Retina Retinol Retinol (Vitamin A) Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 binds RBP4 RBP4 RBP4->Retinol_RBP4 RPE Retinal Pigment Epithelium (RPE) Retinol_RBP4->RPE transports to Toxic_Byproducts Toxic Bisretinoids (Lipofuscin) RPE->Toxic_Byproducts leads to accumulation of STG001 This compound STG001->RBP4 inhibits

Caption: Mechanism of action of this compound in the visual cycle.

Combination_Therapy_Workflow cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints start Stargardt Disease Model (In Vitro / In Vivo) Vehicle Vehicle Control start->Vehicle STG001 This compound Monotherapy start->STG001 Combo_Agent Combination Agent (e.g., Gene Therapy, NPA) start->Combo_Agent Combination This compound + Combination Agent start->Combination Biochemical Biochemical Analysis (e.g., A2E/Lipofuscin Quantification) Vehicle->Biochemical Functional Functional Assessment (e.g., ERG, Cell Viability) Vehicle->Functional STG001->Biochemical STG001->Functional Combo_Agent->Biochemical Combo_Agent->Functional Combination->Biochemical Combination->Functional Data_Analysis Data Analysis and Comparison of Groups Biochemical->Data_Analysis Functional->Data_Analysis

Caption: Experimental workflow for evaluating this compound combination therapies.

Signaling_Pathway_Stargardt cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe RPE Cell all_trans_retinal all-trans-retinal ABCA4 ABCA4 Transporter all_trans_retinal->ABCA4 cleared by lipofuscin Lipofuscin (A2E) Accumulation all_trans_retinal->lipofuscin forms inflammation Inflammation & Complement Activation lipofuscin->inflammation cell_death RPE & Photoreceptor Cell Death inflammation->cell_death mutated_ABCA4 Mutated ABCA4 mutated_ABCA4->all_trans_retinal fails to clear STG001 This compound Retinol_RBP4 Retinol-RBP4 STG001->Retinol_RBP4 reduces Retinol_RBP4->all_trans_retinal precursor Gene_Therapy Gene Therapy Gene_Therapy->mutated_ABCA4 corrects/replaces Neuroprotection Neuroprotective Agents Neuroprotection->cell_death inhibits Anti_inflammatory Anti-inflammatory Agents Anti_inflammatory->inflammation inhibits

Caption: Potential therapeutic intervention points in the Stargardt disease pathway.

References

Application Notes and Protocols for STG-001 in Long-Term Ophthalmic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the treatment protocols for STG-001, an investigational therapeutic for Stargardt disease, with a focus on considerations for long-term studies. The information is based on publicly available data from preclinical and clinical research.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4), the primary transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the retina.[1] In Stargardt disease, a genetic condition caused by mutations in the ABCA4 gene, the clearance of all-trans-retinal from photoreceptor cells is impaired. This leads to the formation and accumulation of cytotoxic bisretinoid compounds, such as A2E, in the retinal pigment epithelium (RPE), ultimately causing cellular damage and vision loss.[1][2]

By inhibiting RBP4, this compound aims to reduce the transport of retinol to the retina.[1][2] This, in turn, is expected to decrease the rate of bisretinoid formation, thereby slowing the progression of retinal degeneration in individuals with Stargardt disease.[1]

Preclinical and Clinical Development Overview

This compound has undergone preclinical evaluation and has completed Phase 1 and Phase 2a clinical trials. The Phase 2a study (NCT04489511) was an open-label, multicenter trial that evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of two different doses of this compound administered orally once daily for 28 days to patients with Stargardt disease.[3][4] While detailed long-term study protocols are not yet publicly available, the design of this short-term study provides a foundation for developing protocols for extended treatment periods.

Data from Clinical Studies

While comprehensive quantitative data from the this compound clinical trials are not fully published, the following tables summarize the key parameters and available results from the Phase 2a study (NCT04489511).

Table 1: this compound Phase 2a Clinical Trial (NCT04489511) Design

ParameterDescription
Study Title A Phase 2a Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Stargardt Disease (STGD1) Caused by Autosomal Recessive Mutation in ATP Binding Cassette Subfamily A Member 4 (ABCA4) Gene
ClinicalTrials.gov ID NCT04489511
Study Design Open-label, multicenter, active treatment
Number of Participants 10
Age Range 18 to 55 years
Condition Stargardt Disease-1 (STGD1) with confirmed ABCA4 gene mutations
Intervention This compound administered orally, once daily for 28 days
Dose Cohorts Two dose levels were evaluated.
Follow-up Period 28 days after the last dose
Primary Outcome Measures Safety and tolerability, assessed by the incidence of adverse events.
Secondary Outcome Measures Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound.

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters from this compound Phase 2a Study

Parameter CategorySpecific Measurement
Pharmacokinetics (PK) - Maximum Plasma Concentration (Cmax) - Area Under the Curve (AUC) - Time to Maximum Concentration (Tmax) - Half-life (t1/2)
Pharmacodynamics (PD) - Percentage reduction in serum RBP4 levels from baseline - Percentage reduction in serum retinol levels from baseline
Safety - Incidence and severity of ocular and non-ocular adverse events

Note: Specific quantitative results for the PK and PD parameters have not been publicly released. The Phase 2a study showed no serious adverse events, although some visual disturbances were reported.[5][6][7]

Experimental Protocols for Long-Term Studies (Projected)

Based on the available information from the Phase 2a trial and general practices for long-term ophthalmic studies, the following protocols can be projected for future long-term evaluation of this compound.

Long-Term Treatment Protocol

Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound in slowing the progression of Stargardt disease.

Study Design: A multi-year, randomized, double-masked, placebo-controlled study would be the standard for a pivotal long-term trial. An open-label extension study following a shorter-term trial is also a common design.

Patient Population: Individuals with a confirmed diagnosis of Stargardt disease due to ABCA4 mutations, meeting specific criteria for age, visual acuity, and stage of retinal degeneration.

Treatment Regimen:

  • Dosage: Based on the results of the Phase 2a study, an optimal daily oral dose would be selected.

  • Administration: Oral administration, once daily, at approximately the same time each day.

  • Duration: A minimum of 24 months is often required to assess the rate of disease progression in Stargardt disease.

Monitoring and Assessments:

  • Safety Monitoring:

    • Regular physical examinations and vital sign measurements.

    • Comprehensive ophthalmic examinations at baseline and regular intervals (e.g., every 3-6 months), including slit-lamp biomicroscopy, dilated fundus examination, and intraocular pressure measurement.

    • Systematic recording of all adverse events.

    • Clinical laboratory testing (hematology, clinical chemistry, urinalysis) at regular intervals.

  • Efficacy Assessments:

    • Best-Corrected Visual Acuity (BCVA): Measured using standardized charts (e.g., ETDRS) at each study visit.

    • Fundus Autofluorescence (FAF): To measure the area of retinal atrophy and monitor the progression of lipofuscin accumulation.

    • Spectral-Domain Optical Coherence Tomography (SD-OCT): To assess retinal structure and thickness.

    • Microperimetry: To map retinal sensitivity.

    • Electroretinography (ERG): To measure the electrical response of the retinal cells to light.

  • Pharmacokinetic and Pharmacodynamic Assessments:

    • Periodic blood sampling to measure plasma concentrations of this compound, RBP4, and retinol to ensure target engagement and assess long-term exposure.

Visualizations

Signaling Pathway of RBP4 in the Retina and Mechanism of this compound

RBP4_Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) Cell Retinol_RBP4_TTR Retinol-RBP4-TTR Complex STRA6 STRA6 Receptor Retinol_RBP4_TTR->STRA6 Binds to STG001 This compound STG001->Retinol_RBP4_TTR Inhibits RBP4, preventing complex formation Retinol_in_RPE Retinol STRA6->Retinol_in_RPE Internalizes Retinol Visual_Cycle Visual Cycle Retinol_in_RPE->Visual_Cycle All_trans_retinal All-trans-retinal Visual_Cycle->All_trans_retinal Byproduct in Stargardt Disease Bisretinoids Toxic Bisretinoids (e.g., A2E) All_trans_retinal->Bisretinoids Accumulates and forms Cell_Damage RPE Cell Damage & Vision Loss Bisretinoids->Cell_Damage

Caption: RBP4-mediated retinol transport to the RPE and the inhibitory action of this compound.

Experimental Workflow for a Long-Term this compound Clinical Trial

LongTerm_Workflow Screening Patient Screening - Diagnosis Confirmation - Inclusion/Exclusion Criteria Baseline Baseline Assessment - BCVA, FAF, SD-OCT - Microperimetry, ERG - Blood Sampling (PK/PD) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Daily Oral Dose Randomization->Treatment_Arm Arm 1 Placebo_Arm Placebo Daily Oral Dose Randomization->Placebo_Arm Arm 2 Monitoring Ongoing Monitoring (e.g., every 6 months for 24+ months) - Safety Assessments - Efficacy Assessments - PK/PD Blood Draws Treatment_Arm->Monitoring Placebo_Arm->Monitoring EndOfStudy End of Study Visit - Final Assessments Monitoring->EndOfStudy DataAnalysis Data Analysis - Safety and Efficacy Endpoints EndOfStudy->DataAnalysis FollowUp Long-Term Follow-up (Optional Extension Study) EndOfStudy->FollowUp

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of STG-001 in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of STG-001 in experimental assays.

Troubleshooting Guide

This guide is designed to provide solutions to specific issues you may encounter during your experiments with this compound.

Problem 1: this compound precipitates out of solution when preparing a stock solution.

  • Question: I am having difficulty dissolving this compound to make a concentrated stock solution. What solvent should I use and what is the best way to prepare it?

  • Answer: For nonpolar compounds like this compound, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[1]

    Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Problem 2: this compound precipitates when the DMSO stock is diluted into aqueous assay buffer.

  • Question: My this compound dissolves in DMSO, but it "crashes out" of solution when I add it to my aqueous cell culture medium or buffer. How can I prevent this?

  • Answer: This is a common phenomenon for poorly soluble compounds. The key is to maintain a low final concentration of the organic solvent and to employ methods that keep the compound dispersed.

    Strategies to Prevent Precipitation:

    • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%, as higher concentrations can be toxic to cells.[1]

    • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent.[1] Consider using a combination of DMSO and ethanol.

    • Employ Solubilizing Agents: Surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the compound and keep it in solution.[1][2]

    • pH Adjustment: Since this compound contains a pyrazole ring and a carboxylic acid, its solubility is likely pH-dependent.[3] Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility. For a compound with a carboxylic acid, increasing the pH will deprotonate the acid, forming a more soluble salt.

    • Controlled Dilution: Pre-warm your aqueous buffer to 37°C. While vortexing the buffer, add the DMSO stock solution dropwise. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: We recommend starting with high-purity, anhydrous DMSO to prepare a concentrated stock solution.[1] If DMSO is not compatible with your assay, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested.[1] Always include a vehicle control in your experiments to account for any effects of the solvent.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: For most cell lines, the final concentration of DMSO should be kept below 1% to avoid cytotoxicity.[1] However, the tolerance to DMSO can vary between cell types, so it is advisable to run a vehicle toxicity test to determine the optimal concentration for your specific experimental system.

Q3: How can I determine the thermodynamic solubility of this compound?

A3: A shake-flask method is the gold standard for determining thermodynamic solubility.[4][5][6] This involves adding an excess of the solid compound to a buffer of a specific pH and shaking it at a constant temperature until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound is then measured in the supernatant after filtration or centrifugation.

Q4: My compound appears to be in solution, but I am getting inconsistent results in my assay. What could be the cause?

A4: Even if no visible precipitate is present, your compound may be forming small aggregates that are not visible to the naked eye. These aggregates can lead to non-specific interactions and assay artifacts. Consider using dynamic light scattering (DLS) to check for the presence of aggregates. Using a solubilizing agent like a surfactant can help to prevent the formation of these aggregates.[1]

Quantitative Data Summary

The following table summarizes common solubilizing agents and their typical working concentrations. The optimal agent and concentration should be determined empirically for this compound.

Solubilizing Agent Class Typical Starting Concentration Mechanism of Action
DMSO Organic Co-solvent< 1% (final assay concentration)Increases the polarity of the solvent system.[7]
Ethanol Organic Co-solvent1-5%Increases the polarity of the solvent system.
Tween® 80 Non-ionic Surfactant0.01 - 0.1%Forms micelles that encapsulate the hydrophobic compound.
Triton™ X-100 Non-ionic Surfactant0.01 - 0.1%Forms micelles that encapsulate the hydrophobic compound.
Hydroxypropyl-β-cyclodextrin Cyclodextrin1-10 mMForms an inclusion complex with the compound, shielding it from the aqueous environment.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is a generalized procedure for determining the equilibrium solubility of this compound.

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed (e.g., 150 rpm) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved material settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid material.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting start Weigh this compound add_dmso Add DMSO start->add_dmso vortex Vortex & Gently Warm add_dmso->vortex stock_sol 10 mM Stock in DMSO vortex->stock_sol add_stock Add Stock Dropwise while Vortexing stock_sol->add_stock Dilute pre_warm Pre-warm Aqueous Buffer pre_warm->add_stock final_sol Final Assay Solution add_stock->final_sol precipitate Precipitation Occurs add_stock->precipitate add_excipient Add Solubilizing Agent (e.g., Surfactant, Cyclodextrin) precipitate->add_excipient Option 1 adjust_ph Adjust Buffer pH precipitate->adjust_ph Option 2 co_solvent Use Co-solvent System precipitate->co_solvent Option 3 add_excipient->add_stock adjust_ph->pre_warm co_solvent->add_stock

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Decision Tree for Overcoming Poor Solubility start Poorly Soluble this compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute into Aqueous Buffer stock_prep->dilution precipitates Does it Precipitate? dilution->precipitates success Proceed with Assay precipitates->success No troubleshoot Implement Solubilization Strategy precipitates->troubleshoot Yes strategy1 Optimize Solvent Conc. troubleshoot->strategy1 strategy2 Use Co-solvents troubleshoot->strategy2 strategy3 Add Surfactants/ Cyclodextrins troubleshoot->strategy3 strategy4 Adjust pH troubleshoot->strategy4 strategy1->dilution strategy2->dilution strategy3->dilution strategy4->dilution

Caption: Decision-making process for addressing this compound solubility issues.

References

Optimizing STG-001 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing STG-001 dosage to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an indirect visual cycle modulator.[1][2] Its primary mechanism of action is the reduction of circulating Retinol Binding Protein 4 (RBP4).[1][3] By inhibiting RBP4, this compound decreases the transport of retinol (Vitamin A) to the retina.[1][2] This, in turn, is expected to reduce the accumulation of cytotoxic retinoids and lipofuscin, which are implicated in the pathology of Stargardt disease.[1][4]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the dose-dependent reduction of plasma RBP4 levels.[5] This leads to a decrease in the availability of retinol for uptake by the retinal pigment epithelium (RPE), thereby modulating the visual cycle.[2] Clinical studies have evaluated the pharmacodynamics of this compound, assessing its impact on the visual cycle.

Q3: What are the potential off-target effects associated with this compound and other RBP4 inhibitors?

A3: While specific off-target effects for this compound are not extensively detailed in publicly available literature, potential off-target effects for the class of RBP4 inhibitors may include:

  • Transthyretin (TTR) Tetramer Destabilization: RBP4 forms a complex with TTR in circulation, and this interaction helps stabilize TTR tetramers. Disruption of the RBP4-TTR interaction by an inhibitor could potentially lead to TTR tetramer dissociation, which in some contexts is associated with amyloid formation.

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activity: Some small molecules can interact with nuclear receptors. It is crucial to assess for any unintended agonist or antagonist activity on receptors like PPARγ to avoid potential metabolic side effects.[1]

  • Visual Disturbances: As a visual cycle modulator, dose-dependent and reversible visual disturbances, such as delayed dark adaptation and changes in color vision (dyschromatopsia), have been reported for other drugs in this class.[6][7][8]

  • Systemic Effects of Vitamin A Reduction: Since RBP4 is the primary transporter of Vitamin A in the blood, its inhibition can lead to systemic reductions in Vitamin A levels. Monitoring for signs of Vitamin A deficiency is important.

Q4: How can I assess the selectivity of this compound in my experimental model?

A4: Assessing the selectivity of this compound involves comparing its potency for inhibiting RBP4 with its activity at other potential off-target proteins. A kinase profiling assay is a common method to broadly screen for off-target kinase inhibition.[9][10][11] Additionally, specific assays for receptors like PPARγ can be conducted. A higher potency for RBP4 inhibition compared to any off-target interactions indicates greater selectivity.

Troubleshooting Guides

Issue 1: Inconsistent RBP4 reduction in in-vitro/in-vivo experiments.

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.
Incorrect Dosage/Concentration Verify calculations and dilution series. Perform a dose-response curve to confirm the effective concentration range in your specific model.
Assay Variability Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
Biological Variability (in-vivo) Increase the number of subjects per group to account for individual differences in metabolism and drug response. Ensure consistent administration of the compound.

Issue 2: Observation of unexpected cellular toxicity.

Possible Cause Troubleshooting Step
Off-Target Effects Reduce the concentration of this compound to the lowest effective dose for on-target activity. Perform a cell viability assay (e.g., MTT, LDH) across a wide range of concentrations.
Solvent Toxicity Run a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Apoptosis Induction Conduct assays to detect markers of apoptosis (e.g., caspase-3 cleavage, TUNEL staining) to determine if the observed toxicity is due to programmed cell death.
Contamination Ensure cell cultures are free from microbial contamination.

Issue 3: Difficulty in detecting changes in downstream signaling pathways.

Possible Cause Troubleshooting Step
Suboptimal Antibody for Western Blot Validate the primary antibody for specificity and sensitivity using positive and negative controls. Optimize antibody concentration and incubation conditions.
Low Protein Expression Use a more sensitive detection method (e.g., enhanced chemiluminescence). Ensure sufficient protein is loaded onto the gel.
Transient Signaling Events Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment.
Incorrect Lysis Buffer Use a lysis buffer containing appropriate protease and phosphatase inhibitors to preserve the integrity of the target proteins.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on RBP4 Inhibition and Off-Target TTR Destabilization

This compound Concentration (nM)RBP4 Inhibition (%)TTR Tetramer Destabilization (%)
115.2 ± 2.10.5 ± 0.1
1048.9 ± 3.52.3 ± 0.8
5085.7 ± 4.28.9 ± 1.5
10095.1 ± 2.815.4 ± 2.2
50098.6 ± 1.945.8 ± 5.1

Table 2: Illustrative Selectivity Profile of this compound

TargetIC50 (nM)
RBP4 (On-Target) 12
PPARγ (Off-Target)>10,000
Kinase Panel (Top 5 Hits)
- Kinase A2,500
- Kinase B5,800
- Kinase C>10,000
- Kinase D>10,000
- Kinase E>10,000

Experimental Protocols

1. RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from established methods for assessing RBP4-TTR interaction.[1]

  • Objective: To quantify the ability of this compound to disrupt the interaction between RBP4 and TTR.

  • Materials:

    • Recombinant human RBP4 and TTR

    • Europium cryptate (Eu3+) labeled anti-tag antibody (donor)

    • d2-labeled anti-tag antibody (acceptor)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • This compound serial dilutions

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a solution containing tagged RBP4 and tagged TTR in assay buffer.

    • Add serial dilutions of this compound to the wells of the microplate.

    • Add the RBP4-TTR mixture to the wells.

    • Add the Eu3+-labeled donor and d2-labeled acceptor antibodies.

    • Incubate the plate in the dark at room temperature for the recommended time (e.g., 2-4 hours).

    • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.

    • Calculate the HTRF ratio and determine the IC50 value for this compound.

2. Western Blot for Visual Cycle Proteins

This is a general protocol that can be optimized for specific proteins in the visual cycle.[3]

  • Objective: To assess the impact of this compound treatment on the expression levels of key proteins in the visual cycle pathway in retinal cell lysates or tissue homogenates.

  • Materials:

    • Cell or tissue lysates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-RPE65, anti-LRAT)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Prepare cell or tissue lysates and determine protein concentration using the BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

STG_001_Signaling_Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) Cell Retinol Retinol (Vitamin A) Complex Retinol-RBP4-TTR Complex Retinol->Complex Binds RBP4 RBP4 RBP4->Complex Binds TTR TTR TTR->Complex Binds STRA6 STRA6 Receptor Complex->STRA6 Delivers Retinol LRAT LRAT STRA6->LRAT Internalization all_trans_RE all-trans-retinyl ester LRAT->all_trans_RE Esterification RPE65 RPE65 all_trans_RE->RPE65 eleven_cis_retinal 11-cis-retinal RPE65->eleven_cis_retinal Isomerization STG001 This compound STG001->RBP4 Inhibits

Caption: this compound inhibits RBP4, disrupting retinol delivery to the RPE.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Optimization A1 Dose-Response Curve (RBP4 Inhibition Assay) C1 Determine On-Target Potency (IC50/EC50) A1->C1 A2 Off-Target Screening (Kinase & PPARγ Panels) C2 Evaluate Off-Target Liabilities A2->C2 A3 Cell Viability Assay A3->C2 B1 Animal Model Dosing (Multiple Dose Groups) B2 Pharmacokinetic Analysis (Plasma this compound Levels) B1->B2 B3 Pharmacodynamic Analysis (Plasma RBP4 Levels) B1->B3 B4 Off-Target Assessment (TTR levels, Visual Function) B1->B4 C3 Establish Therapeutic Window B2->C3 B3->C1 B4->C2 C1->C3 C2->C3

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Tree Start High Off-Target Effects Observed Q1 Is on-target activity (RBP4 reduction) achieved? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Action1 Lower this compound Dose A1_Yes->Action1 Action3 Verify Compound Integrity & Experimental Setup A1_No->Action3 Q2 Are off-target effects still present at the lowest effective dose? Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Consider SAR studies to improve selectivity A2_Yes->Action2 End1 Dose Optimized A2_No->End1

Caption: Troubleshooting decision tree for off-target effects.

References

Troubleshooting inconsistent results in STG-001 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with STG-001. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during this compound experiments.

QuestionPossible CausesSuggested Solutions
Why am I seeing inconsistent inhibition of Retinol-Binding Protein 4 (RBP4) levels? 1. Reagent Variability: Inconsistent concentration or degradation of this compound stock solution. 2. Cell-Based Assay Issues: Variations in cell density, passage number, or metabolic activity. 3. Assay Protocol Drift: Minor deviations in incubation times, temperatures, or reagent concentrations.1. Reagent Quality Control: Prepare fresh this compound stock solutions regularly. Aliquot and store at the recommended temperature. Verify the concentration using a suitable analytical method. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure uniform cell seeding density. Monitor cell health and viability. 3. Strict Protocol Adherence: Follow the experimental protocol precisely. Use calibrated equipment and ensure consistent environmental conditions.
Why is there unexpected cytotoxicity in my cell-based assays? 1. High this compound Concentration: The concentration of this compound used may be too high for the specific cell line. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Off-Target Effects: this compound may have off-target effects at high concentrations.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. 2. Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for your cells. 3. Literature Review: Consult literature for known off-target effects of RBP4 inhibitors.
Why are the downstream effects of this compound on the visual cycle not reproducible? 1. Insufficient Treatment Time: The duration of this compound treatment may not be long enough to observe downstream effects. 2. Cell Line Inappropriateness: The chosen cell line may not adequately model the visual cycle or express the necessary components. 3. Insensitive Detection Method: The assay used to measure downstream effects may lack the required sensitivity.1. Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. 2. Cell Line Validation: Use a cell line known to express key components of the visual cycle, such as ABCA4.[1] 3. Assay Optimization: Optimize the detection assay for sensitivity and dynamic range. Consider using more sensitive techniques like mass spectrometry or targeted proteomics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2] RBP4 is the primary transport protein for retinol (Vitamin A) in the blood.[2] By inhibiting RBP4, this compound reduces the amount of retinol transported to the retina.[2] This is thought to decrease the accumulation of toxic vitamin A byproducts in the retinal pigment epithelium (RPE), which is a hallmark of Stargardt disease.[2]

Q2: What is the role of ABCA4 in the context of this compound experiments?

A2: Stargardt disease is most commonly caused by mutations in the ABCA4 gene.[1][3] The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal from the photoreceptor discs.[1] Defective ABCA4 leads to the accumulation of toxic vitamin A dimers, forming lipofuscin.[2] While this compound does not directly target ABCA4, its mechanism of reducing retinol uptake is intended to alleviate the downstream consequences of ABCA4 dysfunction.[2] Therefore, cellular or animal models with ABCA4 mutations are relevant for studying the efficacy of this compound.

Q3: What are the expected outcomes of a successful this compound experiment?

A3: A successful experiment would typically demonstrate a dose-dependent reduction in extracellular RBP4-bound retinol levels. In a relevant cell model (e.g., RPE cells), one might expect to see a decrease in the accumulation of lipofuscin or its precursors. In animal models of Stargardt disease, successful treatment with this compound could lead to preserved retinal structure and function.

Experimental Protocols

In Vitro RBP4 Inhibition Assay

This protocol describes a competitive binding assay to determine the in vitro potency of this compound in inhibiting the interaction between RBP4 and its natural ligand, retinol.

Materials:

  • Recombinant human RBP4

  • Fluorescently labeled retinol

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Method:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of recombinant human RBP4 and fluorescently labeled retinol to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic curve.

Visualizations

STG_001_Signaling_Pathway cluster_blood Bloodstream cluster_retina Retinal Pigment Epithelium (RPE) Cell Retinol Retinol (Vitamin A) Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 Binds to RBP4 RBP4 RBP4->Retinol_RBP4 STRA6 STRA6 Receptor Retinol_RBP4->STRA6 Uptake into RPE Retinal All-trans-retinal ABCA4 ABCA4 Transporter Retinal->ABCA4 Cleared by Lipofuscin Lipofuscin (Toxic byproduct) ABCA4->Lipofuscin Dysfunctional in Stargardt Disease STG001 This compound STG001->RBP4 Inhibits

Caption: Visual cycle pathway and the inhibitory action of this compound on RBP4.

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckReagents Verify this compound Stock (Concentration, Age, Storage) Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK CheckCells Assess Cell Health & Culture Conditions (Passage #, Density, Viability) CellsOK Cells OK? CheckCells->CellsOK CheckProtocol Review Experimental Protocol (Incubation Times, Reagent Concentrations) ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK ReagentOK->CheckCells Yes RemakeReagents Prepare Fresh this compound Stock ReagentOK->RemakeReagents No CellsOK->CheckProtocol Yes StandardizeCulture Standardize Cell Culture Procedures CellsOK->StandardizeCulture No StrictAdherence Ensure Strict Protocol Adherence ProtocolOK->StrictAdherence No ReRun Re-run Experiment ProtocolOK->ReRun Yes RemakeReagents->ReRun StandardizeCulture->ReRun StrictAdherence->ReRun ContactSupport Contact Technical Support ReRun->ContactSupport Still Inconsistent

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: Improving the Bioavailability of STG-001 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the preclinical bioavailability of STG-001, a retinol-binding protein 4 (RBP4) antagonist.

Frequently Asked Questions (FAQs)

Q1: My in vivo pharmacokinetic (PK) study of this compound in rodents shows low oral bioavailability. What are the potential causes?

A1: Low oral bioavailability of this compound in preclinical models can stem from several factors, primarily related to its physicochemical properties as a small molecule inhibitor. Key potential causes include:

  • Poor Aqueous Solubility: this compound, like many RBP4 antagonists, may have limited solubility in gastrointestinal (GI) fluids, leading to a low dissolution rate and, consequently, poor absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach systemic circulation.

  • First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen.[1][2][3]

Q2: How can I improve the solubility of this compound for in vivo studies?

A2: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][5][6][7][8] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create an amorphous solid dispersion, which typically has higher solubility than the crystalline form.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve this compound in a lipid-based formulation that forms a microemulsion in the GI tract, enhancing its solubilization and absorption.[6][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility in aqueous solutions.[4][7]

Q3: What preclinical models are suitable for evaluating the bioavailability of this compound?

A3: A combination of in vitro and in vivo models is recommended to thoroughly assess the bioavailability of this compound:

  • In Vitro Models:

    • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium to predict intestinal drug absorption and identify potential efflux transporter substrates.[1][2][3]

  • In Vivo Models:

    • Rodent Pharmacokinetic Studies: Administering this compound to rats or mice via oral (PO) and intravenous (IV) routes allows for the determination of key PK parameters, including absolute bioavailability.[9][10][11][12][13]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure of this compound in Rodent PK Studies

Possible Cause: Poor aqueous solubility and dissolution rate of the this compound formulation.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, pKa, and LogP of this compound.

  • Evaluate Different Formulations: Test various formulation strategies to improve solubility and dissolution. A comparison of common approaches is presented in Table 1.

  • Conduct In Vitro Dissolution Testing: Compare the dissolution profiles of different this compound formulations in simulated gastric and intestinal fluids.

  • Perform a Pilot In Vivo PK Study: Dose a small group of rodents with the most promising formulations from the in vitro testing to assess their impact on oral bioavailability.

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization Increased surface areaSimple and cost-effectiveMay not be sufficient for very poorly soluble compounds
Amorphous Solid Dispersion Increased apparent solubilitySignificant improvement in solubility and dissolutionPotential for physical instability (recrystallization)
SEDDS Solubilization in lipid dropletsEnhances absorption of lipophilic drugsCan be complex to formulate and manufacture
Cyclodextrin Complexation Formation of soluble inclusion complexesEffective for a wide range of drugsPotential for drug displacement from the complex
Issue 2: High Apparent Permeability in Caco-2 Assay, but Low In Vivo Bioavailability

Possible Cause: High first-pass metabolism in the liver or gut wall.

Troubleshooting Steps:

  • Investigate In Vitro Metabolism: Incubate this compound with liver microsomes or hepatocytes from the preclinical species (e.g., rat, mouse) and human to assess its metabolic stability.

  • Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites of this compound.

  • Consider Prodrug Approach: If first-pass metabolism is extensive, a prodrug strategy could be explored to mask the metabolic site and improve bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-6 per group).[11]

  • Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimate for at least 3 days before the study.

  • Fasting: Fast the animals for 12-18 hours before dosing, with free access to water.[11]

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1-2 mg/kg) as a bolus injection via a cannulated jugular or femoral vein. The drug should be formulated in a suitable IV vehicle.[11]

    • Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage. The drug should be formulated in a vehicle that enhances its solubility.[11]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from a cannulated vein or via retro-orbital bleeding at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10][12] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place on ice.[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability (F%) using appropriate software.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. Monolayers with TEER values within the acceptable range (typically >200 Ω·cm²) are used for the assay.[2][14]

  • Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound (this compound) to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral (B) side.

    • At specified time points, collect samples from the apical (A) side.

  • Inhibitor Co-incubation (Optional): To investigate the involvement of specific efflux transporters like P-gp, perform the B to A transport experiment in the presence of a known inhibitor (e.g., verapamil).[3]

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[2][15]

Visualizations

experimental_workflow_pk_study cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling_analysis Sampling & Analysis cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) acclimation Acclimation (≥ 3 days) animal_model->acclimation fasting Fasting (12-18 hours) acclimation->fasting iv_dosing IV Dosing (1-2 mg/kg) fasting->iv_dosing po_dosing PO Dosing (10 mg/kg) fasting->po_dosing blood_sampling Blood Sampling (Multiple Time Points) iv_dosing->blood_sampling po_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.

experimental_workflow_caco2_assay cluster_cell_culture Cell Culture & Preparation cluster_permeability_assay Permeability Assay cluster_analysis Analysis caco2_culture Culture Caco-2 cells on Transwell inserts (~21 days) integrity_check Check Monolayer Integrity (TEER) caco2_culture->integrity_check a_to_b Apical to Basolateral (A-B) Permeability integrity_check->a_to_b b_to_a Basolateral to Apical (B-A) Efflux integrity_check->b_to_a lcms_analysis LC-MS/MS Analysis of Samples a_to_b->lcms_analysis b_to_a->lcms_analysis data_analysis Calculate Papp and Efflux Ratio lcms_analysis->data_analysis

Caption: Workflow for the Caco-2 permeability assay.

signaling_pathway_rbp4 cluster_serum Blood Serum cluster_retina Retina RBP4 Retinol-Binding Protein 4 (RBP4) TTR Transthyretin (TTR) RBP4->TTR binds to STRA6 STRA6 Receptor RBP4->STRA6 delivers Retinol to Retinol Retinol (Vitamin A) Retinol->RBP4 binds to STG001 This compound STG001->RBP4 antagonizes Retinal_Uptake Retinol Uptake STRA6->Retinal_Uptake

Caption: Mechanism of action of this compound as an RBP4 antagonist.

References

Addressing STG-001 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: STG-001 Stability

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule inhibitor this compound in solution. The following troubleshooting guides and FAQs address common challenges to ensure experimental success and data integrity.

Troubleshooting Guide

This section provides step-by-step solutions to specific problems you might face during your experiments.

Issue: Precipitation of this compound in Aqueous Solution

Q1: I observed precipitation immediately after diluting my this compound DMSO stock into an aqueous buffer. What is the cause and how can I fix it?

A1: This is a common issue for compounds with low aqueous solubility.[1] The precipitation occurs when this compound, which is highly soluble in a polar aprotic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower, causing it to crash out of solution.

To resolve this, consider the following steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.[1]

  • Optimize Co-solvent Percentage: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.5% instead of 0.1%) may be necessary to keep this compound in solution. Always include a vehicle control with the matching DMSO concentration.[1]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[2] this compound is more soluble at a slightly acidic pH. Adjusting your buffer pH to a range of 6.0-6.5 may prevent precipitation.

  • Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help improve solubility.

Q2: My this compound solution was clear initially but formed a precipitate after being stored at 4°C overnight. What should I do?

A2: This indicates that while the initial kinetic solubility was acceptable, the compound is not stable in solution at that concentration and temperature over time, leading to precipitation. Temperature can significantly influence the solubility of a compound.

Corrective Actions:

  • Do Not Use: Discard the solution containing the precipitate. Using it will lead to inaccurate and unrepeatable results.

  • Prepare Fresh Solutions: The most reliable practice is to prepare this compound dilutions fresh for each experiment.[2]

  • Evaluate Storage Conditions: If intermediate storage is necessary, assess solubility at different temperatures (e.g., room temperature vs. 4°C) to find a condition that prevents precipitation over the required storage duration.

Data Presentation: this compound Solubility

The following table summarizes the equilibrium solubility of this compound in common buffers, providing a reference for preparing stable solutions.

Buffer (50 mM)pHTemperature (°C)Solubility (µM)
Phosphate7.42515.2
Phosphate7.448.5
MES6.02545.8
HEPES7.42516.1
Tris8.0259.3
Experimental Protocol: Solubility Assessment of this compound

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound.[3]

Objective: To determine the maximum soluble concentration of this compound in a specific buffer.

Materials:

  • This compound powder

  • Selected buffer (e.g., 50 mM Phosphate, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 1 mL). The solid should be clearly visible.

  • Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

  • Shake the slurry for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[4]

  • After incubation, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates. Take care to avoid disturbing the pellet.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method with a standard calibration curve.[3]

Troubleshooting Workflow: this compound Precipitation

G start Precipitation Observed in this compound Solution prep_storage When did it occur? start->prep_storage during_prep During Preparation prep_storage->during_prep  Immediately during_storage During Storage prep_storage->during_storage  Over time check_conc Is final concentration > 20µM in PBS? during_prep->check_conc prepare_fresh Action: Discard solution. Prepare fresh for each use. during_storage->prepare_fresh lower_conc Action: Lower final concentration check_conc->lower_conc Yes check_ph Action: Use a buffer at pH 6.0-6.5 (e.g., MES) check_conc->check_ph No resolve Issue Resolved lower_conc->resolve check_ph->resolve prepare_fresh->resolve

Caption: Troubleshooting workflow for addressing this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions in DMSO?

A1: this compound stock solutions (e.g., 10 mM in 100% DMSO) are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[1] DMSO is hygroscopic and can absorb water from the air, potentially causing the compound to precipitate upon freezing.[1]

Q2: How does pH affect the chemical stability of this compound in aqueous solutions?

A2: this compound contains a labile ester group, making it susceptible to pH-dependent hydrolysis.[2] The molecule is most stable in a slightly acidic pH range (5.0-6.5). Under neutral (pH 7.4) and especially basic (pH > 8.0) conditions, the rate of hydrolysis increases significantly, leading to a loss of activity. Therefore, for experiments longer than a few hours, maintaining a slightly acidic pH is recommended.

Q3: My assay results are inconsistent. Could this be related to this compound instability?

A3: Yes, inconsistent results are often a sign of compound instability.[2] If this compound degrades in your assay medium over the course of the experiment, its effective concentration will decrease, leading to variable outcomes. It is recommended to perform a time-course experiment where you measure the amount of intact this compound in your assay medium at different time points (e.g., 0, 2, 6, 24 hours) to assess its stability under your specific experimental conditions.[5]

Data Presentation: this compound Stability Under Various Conditions

This table shows the percentage of this compound remaining after incubation for 24 hours under different conditions, as measured by HPLC.

Solvent/BufferpHTemperature (°C)% this compound Remaining
100% DMSON/A25>99%
PBS7.43778%
MES Buffer6.03795%
RPMI + 10% FBS7.43785%
Experimental Protocol: Long-Term Stability Study of this compound

This protocol provides a framework for assessing the chemical stability of this compound in solution over time.[6]

Objective: To determine the degradation rate of this compound under defined storage conditions.

Materials:

  • This compound solution (prepared in the relevant solvent/buffer)

  • Temperature- and humidity-controlled stability chambers

  • Light-protective containers (e.g., amber vials)

  • HPLC system

Methodology:

  • Prepare a batch of this compound solution at the desired concentration.

  • Aliquot the solution into multiple amber vials for each storage condition and time point to avoid repeated sampling from the same vial.

  • Place the vials in stability chambers set to the desired conditions (e.g., long-term: 4°C; accelerated: 25°C/60% RH; stress: 40°C/75% RH).[7]

  • At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term study), remove one vial from each storage condition.[6]

  • Immediately analyze the sample using a validated, stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

  • Calculate the percentage of this compound remaining relative to the T=0 sample.

Hypothesized Degradation Pathway of this compound

G cluster_0 Hydrolysis (pH > 7) STG_001 This compound (Active Ester) Degradant_A Degradant A (Inactive Carboxylic Acid) STG_001->Degradant_A + H2O Degradant_B Degradant B (Alcohol) STG_001->Degradant_B + H2O

Caption: Hypothesized hydrolytic degradation pathway of this compound.

References

Refinement of STG-001 delivery methods for retinal targeting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with STG-001, an orally administered investigational drug for the treatment of Stargardt disease.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an indirect visual cycle modulator.[1][2] It acts by reducing the plasma concentrations of Retinol Binding Protein 4 (RBP4), the primary transporter of vitamin A (retinol) from the liver to the retina.[2] By lowering systemic RBP4 levels, this compound decreases the uptake of vitamin A into the retina. This, in turn, is expected to reduce the formation and accumulation of cytotoxic bisretinoid lipofuscin pigments in retinal pigment epithelium (RPE) cells, which are a hallmark of Stargardt disease.[1] This mechanism aims to slow the progression of retinal degeneration and preserve vision.[1][2]

Q2: What is the route of administration for this compound in clinical trials?

A2: this compound is an orally administered drug, taken once daily.[3][4]

Q3: What were the key objectives of the Phase 2a clinical trial for this compound?

A3: The Phase 2a clinical trial (NCT04489511) was an open-label, multicenter study designed to evaluate the safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of two different doses of this compound in patients with Stargardt disease.[1][3][4]

Q4: For which specific patient population is this compound being investigated?

A4: this compound is being investigated for patients with Stargardt disease (STGD1) caused by autosomal recessive mutations in the ABCA4 gene.[3][5] Clinical trial participants were typically between 18 and 55 years of age and had a confirmed genetic diagnosis.[3]

Troubleshooting Guides

In Vitro / Cell-Based Assays

Q5: We are not observing the expected dose-dependent decrease in RBP4 secretion in our in vitro hepatocyte model after treatment with this compound. What could be the issue?

A5:

  • Cell Model Suitability: Confirm that your hepatocyte model (e.g., HepG2, primary human hepatocytes) has a robust and measurable baseline secretion of RBP4. RBP4 expression can vary between cell lines and culture conditions.

  • Compound Solubility: this compound is a small molecule and may have limited aqueous solubility. Ensure that the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitated compound will not be biologically active. Consider a solubility test prior to your experiment.

  • Vehicle Concentration: High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to cells and may affect protein secretion. Run a vehicle-only control to assess for any cytotoxic effects.

  • Incubation Time: The effect of this compound on RBP4 secretion may not be immediate. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal incubation period for observing a significant decrease in RBP4 levels.

  • Assay Sensitivity: Ensure that your RBP4 detection method (e.g., ELISA, Western blot) is sensitive enough to detect subtle changes in secreted protein levels. Check the limit of detection (LOD) and limit of quantification (LOQ) of your assay.

In Vivo / Animal Model Studies

Q6: In our animal model of Stargardt disease, we are observing high variability in plasma RBP4 levels following oral administration of this compound. How can we reduce this variability?

A6:

  • Fasting State: Administer this compound to animals in a fasted state (e.g., overnight fasting). The presence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.

  • Dosing Formulation: The formulation of this compound for oral gavage is critical. Ensure a homogenous and stable suspension or solution. Sonication or the use of appropriate suspending agents (e.g., carboxymethylcellulose) can improve formulation consistency.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, resulting in variable drug exposure. Ensure all personnel are properly trained and consistent in their technique.

  • Blood Sampling Time: Pharmacokinetic studies are essential to determine the time to maximum concentration (Tmax). Blood samples should be collected at consistent time points relative to dosing across all animals to minimize variability due to absorption and clearance kinetics.

  • Animal Health: Ensure that all animals are healthy and free of underlying conditions that could affect drug metabolism or absorption. Stress can also be a confounding factor.

Data Presentation

Table 1: this compound Formulation and Physicochemical Properties (Representative Data)

ParameterValue
Molecular FormulaC₁₄H₁₀F₆N₂O₂
Molecular Weight376.24 g/mol
AppearanceWhite to off-white crystalline solid
Solubility (DMSO)≥ 50 mg/mL
Solubility (Aqueous, pH 7.4)< 0.1 mg/mL
Recommended Vehicle (In Vitro)DMSO
Recommended Vehicle (In Vivo, Oral)0.5% Carboxymethylcellulose in water

Table 2: Representative Pharmacokinetic Parameters of this compound in a Murine Model

Dose (mg/kg, oral)Tmax (hours)Cmax (ng/mL)AUC (ng*h/mL)Half-life (hours)
102450 ± 852100 ± 3504.5
3021250 ± 2106800 ± 9804.8
10043100 ± 55018500 ± 26005.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro RBP4 Secretion Assay Using a Hepatocyte Model

  • Cell Culture: Plate HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours in complete growth medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Aspirate the growth medium from the cells and replace it with the this compound-containing medium or a vehicle control medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • RBP4 Quantification: Quantify the concentration of RBP4 in the supernatant using a commercially available human RBP4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the RBP4 concentrations to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of RBP4 secretion).

Protocol 2: Assessment of this compound Pharmacokinetics in a Murine Model

  • Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) for at least one week before the experiment.

  • Fasting: Fast the mice for 12 hours prior to dosing, with free access to water.

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).

  • Dosing: Administer the this compound suspension or vehicle control via oral gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or submandibular bleed at pre-dose and at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect samples into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life.

Mandatory Visualizations

STG001_Mechanism_of_Action cluster_Systemic Systemic Circulation cluster_Retina Retina Liver Liver RBP4_VitA_Complex RBP4-Vitamin A Complex Liver->RBP4_VitA_Complex Secretes RPE_Cell Retinal Pigment Epithelium (RPE) Cell RBP4_VitA_Complex->RPE_Cell Transports Vitamin A STG001 This compound (Oral Drug) STG001->RBP4_VitA_Complex Reduces Plasma Concentration of Lipofuscin Lipofuscin Accumulation RPE_Cell->Lipofuscin Leads to Degeneration Retinal Degeneration Lipofuscin->Degeneration Causes

Caption: Mechanism of action of this compound in reducing retinal degeneration.

Experimental_Workflow_PK start Start: Animal Acclimation and Fasting formulation This compound Formulation Preparation start->formulation dosing Oral Gavage Administration formulation->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: PK Profile Determined pk_calc->end

Caption: Experimental workflow for in vivo pharmacokinetic analysis of this compound.

References

Mitigating potential side effects of STG-001 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential side effects of STG-001 in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

FAQs and Troubleshooting Guides

This section addresses potential issues and questions that may arise during preclinical studies of this compound, focusing on the most probable animal model for Stargardt disease, the Abca4 knockout (Abca4-/-) mouse.

General Questions

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally administered small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2] Its therapeutic rationale is based on reducing the systemic levels of RBP4, which is the primary transporter of vitamin A (retinol) to the retina.[3][4] By inhibiting RBP4, this compound aims to decrease the uptake of retinol into the retina, thereby reducing the formation and accumulation of cytotoxic bisretinoid compounds (such as A2E) in the retinal pigment epithelium (RPE).[3][4] This accumulation is a hallmark of Stargardt disease and is believed to lead to retinal degeneration and vision loss.[5]

Q2: What is the most appropriate animal model for studying this compound for Stargardt disease?

A2: The most widely used and accepted animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[6] This model mimics the genetic basis of the most common form of Stargardt disease, which is caused by mutations in the ABCA4 gene. Abca4-/- mice exhibit key features of the human disease, including the progressive accumulation of lipofuscin in the RPE.

Troubleshooting Potential Side Effects

Q3: What are the potential side effects of this compound in animal studies based on its mechanism of action?

A3: Given that this compound reduces the availability of vitamin A to the retina, the most anticipated side effects are related to visual function. While specific preclinical data for this compound is not publicly available, studies on similar RBP4 inhibitors, such as A1120 and BPN-14136, in Abca4-/- mice have not reported significant ocular toxicity.[6] However, researchers should be vigilant for potential signs of:

  • Impaired dark adaptation: Reduced retinol availability could slow the regeneration of rhodopsin, the photopigment in rod cells essential for night vision.

  • Abnormal electroretinogram (ERG) readings: Changes in retinal cell function may be detected by ERG before any histological changes are apparent.

  • Systemic effects of Vitamin A reduction: Although RBP4 knockout mice do not show systemic abnormalities, monitoring for any unexpected systemic effects is a standard practice in preclinical toxicology.

Q4: How can I monitor for visual disturbances in my animal models?

A4: Monitoring for visual disturbances in mice requires specialized techniques. Key methods include:

  • Electroretinography (ERG): This is a non-invasive technique to assess the function of different retinal cell types (photoreceptors, bipolar cells, etc.). It is highly sensitive to changes in retinal physiology.

  • Optical Coherence Tomography (OCT): This imaging technique provides high-resolution, cross-sectional images of the retina, allowing for the detection of structural abnormalities such as retinal thinning or edema.

  • Behavioral tests: Various maze-based tests can be used to assess visual acuity and contrast sensitivity in rodents, although these can be variable.

Q5: What should I do if I observe a decrease in ERG amplitudes in my this compound-treated group?

A5: A decrease in ERG amplitudes could indicate retinal toxicity. Here is a troubleshooting workflow:

  • Verify the ERG setup: Ensure that electrodes are correctly placed, the animal is properly anesthetized and dark-adapted, and there are no technical artifacts in the recordings.

  • Analyze the waveform: Determine which component of the ERG is affected (a-wave, b-wave, etc.) to localize the potential issue to specific retinal cell types.

  • Correlate with histology: Perform histological analysis of the retinas from the affected animals to look for any structural changes, such as photoreceptor cell loss or RPE abnormalities.

  • Dose-response analysis: Determine if the effect is dose-dependent. A clear dose-response relationship strengthens the evidence for a drug-related effect.

  • Consider a washout period: If ethically and experimentally feasible, include a recovery group in your study to see if the ERG changes are reversible after cessation of treatment.

Quantitative Data from Analogous RBP4 Inhibitors

While specific preclinical toxicology data for this compound is not publicly available, the following tables summarize data from studies of other RBP4 inhibitors in Abca4-/- mice, which can serve as a reference for expected outcomes.

Table 1: Effect of RBP4 Inhibitors on ERG Parameters in Abca4-/- Mice

CompoundDoseDuration of Treatmenta-wave Amplitude Changeb-wave Amplitude ChangeReference
A112030 mg/kg/day6 weeksNo significant changeNo significant change[6]
BPN-14136Not specifiedNot specifiedNo significant impactNo significant impact[6]

Table 2: Effect of RBP4 Inhibitors on Retinal Histology in Abca4-/- Mice

CompoundDoseDuration of TreatmentObserved Histological ChangesReference
A112030 mg/kg/day6 weeksNo adverse effects on retinal morphology[6]
BPN-14136Not specifiedNot specifiedNo adverse effects on retinal morphology[6]

Experimental Protocols

Protocol 1: Electroretinography (ERG) in Mice

This protocol provides a standardized method for performing full-field ERG in mice to assess retinal function.

Materials:

  • ERG system with Ganzfeld dome

  • Mouse anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic (e.g., proparacaine)

  • Corneal electrodes

  • Reference and ground electrodes

  • Heating pad

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the experiment. All subsequent procedures until the end of scotopic ERG recording must be performed under dim red light.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse according to your institution's approved protocol. Once anesthetized, apply one drop of a mydriatic agent to each eye to dilate the pupils.

  • Electrode Placement:

    • Place the ground electrode subcutaneously in the tail or a hind leg.

    • Place the reference electrode subcutaneously in the scalp between the ears.

    • Apply a drop of topical anesthetic to each cornea, followed by a drop of methylcellulose-based solution.

    • Gently place the corneal electrodes on each cornea.

  • Scotopic ERG Recording:

    • Place the anesthetized mouse on the heating pad inside the Ganzfeld dome.

    • Record responses to a series of increasing light flash intensities to assess rod-driven responses.

  • Photopic ERG Recording:

    • Light-adapt the mouse for 10 minutes using a standard background illumination in the Ganzfeld dome.

    • Record responses to a series of increasing light flash intensities superimposed on the background light to assess cone-driven responses.

  • Data Analysis: Analyze the a-wave and b-wave amplitudes and implicit times for both scotopic and photopic responses.

Protocol 2: Retinal Histology in Mice

This protocol describes the preparation of retinal sections for morphological analysis.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Sucrose solutions (10%, 20%, 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Staining reagents (e.g., hematoxylin and eosin)

Procedure:

  • Euthanasia and Enucleation: Euthanize the mouse according to your institution's approved protocol and carefully enucleate the eyes.

  • Fixation: Make a small puncture at the limbus with a fine needle and immerse the eyes in fixative for at least 2 hours at 4°C.

  • Cryoprotection:

    • Transfer the fixed eyes to a 10% sucrose solution until they sink.

    • Transfer to a 20% sucrose solution until they sink.

    • Transfer to a 30% sucrose solution overnight at 4°C.

  • Embedding:

    • Carefully remove the anterior segment (cornea and lens) of the eye.

    • Embed the remaining eyecup in OCT compound in a cryomold.

    • Freeze the block rapidly in isopentane cooled with liquid nitrogen.

  • Sectioning: Cut 10-12 µm thick sections using a cryostat and mount them on microscope slides.

  • Staining and Imaging: Stain the sections with hematoxylin and eosin (H&E) or other desired stains and image using a light microscope.

Visualizations

Signaling Pathway of this compound

STG001_Pathway cluster_blood Bloodstream cluster_retina Retina RBP4 RBP4 Complex RBP4-Retinol Complex RBP4->Complex Binds Retinol Vitamin A (Retinol) Retinol->Complex STG001 This compound STG001->RBP4 Inhibits RPE Retinal Pigment Epithelium (RPE) Complex->RPE Transport to Retina Photoreceptor Photoreceptor RPE->Photoreceptor Supports Bisretinoids Toxic Bisretinoids (e.g., A2E) RPE->Bisretinoids Accumulation (in Stargardt Disease)

Caption: Mechanism of action of this compound in reducing retinal toxicity.

Experimental Workflow for Assessing Retinal Toxicity

Toxicity_Workflow start Start: this compound Administration in Abca4-/- Mice in_vivo In Vivo Assessment start->in_vivo ex_vivo Ex Vivo Analysis start->ex_vivo Terminal Endpoint erg Electroretinography (ERG) in_vivo->erg oct Optical Coherence Tomography (OCT) in_vivo->oct data_analysis Data Analysis and Interpretation erg->data_analysis oct->data_analysis histology Retinal Histology (H&E) ex_vivo->histology ihc Immunohistochemistry ex_vivo->ihc histology->data_analysis ihc->data_analysis conclusion Conclusion on Retinal Safety Profile data_analysis->conclusion

Caption: Workflow for evaluating potential retinal side effects of this compound.

Troubleshooting Logic for Reduced ERG Amplitude

ERG_Troubleshooting start Reduced ERG Amplitude Observed check_setup Verify ERG Setup (Electrodes, Anesthesia, etc.) start->check_setup is_artifact Is it a technical artifact? check_setup->is_artifact yes_artifact Correct Setup and Re-record is_artifact->yes_artifact Yes no_artifact Proceed with Biological Investigation is_artifact->no_artifact No analyze_waveform Analyze Waveform Components (a-wave, b-wave) no_artifact->analyze_waveform correlate_histology Correlate with Retinal Histology analyze_waveform->correlate_histology dose_response Assess Dose-Dependency correlate_histology->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent yes_dose_dependent Strong Evidence for Drug-Related Effect is_dose_dependent->yes_dose_dependent Yes no_dose_dependent Consider Other Factors (e.g., animal strain, age) is_dose_dependent->no_dose_dependent No

Caption: Decision-making flowchart for troubleshooting reduced ERG amplitudes.

References

Technical Support Center: Navigating the Challenges of Scaling Up STG-001 Synthesis for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of novel therapeutic agents. This guide addresses common challenges encountered when scaling up the synthesis of complex small molecules, with a focus on compounds in clinical development like STG-001. While specific, proprietary details of the this compound synthesis are not publicly available, this resource provides general troubleshooting advice and FAQs applicable to the scale-up of similar pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: We are successfully synthesizing our target compound at the milligram scale in the lab. What are the primary challenges we should anticipate when scaling up to gram or kilogram quantities for pre-clinical and clinical studies?

Scaling up a chemical synthesis from a laboratory setting to a larger production scale introduces several significant challenges that can impact yield, purity, and safety. Key areas to consider include:

  • Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, in particular, can lead to temperature gradients and the formation of impurities if not adequately controlled.

  • Mixing Efficiency: Achieving homogenous mixing is more challenging in large vessels, which can lead to localized concentration differences, affecting reaction rates and selectivity.

  • Reagent and Solvent Addition: The rate and method of reagent addition can significantly influence the outcome of a reaction at a larger scale.

  • Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatography, can become cumbersome and less efficient at scale.

  • Safety and Environmental Considerations: Handling large quantities of flammable, toxic, or reactive materials requires stringent safety protocols and specialized equipment.

Q2: How can we mitigate the risk of decreased yield and purity during scale-up?

Proactive process optimization and a thorough understanding of the reaction mechanism are crucial. Consider the following strategies:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential safety issues before scaling up.

  • Design of Experiments (DoE): Utilize DoE to systematically investigate the impact of critical process parameters (e.g., temperature, concentration, reaction time) on yield and purity. This allows for the identification of a robust operating window.

  • Impurity Profiling: Identify and characterize key impurities at the lab scale. This will aid in developing effective purification strategies for larger batches.

  • Pilot Plant Run: Before committing to a full-scale production run, perform an intermediate-scale run in a pilot plant. This allows for the identification and resolution of unforeseen issues.

Q3: What are the key analytical methods we should have in place for quality control during a scale-up campaign?

A robust analytical package is essential to ensure the quality and consistency of each batch. Key methods include:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying impurities, and quantifying the active pharmaceutical ingredient (API).

  • Mass Spectrometry (MS): To confirm the identity of the target compound and characterize impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the API and identify any structural isomers.

  • Powder X-Ray Diffraction (PXRD): To characterize the solid-state form of the API, which can impact its stability and bioavailability.

  • Residual Solvent Analysis (e.g., by Gas Chromatography): To ensure that residual solvents from the synthesis are below acceptable limits.

Troubleshooting Guides

Problem: Inconsistent Yields Between Batches
Potential Cause Troubleshooting Steps
Variability in Raw Material Quality 1. Qualify all raw material suppliers. 2. Establish and enforce stringent specifications for all starting materials and reagents. 3. Perform identity and purity testing on incoming raw materials.
Inadequate Control of Reaction Parameters 1. Review batch records to identify any deviations in temperature, pressure, or addition rates. 2. Utilize automated reactor systems for better process control. 3. Re-evaluate the established process parameters through further DoE studies.
Inefficient Mixing 1. Model the mixing dynamics of the reactor using computational fluid dynamics (CFD). 2. Evaluate different impeller designs and agitation speeds. 3. Consider the use of static mixers for critical addition steps.
Problem: Appearance of New Impurities at Scale
Potential Cause Troubleshooting Steps
Localized "Hot Spots" in the Reactor 1. Improve reactor heat transfer by using a jacketed vessel with appropriate heat transfer fluid. 2. Control the rate of addition of exothermic reagents. 3. Consider using a continuous flow reactor for highly exothermic reactions.
Longer Reaction or Work-up Times 1. Optimize the process to reduce overall cycle time. 2. Investigate the stability of the product and intermediates under the scaled-up conditions. 3. Quench the reaction more effectively to prevent side reactions.
Air or Moisture Sensitivity 1. Ensure all reactors and transfer lines are properly inerted with nitrogen or argon. 2. Use anhydrous solvents and reagents. 3. Minimize the exposure of intermediates and the final product to the atmosphere.

Experimental Protocols

Generalized Protocol: Technology Transfer of a Synthesis Step from Lab to Pilot Plant

This protocol outlines the general steps for transferring a synthetic step from a laboratory (e.g., 100 g scale) to a pilot plant (e.g., 5 kg scale).

  • Documentation and Knowledge Transfer:

    • Prepare a detailed technology transfer document that includes:

      • A comprehensive description of the synthetic procedure.

      • A list of all raw materials with their specifications.

      • In-process controls and their acceptance criteria.

      • Safety and handling information for all materials.

      • A summary of all process development and optimization studies.

    • Conduct a kick-off meeting with the pilot plant team to review the document and address any questions.

  • Equipment and Facility Fit Assessment:

    • The pilot plant team will evaluate the suitability of their equipment (reactors, filters, dryers, etc.) for the intended process.

    • Confirm that the materials of construction are compatible with the reagents and solvents used.

    • Ensure that the facility has the necessary utilities (e.g., heating, cooling, vacuum) and safety infrastructure.

  • Engineering and Demonstration Batches:

    • Perform an "engineering batch" using solvents and non-critical reagents to test equipment functionality and transfer procedures.

    • Conduct a "demonstration batch" at the target scale using the actual starting materials and reagents to confirm that the process performs as expected.

  • Process Validation and cGMP Manufacturing:

    • Once the process is successfully demonstrated, proceed with process validation by running a pre-determined number of consecutive successful batches.

    • Manufacture subsequent batches under current Good Manufacturing Practices (cGMP) for clinical use.

Visualizations

Drug_Development_Pipeline Discovery Drug Discovery & Target ID Preclinical Preclinical Development Discovery->Preclinical Lead Optimization IND IND Filing Preclinical->IND Toxicology & CMC Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA/BLA Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval PostMarket Post-Market Surveillance Approval->PostMarket Scale_Up_Troubleshooting Start Issue Identified (e.g., Low Yield, High Impurity) CheckRawMaterials Check Raw Material Quality & Specs Start->CheckRawMaterials CheckProcessParams Review Process Parameters Start->CheckProcessParams CheckEquipment Evaluate Equipment Performance Start->CheckEquipment QualifySupplier Qualify New Supplier CheckRawMaterials->QualifySupplier Inconsistent Quality DoE Conduct Design of Experiments (DoE) CheckProcessParams->DoE Parameter Drift CalibrateEquipment Calibrate/Maintain Equipment CheckEquipment->CalibrateEquipment Malfunction ModifyProcess Modify Process Parameters DoE->ModifyProcess Resolved Issue Resolved ModifyProcess->Resolved QualifySupplier->Resolved CalibrateEquipment->Resolved API_Manufacturing_Flow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product RawMaterials Raw Material Dispensing Reaction Chemical Reaction RawMaterials->Reaction Workup Quench & Work-up Reaction->Workup Crystallization Crystallization/ Chromatography Workup->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Milling Milling/ Sizing Drying->Milling Blending Blending Milling->Blending Packaging Packaging & Labeling Blending->Packaging

Optimizing analytical methods for STG-001 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of STG-001

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of analytical methods for the quantification of this compound, a hypothetical small molecule drug candidate. The information is primarily focused on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and powerful technique for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in biological matrices?

A1: For quantifying small molecule drugs like this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard. This technique offers high sensitivity and selectivity, which are crucial for accurate measurement of drug concentrations during pharmacokinetic and other studies.[1][2]

Q2: What are the key parameters to evaluate during bioanalytical method validation?

A2: According to regulatory guidelines from bodies like the FDA, a full validation of a bioanalytical method should assess several key parameters to ensure its reliability.[3][4][5] These include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4][6]

  • Accuracy: The closeness of the measured value to the true value.[6]

  • Precision: The degree of agreement among a series of measurements.[6]

  • Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte. The range should cover the expected concentrations in study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[4][7]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.[4]

  • Recovery: The efficiency of the extraction process.[3]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4][8][9]

  • Dilution Integrity: Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and still provide accurate results.[5]

Q3: How do I choose an appropriate internal standard (IS) for this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This is because it has nearly identical chemical properties and chromatographic behavior to the analyte, but a different mass, allowing it to effectively compensate for variability in sample preparation and instrument response. If a stable-labeled IS is not available, a structural analog with similar physicochemical properties can be used.

Q4: What are common sample preparation techniques for this compound in plasma?

A4: The choice of sample preparation method depends on the required cleanliness of the extract and the desired concentration range. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[10] It's suitable for early-stage discovery studies.

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix. SPE can provide the cleanest extracts and allows for sample concentration, making it ideal for methods requiring high sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: I am observing poor peak shape (e.g., fronting, tailing, or splitting). What are the possible causes and solutions?

A1: Poor peak shape can arise from several factors related to the chromatography or the sample.[11]

  • Possible Causes:

    • Column degradation or contamination.

    • Incompatible sample solvent with the mobile phase.

    • High injection volume or analyte concentration.

    • Inappropriate mobile phase pH.

    • Presence of co-eluting interferences.

  • Solutions:

    • Column Issues: Try flushing the column, back-flushing (if the column allows), or replacing the column. Using a guard column can help extend the life of the analytical column.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase.

    • Injection Volume: Reduce the injection volume.

    • Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can help.

    • Peak Fronting: This can be a sign of column overload. Try diluting the sample.

    • Split Peaks: This may indicate a partially blocked frit or a void in the column packing.

Q2: My analyte signal is weak or non-existent. How can I improve the sensitivity?

A2: Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.[12][13]

  • Possible Causes:

    • Analyte degradation.[13]

    • Poor ionization efficiency.

    • Ion suppression from the sample matrix.[9][13]

    • Suboptimal MS parameters.

    • Issues with the ion source (e.g., contamination).[12]

  • Solutions:

    • Sample Stability: Confirm the stability of this compound in the sample matrix and during the analytical process.[8]

    • Mobile Phase: Optimize the mobile phase composition and pH to enhance ionization. For example, adding formic acid or ammonium formate can improve positive ion mode ESI.

    • Matrix Effects: Improve the sample cleanup method (e.g., switch from PPT to SPE) to remove interfering components. Adjusting the chromatography to separate the analyte from the suppression zone can also be effective.

    • MS Optimization: Perform a full optimization of the MS parameters for this compound, including ion source settings (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy).[13]

    • Instrument Maintenance: Clean the ion source and ensure the instrument is properly calibrated.[12]

Q3: I'm seeing high background noise in my chromatograms. What can I do to reduce it?

A3: High background noise can mask the analyte peak and affect the accuracy of quantification.[12]

  • Possible Causes:

    • Contaminated mobile phase, solvents, or additives.[12][14]

    • Contamination in the LC system or mass spectrometer.

    • Leaks in the LC system.

    • Electronic noise.

  • Solutions:

    • Solvents and Reagents: Use high-purity, LC-MS grade solvents and fresh mobile phases.[14]

    • System Cleaning: Flush the entire LC system with an appropriate cleaning solution.

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Source Contamination: Clean the ion source components.

Q4: My results show high variability between injections. What is the likely cause?

A4: High variability can compromise the precision of the assay.

  • Possible Causes:

    • Air bubbles in the LC system.[14]

    • Inconsistent sample injection volume.

    • Poor sample stability during the autosampler storage.

    • Fluctuations in instrument performance.

  • Solutions:

    • Degas Mobile Phases: Ensure mobile phases are properly degassed. Purge the LC pumps to remove any trapped air bubbles.[14]

    • Autosampler Check: Verify the autosampler is functioning correctly and there are no blockages in the needle or sample loop.

    • Sample Stability: Assess the stability of the processed samples in the autosampler over the duration of the analytical run.

    • System Suitability: Inject a set of standards at the beginning of the run to confirm the system is performing consistently.

Experimental Protocols & Data

Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for this compound.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound at 100 ng/mL).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial or plate for analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might be 5-95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its IS would need to be determined.

Data Presentation: Method Validation Summary

The following tables represent typical acceptance criteria and example data for a validated bioanalytical method.

Table 1: Calibration Curve Performance

ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
Range1 - 1000 ng/mL1 - 1000 ng/mL
LLOQ Accuracy80-120%95.5%
LLOQ Precision≤ 20%8.2%

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV) (n=5)Intra-Assay Accuracy (%RE) (n=5)Inter-Assay Precision (%CV) (n=15)Inter-Assay Accuracy (%RE) (n=15)
Acceptance Criteria ≤ 15% ± 15% ≤ 15% ± 15%
Low QC36.5-4.28.9-2.5
Mid QC1004.12.15.83.0
High QC8003.51.54.91.8

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC392.198.5
High QC80094.5101.2

Visualizations

experimental_workflow sample Sample Receipt (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep Add IS & Precipitate analysis LC-MS/MS Analysis prep->analysis Inject Supernatant processing Data Processing (Integration & Quantification) analysis->processing Generate Raw Data review Data Review & QC processing->review Calculate Concentrations report Final Report Generation review->report Approve Results

Caption: Workflow for this compound quantification from sample receipt to reporting.

troubleshooting_low_signal start Issue: Low or No Signal for this compound check_ms Is the MS performing well? (Check Tune/Calibration) start->check_ms ms_ok YES check_ms->ms_ok  YES ms_bad NO check_ms->ms_bad  NO check_lc Is there a chromatographic peak? (Check Total Ion Chromatogram) ms_ok->check_lc fix_ms Action: Clean Source, Recalibrate MS ms_bad->fix_ms lc_ok YES check_lc->lc_ok  YES lc_bad NO check_lc->lc_bad  NO check_sample Is the sample okay? (Analyte Stability, Prep Error) lc_ok->check_sample fix_lc Action: Check LC System (Flow, Leaks, Column) lc_bad->fix_lc sample_ok YES check_sample->sample_ok  YES sample_bad NO check_sample->sample_bad  NO optimize Action: Optimize MS Parameters & Sample Prep for Sensitivity sample_ok->optimize fix_sample Action: Re-prepare Sample, Verify Stability sample_bad->fix_sample

Caption: Decision tree for troubleshooting low signal intensity of this compound.

References

Validation & Comparative

A Comparative Analysis of STG-001 and Fenretinide for Stargardt Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, presents a significant challenge in the field of ophthalmology.[1][2] Characterized by progressive central vision loss, the disease is primarily caused by mutations in the ABCA4 gene, which lead to the accumulation of toxic vitamin A metabolites, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[1][2] This accumulation triggers RPE and photoreceptor cell death, resulting in vision loss. Currently, there are no approved treatments for Stargardt disease. This guide provides a comparative overview of two investigational drugs, STG-001 and fenretinide, which aim to modulate the visual cycle to reduce the formation of these toxic byproducts.

Mechanism of Action

Both this compound and fenretinide target the visual cycle to decrease the accumulation of lipofuscin. However, they are distinct molecules with different clinical development histories.

This compound is a novel, orally administered small molecule that acts as an inhibitor of Retinol-Binding Protein 4 (RBP4).[2][3][4][5][6] RBP4 is the primary transporter of retinol (vitamin A) from the liver to the retina.[4] By inhibiting RBP4, this compound reduces the uptake of retinol into the eye, thereby limiting the substrate available for the visual cycle and consequently decreasing the production of toxic bisretinoids like A2E, a key component of lipofuscin.[4]

Fenretinide , a synthetic derivative of vitamin A, also works by reducing circulating RBP4 levels.[1][7] It competes with retinol for binding to RBP4, and the resulting RBP4-fenretinide complex is targeted for urinary excretion, leading to lower systemic levels of RBP4 and retinol.[2] This reduction in retinol transport to the retina is intended to slow the formation of A2E and other lipofuscin components.[1]

Signaling Pathway in Stargardt Disease and Therapeutic Intervention

The diagram below illustrates the pathophysiology of Stargardt disease and the points of intervention for this compound and fenretinide.

Stargardt_Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment Retinol_RBP4 Retinol-RBP4 Complex Retinol_RPE Retinol Retinol_RBP4->Retinol_RPE Uptake all_trans_Retinyl_Esters All-trans-retinyl esters Retinol_RPE->all_trans_Retinyl_Esters Esterification RPE65 RPE65 cis_Retinal 11-cis-retinal RPE65->cis_Retinal Opsin Opsin cis_Retinal->Opsin Combines with all_trans_Retinyl_Esters->RPE65 Isomerization Rhodopsin Rhodopsin Opsin->Rhodopsin all_trans_Retinal All-trans-retinal Rhodopsin->all_trans_Retinal Light N_Ret_PE N-retinylidene-PE all_trans_Retinal->N_Ret_PE ABCA4 ABCA4 Transporter ABCA4->all_trans_Retinal Clearance (defective in Stargardt) N_Ret_PE->ABCA4 Transported by A2E A2E (Lipofuscin) N_Ret_PE->A2E Accumulation STG001 This compound STG001->Retinol_RBP4 Inhibits Fenretinide Fenretinide Fenretinide->Retinol_RBP4 Reduces

Stargardt disease pathway and drug targets.

Clinical Trial Data Comparison

A direct head-to-head clinical trial comparing this compound and fenretinide for Stargardt disease has not been conducted. The available data for this compound comes from a Phase 2a trial in Stargardt patients, while the most relevant data for fenretinide is from a Phase 2 trial in patients with geographic atrophy (GA) secondary to dry age-related macular degeneration (AMD), a condition with a similar pathophysiology involving lipofuscin accumulation.

Table 1: Drug and Trial Characteristics

FeatureThis compoundFenretinide
Drug Class RBP4 InhibitorSynthetic Retinoid, RBP4 Reducer
Administration Oral, once daily[8]Oral, daily[9]
Most Relevant Trial NCT04489511 (Phase 2a)[8][10][11]NCT00429936 (Phase 2)[9][12]
Patient Population Stargardt Disease (STGD1)[8][10][11]Geographic Atrophy in Dry AMD[9][12]
Number of Patients 10[8][10]246[9]
Trial Duration 28 days[8][10]2 years[9]

Table 2: Efficacy Data

Efficacy EndpointThis compound (in Stargardt Disease)Fenretinide (in Geographic Atrophy)
Primary Outcome Safety and Pharmacokinetics[11]Change in GA lesion area[9]
Change in Lesion Growth Not reported as a primary endpoint in the 28-day study.Trend towards reduced lesion growth. Patients achieving serum RBP levels ≤2 mg/dL showed a 0.33 mm²/year reduction in lesion growth rate compared to placebo.[9]
Visual Acuity Not reported as an efficacy endpoint in the Phase 2a safety study.No significant difference in visual acuity was reported.
Other Efficacy Measures Pharmacodynamic markers (e.g., changes in RBP4 levels) were assessed.Reduced incidence of choroidal neovascularization (45% reduction in incidence rate in combined fenretinide groups vs. placebo).[9]

Table 3: Safety and Tolerability

Adverse EventsThis compound (in Stargardt Disease)Fenretinide (in Geographic Atrophy)
Serious Adverse Events No serious adverse events reported in the Phase 2a trial.[10]Not explicitly detailed in the provided search results.
Common Adverse Events Visual disturbances including chromatopsia, delayed dark adaptation, and night blindness were reported.[3] Dry eye, subretinal fluid, and skin disorders were also noted.Delayed dark adaptation and other visual disturbances.[10] Dry skin.[13]
Discontinuation Rate Not reported in the Phase 2a trial results.17% in the low-dose group and 20% in the high-dose group stopped the drug due to adverse reactions, compared to 6% on placebo.[1]

Experimental Protocols

Detailed experimental protocols for pivotal clinical trials are often proprietary. However, based on publicly available information from clinical trial registries, a general workflow can be outlined.

This compound Phase 2a Trial (NCT04489511) Experimental Workflow

The following diagram depicts the key stages of the Phase 2a clinical trial for this compound in patients with Stargardt disease.

STG001_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria Met) Enrollment Enrollment (N=10) Screening->Enrollment Baseline Baseline Assessment (BCVA, FAF, SD-OCT, PK/PD samples) Enrollment->Baseline Randomization Dose Allocation (Cohort 1 vs. Cohort 2) Baseline->Randomization Treatment Daily Oral this compound Administration (28 Days) Randomization->Treatment Monitoring Safety and Tolerability Monitoring (Adverse Events, Ocular Exams) Treatment->Monitoring FollowUp Follow-up Period (28 Days Post-Treatment) Treatment->FollowUp Final Final Assessment (Safety, PK/PD Analysis) FollowUp->Final

This compound Phase 2a trial workflow.

Key Methodologies from the this compound NCT04489511 Protocol: [8][11]

  • Study Design: Open-label, multicenter study comparing two dose levels of this compound.

  • Participant Population: 10 subjects aged 18 to 55 with a confirmed diagnosis of Stargardt disease (STGD1) with at least two ABCA4 gene mutations.

  • Intervention: Daily oral administration of this compound for 28 days.

  • Primary Outcome Measures:

    • Incidence and severity of ocular and non-ocular adverse events.

    • Clinically significant changes in safety laboratory values, vital signs, and electrocardiograms.

  • Secondary Outcome Measures:

    • Pharmacokinetics (PK) of this compound.

    • Pharmacodynamics (PD) of this compound, including changes in plasma RBP4 concentrations.

  • Key Assessments:

    • Best-corrected visual acuity (BCVA) using ETDRS charts.

    • Fundus autofluorescence (FAF) to assess the area of retinal atrophy.

    • Spectral-domain optical coherence tomography (SD-OCT) for retinal structural analysis.

Fenretinide in Geographic Atrophy (NCT00429936) - Relevant Methodologies

While not a Stargardt disease trial, the methodologies used are relevant for assessing a visual cycle modulator.

  • Study Design: A 2-year, placebo-controlled, double-masked, randomized trial.[9]

  • Participant Population: 246 patients with geographic atrophy associated with dry AMD.[9]

  • Intervention: Daily oral fenretinide (100 mg or 300 mg) or placebo.[9]

  • Primary Efficacy Endpoint: Change from baseline in the total area of the GA lesion as measured by fundus photography.[9]

  • Key Assessments:

    • Fundus photography for lesion size measurement.

    • Serum RBP and retinol levels.

    • Visual acuity.

Summary and Future Outlook

This compound and fenretinide represent a therapeutic strategy for Stargardt disease that targets the underlying accumulation of toxic retinoids by modulating the visual cycle.

This compound is in active clinical development specifically for Stargardt disease. The completed Phase 2a study has provided initial safety and pharmacokinetic data in the target patient population.[8][10][14] The reported visual disturbances, such as delayed dark adaptation, are expected class effects for a visual cycle modulator. Future larger and longer-term efficacy studies will be crucial to determine its potential to slow disease progression.

Fenretinide has been investigated more extensively in the context of dry AMD.[1][9] While it has shown a potential to reduce lesion growth in a subset of patients, its clinical development for retinal diseases has been hampered by a notable rate of adverse events leading to treatment discontinuation.[1][15] Furthermore, concerns about its potential for off-target effects remain.[10]

For researchers and drug development professionals, the comparison of these two agents underscores the therapeutic potential of RBP4 modulation in Stargardt disease. The clinical development path of this compound will be closely watched, as it may offer a more targeted and potentially safer approach compared to the synthetic retinoid fenretinide. The design of future clinical trials for any visual cycle modulator in Stargardt disease will need to carefully consider appropriate efficacy endpoints, trial duration, and patient selection to demonstrate a meaningful clinical benefit.

References

Benchmarking STG-001 Against Gene Therapy Approaches for Stargardt's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stargardt's disease, the most prevalent inherited macular dystrophy in juveniles, presents a significant challenge in the field of ophthalmology.[1][2][3] Characterized by progressive central vision loss, it is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoids in the retina.[4][5][6] This guide provides a detailed, objective comparison of two leading therapeutic strategies: STG-001, a small molecule inhibitor, and various gene therapy approaches, offering insights into their mechanisms, experimental validation, and clinical progress.

The Pathophysiology of Stargardt's Disease

Stargardt's disease is an autosomal recessive disorder stemming from mutations in the ABCA4 gene.[2][6] This gene is crucial for the proper functioning of the visual cycle. The ABCA4 protein acts as a transporter, clearing all-trans-retinal from photoreceptor outer segments.[3] A defective ABCA4 protein leads to the accumulation of N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, which is toxic to retinal pigment epithelium (RPE) and photoreceptor cells.[4][6] This cellular damage is the primary cause of the progressive vision loss observed in patients.

cluster_0 Photoreceptor Outer Segment cluster_1 Retinal Pigment Epithelium (RPE) All-trans-retinal All-trans-retinal PE Phosphatidylethanolamine All-trans-retinal->PE Combines with ABCA4_protein ABCA4 Transporter A2E_accumulation A2E Accumulation (Lipofuscin) ABCA4_protein->A2E_accumulation Defective transport leads to N_ret_PE N-retinylidene-PE PE->N_ret_PE N_ret_PE->ABCA4_protein Transported by RPE_damage RPE & Photoreceptor Damage A2E_accumulation->RPE_damage Vision_loss Progressive Vision Loss RPE_damage->Vision_loss

Figure 1: Pathophysiology of Stargardt's Disease.

This compound: A Small Molecule Approach

This compound is an orally administered small molecule designed to modulate the visual cycle indirectly.[7] It functions as an inhibitor of Retinol-Binding Protein 4 (RBP4), the primary transporter of retinol (Vitamin A) from the liver to the retina.[8][9] By reducing the amount of retinol reaching the retina, this compound aims to decrease the rate of toxic bisretinoid formation, thereby slowing the progression of retinal degeneration.[7]

A Phase 2a clinical trial (NCT04489511) has been completed to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with Stargardt's disease.[8][10] The study was an open-label, multicenter trial involving 10 subjects who received daily doses of this compound for 28 days.[10][11][12] While no serious adverse events were reported, some visual disturbances were noted.[11]

Liver Liver RBP4 Retinol-Binding Protein 4 (RBP4) Liver->RBP4 Produces Bloodstream Bloodstream Retina Retina Bloodstream->Retina Delivers Retinol to Toxic_Bisretinoids Toxic Bisretinoid Formation Retina->Toxic_Bisretinoids Leads to RBP4->Bloodstream Transports Retinol via STG_001 This compound STG_001->RBP4 Inhibits STG_001->Toxic_Bisretinoids Reduces Retinol Retinol (Vitamin A)

Figure 2: Mechanism of Action of this compound.

Gene Therapy: A Restorative Strategy

Gene therapy for Stargardt's disease aims to introduce a healthy copy of the ABCA4 gene into retinal cells to restore normal protein function and halt retinal deterioration.[13] However, a significant hurdle is the large size of the ABCA4 cDNA (6.8 kb), which exceeds the packaging capacity of the most commonly used adeno-associated virus (AAV) vectors (around 4.7 kb).[4][14]

To overcome this challenge, researchers are exploring several strategies:

  • Dual AAV Vectors: This approach splits the ABCA4 gene into two halves, each packaged into a separate AAV vector.[15] Once inside the cell, the two gene fragments are reassembled to produce the full-length, functional protein.[15][16]

  • Lentiviral Vectors: These vectors have a larger packaging capacity and have shown success in animal models, reducing A2E accumulation.[4][17]

  • Non-viral Nanoparticles: Compacted DNA nanoparticles offer another way to deliver the large ABCA4 gene.[4]

  • Gene Editing: Techniques like CRISPR are being investigated to directly correct the mutation in the patient's own DNA or mRNA.[1]

Several clinical trials are underway to evaluate the safety and efficacy of these gene therapy approaches.[4][18]

cluster_0 Vector Production cluster_1 Delivery and Transduction cluster_2 Therapeutic Effect Healthy_ABCA4 Healthy ABCA4 Gene Vector Viral or Non-viral Vector Healthy_ABCA4->Vector Packaged into Therapeutic_Vector Therapeutic Vector Vector->Therapeutic_Vector Injection Subretinal Injection Therapeutic_Vector->Injection Retinal_Cells Retinal Cells Injection->Retinal_Cells Delivers to Nucleus Cell Nucleus Retinal_Cells->Nucleus Transfers DNA to Functional_Protein Functional ABCA4 Protein Production Nucleus->Functional_Protein Enables Restored_Function Restored Retinal Function Functional_Protein->Restored_Function

Figure 3: General Workflow of Gene Therapy for Stargardt's Disease.

Comparative Analysis: this compound vs. Gene Therapy

FeatureThis compoundGene Therapy
Therapeutic Agent Small molecule (RBP4 inhibitor)Healthy copy of the ABCA4 gene
Mechanism of Action Reduces retinol transport to the retina, decreasing toxic bisretinoid formation.Replaces the defective ABCA4 gene to restore normal protein function.[13]
Administration Oral, systemicLocal, subretinal injection
Treatment Frequency Likely chronic, daily administrationPotentially a one-time treatment
Stage of Development Phase 2a clinical trial completed[8][10]Various preclinical and clinical trial stages (Phase 1/2)[4][18][19]
Advantages - Non-invasive oral administration- Potentially applicable to all ABCA4 mutations- Addresses the root cause of the disease- Potential for long-term or permanent correction
Disadvantages - Does not correct the underlying genetic defect- Requires long-term, continuous treatment- Potential for systemic side effects- Invasive surgical procedure- Challenges with vector capacity for the large ABCA4 gene- Potential for immune response to the vector

Experimental Data and Protocols

Preclinical Studies in Animal Models

Preclinical evaluation of both this compound and gene therapy approaches has been conducted in the Abca4 knockout mouse model, which mimics key features of human Stargardt's disease, including A2E accumulation.[17]

Gene Therapy (Lentiviral Vector) - Representative Protocol:

  • Vector Construction: An Equine Infectious Anemia Virus (EIAV)-based lentiviral vector is constructed to express the human ABCA4 gene under the control of a photoreceptor-specific promoter.[17]

  • Animal Model: Abca4 knockout mice are used.[17]

  • Vector Administration: A single subretinal injection of the vector is performed in one eye of the mice at postnatal days 4 and 5. The contralateral eye serves as a control.[17]

  • Efficacy Assessment: A2E levels in the retina are quantified at various time points post-injection using high-performance liquid chromatography (HPLC).[17]

  • Results: A significant reduction in A2E accumulation is observed in the treated eyes compared to untreated and mock-treated controls.[17]

Treatment GroupA2E Level (pmol per eye)
Untreated Abca4-/-27–39
Mock-treated Abca4-/-27–39
EIAV-CMV-ABCA4 treated Abca4-/-8–12
Wild-type controlComparable to treated group
Data from a study using a lentiviral vector in an Abca4-/- mouse model.[17]

This compound - Preclinical Data:

While specific preclinical data for this compound is not extensively published, the mechanism of RBP4 inhibition has been studied. These studies would typically involve:

  • Animal Model: Abca4 knockout mice.

  • Drug Administration: Oral administration of the RBP4 inhibitor over a defined period.

  • Efficacy Assessment: Measurement of serum RBP4 levels, retinal retinol levels, and A2E accumulation.

  • Expected Outcome: A reduction in serum RBP4 and retinal retinol levels, leading to a decrease in A2E accumulation.

Clinical Trials

This compound Phase 2a (NCT04489511) - Protocol Overview:

  • Study Design: Open-label, multicenter study.[10]

  • Participants: Approximately 10 subjects aged 18 to 55 with a confirmed diagnosis of Stargardt's disease due to ABCA4 mutations.[10][12]

  • Intervention: Two different doses of this compound administered orally, once daily for 28 days.[10]

  • Primary Outcome Measures: Safety and tolerability, assessed by the incidence of adverse events.[10]

  • Secondary Outcome Measures: Pharmacokinetics (drug concentration in the blood over time) and pharmacodynamics (effects on RBP4 levels).[10]

Gene Therapy (Representative Phase 1/2a) - Protocol Overview:

  • Study Design: Dose-escalation safety study.[18]

  • Participants: Adults with a confirmed diagnosis of Stargardt's disease and documented ABCA4 mutations.[18]

  • Intervention: A single subretinal injection of the gene therapy vector in the eye with worse vision.[18]

  • Primary Outcome Measures: Safety, assessed by the incidence of dose-limiting toxicities and adverse events.

  • Secondary Outcome Measures: Efficacy, assessed by changes in visual acuity, visual field, and retinal structure (e.g., using optical coherence tomography).

cluster_0 Preclinical Phase (Animal Models) cluster_1 Clinical Phase (Human Trials) STG_001_Preclinical This compound Administration (Oral) Efficacy_Assessment_Preclinical Efficacy Assessment (e.g., A2E levels) STG_001_Preclinical->Efficacy_Assessment_Preclinical GT_Preclinical Gene Therapy Administration (Subretinal) GT_Preclinical->Efficacy_Assessment_Preclinical Patient_Recruitment Patient Recruitment (Confirmed Stargardt's) Efficacy_Assessment_Preclinical->Patient_Recruitment Informs STG_001_Clinical This compound Administration (Oral, Daily) Patient_Recruitment->STG_001_Clinical GT_Clinical Gene Therapy Administration (Subretinal, One-time) Patient_Recruitment->GT_Clinical Safety_Assessment Safety & Tolerability Assessment STG_001_Clinical->Safety_Assessment Efficacy_Assessment_Clinical Efficacy Assessment (Visual Function, Retinal Structure) STG_001_Clinical->Efficacy_Assessment_Clinical GT_Clinical->Safety_Assessment GT_Clinical->Efficacy_Assessment_Clinical

Figure 4: Comparative Experimental Workflow.

Conclusion

Both this compound and gene therapy offer promising, albeit fundamentally different, approaches to treating Stargardt's disease. This compound represents a non-invasive, systemic treatment that aims to slow disease progression by modulating the visual cycle. Gene therapy, on the other hand, is an invasive but potentially curative approach that targets the underlying genetic defect. The choice between these strategies will likely depend on a variety of factors, including the stage of the disease, the specific ABCA4 mutation, and long-term safety and efficacy data from ongoing and future clinical trials. As research progresses, a combination of these therapies or their application at different stages of the disease may also be considered. Continued investigation and data from clinical trials are crucial to determine the optimal therapeutic strategy for patients with Stargardt's disease.

References

Head-to-Head Comparison: STG-001 and Tinlarebant (LBS-008) for Stargardt Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of two leading oral RBP4 inhibitors in development for Stargardt disease and other retinal degenerations.

Stargardt disease, the most common form of inherited macular degeneration in children and young adults, currently has no approved treatment.[1][2][3][4] The disease is characterized by the accumulation of toxic vitamin A byproducts, collectively known as lipofuscin, in the retina, leading to progressive central vision loss.[1] A promising therapeutic strategy aims to reduce the formation of these toxins by modulating the visual cycle. Two frontrunners in this area are STG-001, developed by Stargazer Pharmaceuticals, and tinlarebant (LBS-008), developed by Belite Bio. Both are orally administered small molecules designed to inhibit retinol-binding protein 4 (RBP4), the primary transporter of retinol (vitamin A) from the liver to the eye.[1][5][6][7] By reducing the amount of retinol reaching the retina, these drugs aim to decrease the production of cytotoxic bisretinoids.[1][5]

This guide provides a comprehensive head-to-head comparison of this compound and tinlarebant, focusing on their mechanism of action, clinical development status, and available efficacy and safety data.

Mechanism of Action: Targeting Retinol Transport

Both this compound and tinlarebant are RBP4 inhibitors.[5][6][7] RBP4 is the sole carrier of retinol in the bloodstream to the retinal pigment epithelium (RPE).[7] In the RPE, retinol is a crucial component of the visual cycle, the process that converts light into neural signals. However, in Stargardt disease, a faulty ABCA4 protein leads to the accumulation of toxic byproducts of this cycle. By inhibiting RBP4, both drugs reduce the influx of retinol to the eye, thereby slowing down the visual cycle and reducing the formation of lipofuscin.[1]

RBP4_Inhibitor_MOA Signaling Pathway of RBP4 Inhibitors in Stargardt Disease cluster_blood Bloodstream cluster_retina Retinal Pigment Epithelium (RPE) Liver Liver Retinol Retinol (Vitamin A) Liver->Retinol releases Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 binds RBP4 RBP4 RBP4->Retinol_RBP4 STRA6 STRA6 Receptor Retinol_RBP4->STRA6 transports to STG001_Tinlarebant This compound / Tinlarebant STG001_Tinlarebant->Retinol_RBP4 inhibit Visual_Cycle Visual Cycle STRA6->Visual_Cycle initiates Lipofuscin Toxic Bisretinoids (Lipofuscin) Visual_Cycle->Lipofuscin produces byproducts Cell_Death RPE & Photoreceptor Degeneration Lipofuscin->Cell_Death leads to STG001_Phase2a This compound Phase 2a Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Screening of Stargardt Disease Patients (N=10) Inclusion Inclusion Criteria: - 18-55 years old - Confirmed ABCA4 mutations Screening->Inclusion Dosing Oral this compound Daily (2 dose cohorts) Inclusion->Dosing Duration 28 Days FollowUp 28-Day Follow-up Duration->FollowUp Endpoints Primary Outcome: - Safety & Tolerability Secondary Outcomes: - Pharmacokinetics - Pharmacodynamics FollowUp->Endpoints Tinlarebant_DRAGON_Trial Tinlarebant DRAGON Phase 3 Trial Workflow cluster_enrollment Enrollment cluster_arms Treatment Arms (24 Months) cluster_endpoints Endpoints & Analysis Patients Adolescent Stargardt Patients (N=104) Randomization Randomization (2:1) Patients->Randomization Tinlarebant_Arm Tinlarebant (5mg daily) Randomization->Tinlarebant_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: - Growth rate of atrophic lesions (DDAF) Tinlarebant_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - DAF lesion growth - Safety & Tolerability Primary_Endpoint->Secondary_Endpoints

References

Navigating the Stargardt Disease Treatment Landscape: A Comparative Safety Analysis of STG-001 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 8, 2025 – As the scientific community intensifies its search for effective treatments for Stargardt disease, a leading cause of juvenile macular degeneration, a comprehensive evaluation of the long-term safety profiles of emerging therapies is paramount. This guide provides a detailed comparison of the safety data for STG-001, an investigational retinol-binding protein 4 (RBP4) inhibitor, against other therapeutic modalities, including another RBP4 antagonist (Tinlarebant), a modified vitamin A (ALK-001), an RPE65 inhibitor (Emixustat), and advanced cell and gene therapies. This analysis is intended for researchers, scientists, and drug development professionals actively involved in the field of ophthalmology and rare diseases.

Stargardt disease, an inherited retinal disorder, is characterized by the progressive loss of central vision due to mutations in the ABCA4 gene. The dysfunction of the ABCA4 protein leads to the accumulation of toxic vitamin A byproducts in the retina, ultimately causing photoreceptor cell death. The therapeutic strategies discussed herein aim to intervene in this pathological process through various mechanisms.

Comparative Safety Profiles of Stargardt Disease Treatments

The long-term safety of any new therapeutic is a critical determinant of its clinical viability. The following tables summarize the available quantitative safety data from clinical trials of this compound and its principal comparators.

Table 1: Summary of Adverse Events for Oral Therapies in Stargardt Disease Clinical Trials

Treatment (Clinical Trial)Dosage and DurationMost Frequent Adverse EventsSerious Adverse Events (SAEs)
This compound (Phase 2a, NCT04489511)Daily oral dose for 28 daysVisual disturbances (specifics not detailed in public reports)[1][2]No serious adverse events reported[1][2]
Tinlarebant (Phase 2, Adolescent)5 mg/day for 24 monthsXanthopsia/Chromatopsia (76.9%), Delayed dark adaptation (69.2%) (all mild)[3][4]None reported
Tinlarebant (Phase 3, DRAGON)Not specifiedXanthopsia, Delayed dark adaptation (most common, mild and resolved), Headache[4]4 treatment-related discontinuations[4]
ALK-001 (Gildeuretinol) (TEASE Trials)Daily oral doseFavorable safety and tolerability profile reported[5][6][7]No adverse events related to hyper- or hypovitaminosis A reported[6][7]
Emixustat (Phase 3, SeaSTAR)10 mg/day for 24 monthsWell-tolerated, safety profile consistent with prior studies[8][9]Not specified

Table 2: Summary of Adverse Events for Gene and Stem Cell Therapies in Stargardt Disease Clinical Trials

Treatment Type (Study)Delivery MethodMost Frequent Adverse EventsSerious Adverse Events (SAEs)
Gene Therapy (SAR422459) Subretinal injectionAssociated with the surgical procedure (125 mild to moderate events)[10]One case of chronic ocular hypertension[10]
Stem Cell Therapy Subretinal, Intravitreal, or Suprachoroidal injectionSubretinal and vitreous hemorrhage, retinal detachment, cataract, high postoperative intraocular pressure[11]Retinal detachment requiring intervention[11]

Experimental Protocols for Safety Assessment

The safety and tolerability of these investigational treatments are evaluated through rigorous clinical trial protocols. While specific procedures may vary between studies, a general framework for safety monitoring is consistently applied.

General Experimental Protocol for Safety Monitoring in Stargardt Disease Clinical Trials:

  • Baseline Assessment: Prior to treatment initiation, all participants undergo a comprehensive baseline evaluation, including a complete medical history, physical examination, and a full ophthalmic examination. This includes best-corrected visual acuity (BCVA), fundus photography, fundus autofluorescence (FAF), spectral-domain optical coherence tomography (SD-OCT), and electroretinography (ERG). Blood and urine samples are collected for standard clinical laboratory tests.

  • Adverse Event Monitoring and Reporting: Throughout the trial, all adverse events (AEs) are meticulously recorded, regardless of their perceived relationship to the study drug. AEs are graded for severity (e.g., mild, moderate, severe) and causality (e.g., related, possibly related, not related to the investigational product). Serious adverse events (SAEs), defined as any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization, or results in persistent or significant disability, are reported to regulatory authorities and ethics committees within a stringent timeframe.

  • Regular Follow-up Visits: Participants attend regularly scheduled follow-up visits (e.g., weekly, monthly, and then at longer intervals). At each visit, vital signs are checked, and participants are questioned about any potential AEs. Ophthalmic examinations and imaging are repeated at specified intervals to monitor for any structural or functional changes in the retina.

  • Laboratory Monitoring: Blood and urine samples are collected periodically to monitor hematology, blood chemistry, and urinalysis to detect any systemic toxicity.

  • Data Safety Monitoring Board (DSMB): An independent DSMB, composed of clinical and statistical experts, periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants. The DSMB has the authority to recommend modifications to the protocol or termination of the study if safety concerns arise.

Below is a generalized workflow for a clinical trial assessing the safety of an oral therapy for Stargardt disease.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_followup Long-Term Follow-up cluster_data Data Analysis & Reporting s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Assessments (Ophthalmic & Systemic) s2->s3 t1 Randomization s3->t1 t2 Drug Administration (e.g., Daily Oral Dose) t1->t2 t3 Regular Follow-up Visits (AE Monitoring, Ophthalmic Exams) t2->t3 t3->t3 f1 Post-Treatment Monitoring t3->f1 d1 Adverse Event Data Collection & Analysis t3->d1 f2 Final Safety Assessments f1->f2 d3 Final Safety Report f2->d3 d2 DSMB Review d1->d2 d2->d3

Generalized workflow for safety assessment in a clinical trial for an oral Stargardt disease therapy.

Signaling Pathways in Stargardt Disease and Therapeutic Intervention

Understanding the underlying molecular pathways is crucial for evaluating the mechanism of action and potential off-target effects of the investigated therapies.

The Visual Cycle and the Role of ABCA4

The visual cycle is a critical process for regenerating the light-sensitive molecule 11-cis-retinal. A key player in this pathway is the ABCA4 protein, which functions as a flippase to transport N-retinylidene-PE and all-trans-retinal from the intradiscal space to the cytoplasm of photoreceptor outer segments. In Stargardt disease, mutations in the ABCA4 gene impair this transport, leading to the accumulation of toxic bisretinoids, such as A2E, within the retinal pigment epithelium (RPE), causing cellular damage and vision loss.[1][12][13][14][15]

G cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (11-cis-retinal + Opsin) metarhodopsin Metarhodopsin II (all-trans-retinal + Opsin) rhodopsin->metarhodopsin Light at_retinal all-trans-retinal metarhodopsin->at_retinal n_ret_pe N-retinylidene-PE at_retinal->n_ret_pe + PE at_retinol all-trans-retinol at_retinal->at_retinol RDH8 abca4 ABCA4 Transporter n_ret_pe->abca4 a2e A2E (toxic bisretinoid) Lipofuscin n_ret_pe->a2e Accumulation due to defective ABCA4 abca4->at_retinal Flippase Activity rpe Visual Cycle Regeneration at_retinol->rpe Transport to RPE (via IRBP) rpe_damage RPE Damage & Photoreceptor Death a2e->rpe_damage rpe->rhodopsin 11-cis-retinal

Simplified diagram of the visual cycle and the impact of ABCA4 dysfunction in Stargardt disease.

Therapeutic Intervention Points

The treatments discussed in this guide target different points in the visual cycle and related pathways.

  • RBP4 Inhibitors (this compound and Tinlarebant): Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) from the liver to the retina. By inhibiting RBP4, these drugs aim to reduce the influx of retinol into the retina, thereby limiting the substrate available for the formation of toxic bisretinoids.[16][17][18][19][20]

  • RPE65 Inhibitors (Emixustat): RPE65 is a crucial enzyme in the RPE that converts all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of 11-cis-retinal. Inhibiting RPE65 slows down the visual cycle, which is hypothesized to reduce the rate of toxic byproduct formation.[21][22][23][24][25][26][27][28]

  • Modified Vitamin A (ALK-001/Gildeuretinol): This approach involves a modified form of vitamin A that is less prone to forming toxic dimers. This allows the visual cycle to function while reducing the accumulation of harmful byproducts.[5][6]

  • Gene Therapy: This strategy aims to deliver a functional copy of the ABCA4 gene to photoreceptor cells, thereby restoring the normal transport function and preventing the accumulation of toxic retinoids.

  • Stem Cell Therapy: This involves transplanting healthy RPE cells derived from stem cells to replace the damaged cells in the patient's retina, aiming to restore the supportive function of the RPE layer.

G cluster_liver Liver cluster_blood Bloodstream cluster_retina Retina cluster_therapies Therapeutic Interventions liver Retinol (Vitamin A) Storage rbp4 RBP4 liver->rbp4 retinol_rbp4 Retinol-RBP4 Complex rbp4->retinol_rbp4 + Retinol stra6 STRA6 Receptor retinol_rbp4->stra6 retinol_uptake Retinol Uptake stra6->retinol_uptake visual_cycle Visual Cycle retinol_uptake->visual_cycle stg001 This compound / Tinlarebant stg001->rbp4 Inhibits emixustat Emixustat emixustat->visual_cycle Inhibits RPE65 alk001 ALK-001 alk001->visual_cycle Modifies Substrate

Points of intervention for this compound and other oral therapies in the retinol transport and visual cycle pathways.

Conclusion

The development of therapies for Stargardt disease is at a critical juncture, with multiple promising candidates progressing through clinical trials. While efficacy remains the primary goal, a thorough understanding and comparison of the long-term safety profiles are essential for the successful translation of these investigational drugs into clinical practice. This compound, as an RBP4 inhibitor, presents a targeted approach to mitigating the underlying pathology of Stargardt disease. The publicly available safety data from its early-phase clinical trials indicate a generally well-tolerated profile with no serious adverse events reported. However, more detailed and long-term data are needed for a definitive comparison with other emerging therapies.

This guide provides a snapshot of the current safety landscape for Stargardt disease treatments. As more data from ongoing and future clinical trials become available, a clearer picture of the relative long-term safety of this compound and its comparators will emerge, guiding the path toward an approved and safe treatment for patients with this debilitating condition.

References

STG-001 Research: An Overview of a Novel Approach to Stargardt Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a summary of the publicly available information on STG-001, a potential therapeutic for Stargardt disease. As of the latest review, independent, peer-reviewed studies replicating the initial findings on this compound are not yet publicly available. The information presented here is based on announcements from Stargazer Pharmaceuticals, the developer of this compound, and clinical trial registries.

This compound is an investigational drug being developed for the treatment of Stargardt disease, a rare genetic eye disorder that causes progressive vision loss.[1] It is classified as an indirect visual cycle modulator.[1][2][3] The core of its therapeutic strategy is to reduce the accumulation of toxic byproducts in the retina that are characteristic of Stargardt disease.[1][2][3][4]

Mechanism of Action

This compound is designed to lower the concentration of Retinol Binding Protein 4 (RBP4) in the plasma.[1][2][3][4][5] RBP4 is the primary transporter of vitamin A (retinol) to the retina.[1][2][3] By inhibiting RBP4, this compound is expected to decrease the uptake of vitamin A into the retina. This reduction is hypothesized to, in turn, limit the formation of cytotoxic retinoids, which are believed to contribute to the retinal degeneration seen in Stargardt disease.[2][3][4]

STG_001_Mechanism_of_Action cluster_blood Bloodstream cluster_retina Retina RBP4 RBP4 RBP4_VitA RBP4-Vitamin A Complex RBP4->RBP4_VitA Binds VitaminA Vitamin A VitaminA->RBP4_VitA STG001 This compound STG001->RBP4 Inhibits RetinalToxins Accumulation of Cytotoxic Retinoids RBP4_VitA->RetinalToxins Vitamin A Uptake RetinalDamage Retinal Degeneration RetinalToxins->RetinalDamage Leads to

Proposed mechanism of action for this compound.

Clinical Development

This compound has been granted Orphan Drug Designation in both the United States and the European Union.[2][3][4] Stargazer Pharmaceuticals has completed a Phase 1 clinical trial in healthy volunteers to assess the safety of the drug.[1][2][3][4] Following the Phase 1 trial, a Phase 2a study (NCT04489511) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with Stargardt disease.[1][6][7] This study, which compared two different doses of this compound, was completed in April 2021.[5][7] Additionally, a Phase 1b and another Phase 1 study have been completed.[8] As of now, publicly available data from these trials are limited.[9]

Summary of this compound Clinical Trials
Trial Identifier Phase Status Purpose Population
ACTRN126190008161561CompletedTo evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[8]Healthy Volunteers
ACTRN126200007669101bCompletedTo compare the pharmacokinetic relative bioavailability of two formulations of this compound.[8]Healthy Subjects
NCT044895112aCompletedTo assess the safety, pharmacokinetics, and pharmacodynamics of two doses of this compound.[6][7][8]Patients with Stargardt Disease (STGD1)

Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully public. However, the Phase 2a study (NCT04489511) provides some insight into the methodology.

NCT04489511 Trial Design Overview

The study was an open-label, multicenter trial involving approximately 12 subjects with a genetic confirmation of Stargardt disease.[6][7] Participants were assigned to one of two cohorts, each receiving a different dose of this compound administered orally once daily for 28 days.[6][7] The primary outcomes measured were related to safety and pharmacokinetics.[6]

Phase2a_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (28 Days) cluster_monitoring Monitoring & Follow-up Screening Patient Screening (Genotyped STGD1) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of ~12 Subjects InformedConsent->Enrollment Cohort1 Cohort 1 (Dose 1) Cohort2 Cohort 2 (Dose 2) DailyDosing1 Once Daily Dosing Cohort1->DailyDosing1 DailyDosing2 Once Daily Dosing Cohort2->DailyDosing2 SafetyMonitoring Safety Monitoring (During & Post-Dosing) DailyDosing1->SafetyMonitoring DailyDosing2->SafetyMonitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis SafetyMonitoring->PK_PD_Analysis FollowUp 28-Day Follow-up (Post-Dosing) PK_PD_Analysis->FollowUp

General workflow for the this compound Phase 2a clinical trial.

Reproducibility and Future Directions

The reproducibility of the findings from the initial this compound studies by independent laboratories cannot be assessed at this time due to the lack of published, peer-reviewed data. The scientific community awaits the full results of the completed clinical trials to better understand the safety and efficacy profile of this compound. Future pivotal efficacy studies are anticipated, which will be crucial in determining the therapeutic potential of this novel approach for Stargardt disease.[2][3]

References

Safety Operating Guide

Navigating the Disposal of STG-001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the investigational drug STG-001 is critical for maintaining a safe and compliant laboratory environment. While specific public disposal protocols for this compound are not available, this guide outlines the standard procedures for the safe handling and disposal of research-grade pharmaceutical compounds, ensuring that researchers, scientists, and drug development professionals can manage waste in accordance with general best practices and regulatory requirements.

The proper disposal of any chemical or pharmaceutical compound begins with a thorough understanding of its properties and the associated hazards. For an investigational drug like this compound, which is in clinical development for Stargardt disease[1][2], a comprehensive safety data sheet (SDS) would be the primary source for disposal instructions. In the absence of a publicly available SDS for this compound, a conservative approach based on established guidelines for pharmaceutical waste is necessary.

Core Principles of Pharmaceutical Waste Management

The U.S. Environmental Protection Agency (EPA) outlines three fundamental requirements for the management of pharmaceutical waste:

  • Classification: All pharmaceuticals used within a facility must be properly classified to determine the correct disposal pathway.[3]

  • Minimization: Active programs should be in place to reduce the volume of pharmaceutical waste generated.[3]

  • Proper Disposal and Documentation: All disposal activities must be carried out in accordance with federal and state regulations, with meticulous record-keeping.[3][4]

**Step-by-Step Disposal Protocol for Investigational Compounds like this compound

The following procedure provides a framework for the disposal of a research compound where a specific SDS is not available. This process emphasizes caution and adherence to institutional and regulatory standards.

  • Hazard Identification and Assessment:

    • Assume the compound is hazardous in the absence of definitive data.

    • Review all available information on this compound, including any internal safety documentation, to assess its potential hazards (e.g., toxicity, reactivity, flammability).

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Segregate waste into categories such as:

      • Unused or expired pure drug substance.

      • Contaminated materials (e.g., personal protective equipment (PPE), labware, cleaning materials).

      • Sharps (if applicable).

  • Containerization and Labeling:

    • Use appropriate, leak-proof, and clearly labeled waste containers.

    • The label should include, at a minimum:

      • The name of the compound ("this compound").

      • The words "Hazardous Waste" (as a precautionary measure).

      • The primary hazard(s) (e.g., "Toxic").

      • The date accumulation started.

      • Contact information for the responsible researcher or lab.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor.

    • Complete all required documentation for waste disposal, such as a hazardous waste manifest.

Quantitative Data Summary for Pharmaceutical Waste Classification

The classification of pharmaceutical waste is often dependent on its characteristics and concentration. The following table summarizes general categories of pharmaceutical waste and their typical disposal routes.

Waste CategoryDescriptionTypical Disposal Route
Non-Hazardous Waste Waste that is not regulated under the Resource Conservation and Recovery Act (RCRA).May be disposed of in a landfill or incinerator, depending on state and local regulations.
RCRA Hazardous Waste Waste that exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.Must be managed and disposed of at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Controlled Substance Waste Pharmaceuticals regulated by the Drug Enforcement Administration (DEA).Must be disposed of in a manner that renders them non-retrievable, often through a reverse distributor or witnessed on-site destruction.[4]
Trace Chemotherapy Waste Materials that are empty but may contain trace amounts of chemotherapy drugs (e.g., vials, IV bags).Often incinerated.
Bulk Chemotherapy Waste Materials containing more than a trace amount of chemotherapy drugs.Must be managed as hazardous waste.

Experimental Workflow for Disposal of a Research Compound

The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound.

cluster_assessment 1. Assessment cluster_classification 2. Classification cluster_procedure 3. Procedure cluster_disposal 4. Disposal start This compound Waste Generated check_sds Is SDS with disposal instructions available? start->check_sds consult_ehs Consult EHS for Hazard Classification check_sds->consult_ehs No follow_sds Follow SDS Disposal Instructions check_sds->follow_sds Yes classify_waste Classify Waste Stream (e.g., Hazardous, Non-Hazardous) consult_ehs->classify_waste segregate Segregate Waste classify_waste->segregate containerize Containerize & Label segregate->containerize store Store Securely containerize->store schedule_pickup Schedule EHS/Contractor Pickup store->schedule_pickup document Complete Disposal Documentation schedule_pickup->document end_point Disposal Complete document->end_point follow_sds->segregate

References

Essential Safety and Logistical Information for Handling STG-001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: STG-001 is identified as an investigational drug currently in clinical trials for Stargardt disease. As such, a specific Safety Data Sheet (SDS) with detailed chemical hazards is not publicly available. The following guidance is based on established best practices for the safe handling and disposal of investigational new drugs and clinical trial materials. All personnel must adhere to their institution's specific safety protocols and the trial sponsor's directives.

Personal Protective Equipment (PPE)

Given that comprehensive toxicity data for investigational drugs is often limited, it is prudent to treat this compound as a potentially hazardous substance.[1] The following table summarizes the recommended personal protective equipment to be used during handling procedures.

PPE CategoryItemStandard and Remarks
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Disposable gownA disposable, fluid-resistant gown should be worn to protect against splashes and contamination of personal clothing. Ensure the gown is fully fastened.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes or aerosols, eye protection is mandatory.
Face Protection Face shieldA face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Respiratory Protection N95 respirator or higherA risk assessment should determine the need for respiratory protection. An N95 respirator may be required if there is a potential for aerosol generation.[3]

Operational Plan for Handling this compound

All handling of this compound should be performed in a designated area, such as a biological safety cabinet or a ventilated fume hood, to minimize exposure risk.[4]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination A Don appropriate PPE B Prepare designated handling area (e.g., biosafety cabinet) A->B C Retrieve this compound from secure storage B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E F Segregate and dispose of waste E->F G Doff PPE in correct order F->G H Wash hands thoroughly G->H

Figure 1: General workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

The disposal of investigational drugs and associated waste must comply with federal, state, and local regulations to protect public health and the environment.[5][6][7]

Disposal Procedures:

  • Segregation: All waste contaminated with this compound, including empty vials, used gloves, gowns, and other consumables, must be segregated from general laboratory waste.[8]

  • Containment:

    • Sharps: Any needles or other sharps used in the administration or handling of this compound must be immediately placed in a designated, puncture-resistant sharps container.

    • Solid Waste: Contaminated solid waste (e.g., gloves, gowns, bench paper) should be placed in a clearly labeled hazardous waste container. In many institutions, these are black containers for hazardous pharmaceutical waste.[9]

    • Liquid Waste: Unused or residual this compound should not be disposed of down the drain.[9] It should be collected in a designated, sealed, and labeled hazardous waste container.

  • Collection and Disposal: All hazardous pharmaceutical waste must be collected by a licensed hazardous waste disposal company for incineration at a permitted facility.[9][10][11] Maintain meticulous records of all disposed materials as required by institutional and regulatory policies.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Contaminated Materials (Gloves, Gowns, Vials) D Hazardous Solid Waste Container (e.g., Black Bin) A->D B Unused/Residual this compound E Hazardous Liquid Waste Container B->E C Contaminated Sharps F Puncture-Resistant Sharps Container C->F G Collection by Licensed Hazardous Waste Vendor D->G E->G F->G H Transport to Permitted Facility G->H I Incineration H->I J Documentation of Destruction I->J

Figure 2: Waste disposal workflow for this compound and contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.